molecular formula C11H10N2O B1311473 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 864068-96-2

1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1311473
CAS No.: 864068-96-2
M. Wt: 186.21 g/mol
InChI Key: XFGHBJQGDDYIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS 864068-96-2) is a high-purity (97%) chemical building block belonging to the pyrazole class of heterocyclic compounds. With the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol, this carbaldehyde derivative is supplied as a solid and should be stored in an amber glass bottle to ensure stability . The compound's core structure is a pyrazole ring, a privileged scaffold in medicinal and agrochemical research known for its diverse biological activities . The presence of both a phenyl substituent and an aldehyde functional group at the 3- and 5-positions, respectively, makes this reagent a versatile synthon. The aldehyde group is particularly reactive, enabling its use in condensation reactions and as a key intermediate for the synthesis of more complex molecules, such as pyrazoline derivatives, which are investigated for their potential pharmacological properties . Researchers value this compound as a starting material in the discovery and development of new active substances. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-methyl-5-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-10(8-14)7-11(12-13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGHBJQGDDYIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428771
Record name 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-96-2
Record name 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 864068-96-2

This technical guide provides a comprehensive overview of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a probable synthesis method, and discusses the broader biological significance of the pyrazole scaffold.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its key identifiers and computed properties.

PropertyValueSource
CAS Number 864068-96-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₀N₂O[1][2][3]
Molecular Weight 186.21 g/mol [2][3]
IUPAC Name This compound[4]
Synonyms 1-Methyl-3-phenylpyrazole-5-carbaldehyde, 2-Methyl-5-phenyl-2H-pyrazole-3-carbaldehyde, 5-Formyl-1-methyl-3-phenyl-1H-pyrazole[3][4]
SMILES Cn1nc(c(c1)C=O)c2ccccc2
InChI Key XFGHBJQGDDYIKS-UHFFFAOYSA-N[3]

Synthesis Protocol

Reaction: Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole.

Reagents and Materials:

  • 1-methyl-3-phenyl-1H-pyrazole (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF) and cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction, and the temperature should be maintained below 5°C.

  • Formylation Reaction: Once the Vilsmeier reagent has formed, add a solution of 1-methyl-3-phenyl-1H-pyrazole in a minimal amount of an appropriate solvent (e.g., dichloromethane) to the reaction mixture dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or gently heat to 60-70°C to ensure the completion of the reaction.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a pyrazole carbaldehyde via the Vilsmeier-Haack reaction.

G cluster_reagent_prep Vilsmeier Reagent Preparation cluster_main_reaction Formylation Reaction cluster_workup Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Added to Starting_Material 1-methyl-3-phenyl-1H-pyrazole Starting_Material->Reaction_Mixture Added to Hydrolysis Hydrolysis (Ice) Reaction_Mixture->Hydrolysis Stir/Heat Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.

Biological Activity and Signaling Pathways

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][5][8] These biological effects are often attributed to the ability of the pyrazole ring system to interact with various biological targets.

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways for this compound. However, the broader class of pyrazole derivatives has been shown to modulate several key signaling pathways. For instance, some pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Others have been found to interact with protein kinases, which are central to many cellular signaling cascades involved in cell growth, differentiation, and apoptosis.

Given the established biological importance of the pyrazole core, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.

Conclusion

This compound is a heterocyclic compound with potential applications in synthetic and medicinal chemistry. While detailed experimental and biological data for this specific molecule are limited, this guide provides a framework for its synthesis and an understanding of the potential biological significance of its structural class. Further investigation into this and related compounds is warranted to explore their full potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is typically achieved through a two-step process: the formation of the pyrazole core via condensation, followed by regioselective formylation. This document details the experimental protocols, presents quantitative data for the key reaction steps, and includes visualizations of the synthetic pathway.

Core Synthesis Pathway

The most prevalent and efficient synthesis of this compound involves two key transformations:

  • Step 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole. This initial step involves the condensation of a hydrazine derivative, methylhydrazine, with a 1,3-dicarbonyl compound, benzoylacetone. This reaction, a classic method for pyrazole synthesis, forms the core heterocyclic structure. The reaction of methylhydrazine with the unsymmetrical benzoylacetone can potentially yield two regioisomers: 1-methyl-3-phenyl-1H-pyrazole and 1-methyl-5-phenyl-1H-pyrazole. However, the reaction conditions can be optimized to favor the desired 3-phenyl isomer.

  • Step 2: Vilsmeier-Haack Formylation. The second step is the introduction of the carbaldehyde group onto the pyrazole ring. The Vilsmeier-Haack reaction is the most effective method for this transformation. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve formylation of the electron-rich pyrazole ring. A crucial aspect of this step is the regioselectivity of the formylation, which can occur at either the C4 or C5 position. Reaction conditions can be tailored to selectively yield the desired this compound.

A visual representation of this two-step synthesis is provided below:

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Core Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Methylhydrazine Methylhydrazine Pyrazole_Precursor 1-methyl-3-phenyl-1H-pyrazole Methylhydrazine->Pyrazole_Precursor Condensation Benzoylacetone Benzoylacetone Benzoylacetone->Pyrazole_Precursor Target_Molecule This compound Pyrazole_Precursor->Target_Molecule Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Target_Molecule decision_flow cluster_step1_details Pyrazole Core Synthesis Options cluster_step2_details Formylation Options Start Start: Synthesis of This compound Step1 Step 1: Synthesize Pyrazole Core Start->Step1 Step2 Step 2: Formylate Pyrazole Ring Step1->Step2 Condensation Condensation of 1,3-Dicarbonyl and Hydrazine Step1->Condensation Primary Route Cycloaddition 1,3-Dipolar Cycloaddition Step1->Cycloaddition Alternative End Final Product Step2->End Vilsmeier Vilsmeier-Haack Reaction Step2->Vilsmeier Primary & Regioselective Other_Formylation Other Formylation Methods (Duff, etc.) Step2->Other_Formylation Alternative

Physical and chemical properties of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS No: 864068-96-2). Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers for comparative purposes and outlines a plausible synthetic route via the Vilsmeier-Haack reaction. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The substituent pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of these molecules. This compound is a specific isomer with potential as a synthetic intermediate for the elaboration of more complex molecules with therapeutic potential. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound is scarce in publicly available literature. The following tables summarize the known information for the target compound and provide data for related isomers to offer a comparative context.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 864068-96-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₀N₂O[1][3][4][6]
Molecular Weight 186.21 g/mol [1][3][4][6]
Purity 97%[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Table 2: Comparative Physicochemical Properties of Isomeric Pyrazole Carbaldehydes

Property1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₁H₁₀N₂OC₁₁H₉ClN₂O
Molecular Weight 186.21 g/mol 220.65 g/mol
Appearance SolidWhite to light yellow solid
Melting Point Data not available145-148 °C
Boiling Point Data not available356.1 °C (calculated)
Solubility Data not availableGood solubility in DMSO and acetone

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The proposed synthetic pathway for this compound involves the formylation of the precursor, 1-methyl-3-phenyl-1H-pyrazole.

Proposed Synthesis of 1-Methyl-3-phenyl-1H-pyrazole (Precursor)

Reaction: Phenylhydrazine + Ethyl Acetoacetate → 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one → 5-Chloro-3-methyl-1-phenyl-1H-pyrazole → 3-Methyl-1-phenyl-1H-pyrazole → 1-Methyl-3-phenyl-1H-pyrazole

Protocol: The synthesis of 1-methyl-3-phenyl-1H-pyrazole can be achieved in a multi-step process starting from the condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent chlorination followed by reduction and methylation would yield the desired precursor.

Experimental Protocol for Vilsmeier-Haack Formylation

Reaction: 1-Methyl-3-phenyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → this compound

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • Formylation: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). For less reactive substrates, gentle heating (e.g., to 70-80 °C) might be necessary.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x volumes). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_formylation Vilsmeier-Haack Formylation Phenylhydrazine Phenylhydrazine 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Phenylhydrazine->3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one 1-Methyl-3-phenyl-1H-pyrazole 1-Methyl-3-phenyl-1H-pyrazole 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one->1-Methyl-3-phenyl-1H-pyrazole Multi-step conversion Target_Compound This compound 1-Methyl-3-phenyl-1H-pyrazole->Target_Compound POCl3 / DMF Characterization_Workflow Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structure_Elucidation Structural Elucidation Purity_Assessment->Structure_Elucidation Physical_Properties Determination of Physical Properties Purity_Assessment->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final_Product Pure Characterized Compound Structure_Elucidation->Final_Product MP Melting Point Physical_Properties->MP Solubility Solubility Studies Physical_Properties->Solubility Physical_Properties->Final_Product

References

An In-depth Technical Guide on the ¹H NMR Spectral Data of a Phenylpyrazole Carbaldehyde Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite extensive searches, specific ¹H NMR spectral data for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde could not be located in the available literature. The following guide is based on the spectral data of a closely related isomer, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde , and general experimental protocols for similar compounds. This information is intended to provide a representative understanding of the spectroscopic characteristics of this class of molecules.

Introduction

Pyrazole carbaldehydes are versatile intermediates in the synthesis of a wide range of biologically active compounds. The specific substitution pattern on the pyrazole ring significantly influences the chemical and physical properties of the molecule, including its spectroscopic signature. This guide provides a detailed overview of the ¹H NMR spectral characteristics of a representative phenylpyrazole carbaldehyde, offering insights into the expected spectral features of this compound.

Spectroscopic Data of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde

The ¹H NMR spectral data for the related isomer, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, is summarized below. The data was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[1][2][3]

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
18.61Singlet1HAldehyde proton (-CHO)
27.81Doublet (J = 8.1 Hz)2HAromatic protons (Ar-H)
37.46Doublet (J = 8.1 Hz)2HAromatic protons (Ar-H)
47.23Doublet (J = 7.3 Hz)1HAromatic proton (Ar-H)
57.04Doublet (J = 8.3 Hz)2HAromatic protons (Ar-H)
66.93Doublet (J = 8.3 Hz)2HAromatic protons (Ar-H)
72.34Singlet3Ho-tolyloxy methyl protons (-CH₃)
82.22Singlet3HPyrazole methyl protons (-CH₃)

Experimental Protocols

The following is a general procedure for the synthesis of pyrazole carbaldehydes, based on methods reported for similar compounds.

General Synthesis of a Pyrazole Carbaldehyde Derivative

A common method for the synthesis of pyrazole carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring.

Materials:

  • A substituted pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Appropriate solvents for reaction and workup (e.g., dichloromethane, ethyl acetate)

  • Aqueous sodium bicarbonate or sodium hydroxide solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. This mixture forms the Vilsmeier reagent.

  • To this mixture, add the substituted pyrazole, either neat or dissolved in a suitable solvent, while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base solution (e.g., sodium bicarbonate or sodium hydroxide) to a pH of approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure pyrazole carbaldehyde.

Workflow and Characterization

The general workflow for the synthesis and characterization of a pyrazole carbaldehyde is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Substituted Pyrazole + Vilsmeier Reagent Reaction Vilsmeier-Haack Reaction Reactants->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure Pyrazole Carbaldehyde Purification->Product NMR 1H and 13C NMR Spectroscopy Product->NMR Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Assessment (TLC, HPLC) Product->Purity

Caption: General workflow for the synthesis and characterization of pyrazole carbaldehydes.

The logical relationship for the structural elucidation using spectroscopic methods is as follows:

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation NMR_data 1H NMR Data (Chemical Shift, Multiplicity, Integration) Proton_env Proton Environments & Connectivity NMR_data->Proton_env C13_NMR_data 13C NMR Data (Chemical Shift) Carbon_skeleton Carbon Skeleton C13_NMR_data->Carbon_skeleton MS_data Mass Spectrometry (Molecular Ion Peak) Molecular_formula Molecular Formula & Weight MS_data->Molecular_formula IR_data IR Spectroscopy (Functional Group Frequencies) Functional_groups Presence of Functional Groups (e.g., C=O, C=N) IR_data->Functional_groups Final_structure Confirmed Molecular Structure Proton_env->Final_structure Carbon_skeleton->Final_structure Molecular_formula->Final_structure Functional_groups->Final_structure

Caption: Logical flow for structural elucidation using spectroscopic data.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages spectral data from the closely related structural isomer, 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and its derivatives. This comparative approach allows for a robust estimation and interpretation of the chemical shifts for the target compound.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been estimated based on the analysis of its structural features and comparison with experimentally determined data for analogous compounds. The table below presents the predicted chemical shifts for each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Estimation
Pyrazole Ring
C3~152Attached to the electron-withdrawing phenyl group.
C4~110Shielded by the adjacent carbon atoms.
C5~140Attached to the electron-withdrawing carbaldehyde group.
Substituents
N-CH₃~38Typical range for an N-methyl group on a pyrazole ring.
CHO~185Characteristic chemical shift for an aldehyde carbon.
Phenyl Ring
C1' (ipso)~132Quaternary carbon attached to the pyrazole ring.
C2'/C6' (ortho)~126
C3'/C5' (meta)~129
C4' (para)~128

Comparative 13C NMR Data of a Structural Isomer

To provide a strong basis for the estimations, the experimental 13C NMR data for a closely related isomer, 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is presented below. This data was obtained from the supplementary information of a peer-reviewed publication and serves as a valuable reference.[1]

Carbon AtomExperimental Chemical Shift (δ, ppm) in DMSO-d₆
Pyrazole Ring
C3151.2
C4123.1
C5138.3
Substituents
CH₃ (on C3)13.8
CHO186.2
Phenyl Ring (on N1)
C1' (ipso)138.1
C2'/C6' (ortho)126.3
C3'/C5' (meta)129.5
C4' (para)129.6
Thiophenyl Ring
C1'' (ipso)133.0
C2''/C6'' (ortho)130.3
C3''/C5'' (meta)130.0
C4'' (para)132.5

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

Reaction Scheme:

1-methyl-3-phenyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → this compound

Detailed Methodology:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cooled to 0 °C in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) with constant stirring. The reaction is exothermic and should be controlled carefully. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-3-phenyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction and Purification: The product can be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

13C NMR Spectroscopic Analysis

Methodology for Data Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on the sample concentration.

    • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 1-2 Hz. Phase and baseline correct the resulting spectrum.

Visualizations

Chemical Structure and Atom Numbering

Caption: Structure of this compound.

Experimental Workflow

workflow start Start: 1-methyl-3-phenyl-1H-pyrazole vilsmeier Vilsmeier-Haack Formylation (POCl₃ / DMF) start->vilsmeier workup Aqueous Work-up & Neutralization vilsmeier->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Pure this compound purification->product nmr_prep Sample Preparation (Dissolution in CDCl₃ or DMSO-d₆) product->nmr_prep nmr_acq 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc analysis Spectral Analysis & Assignment data_proc->analysis

Caption: Workflow for synthesis and 13C NMR analysis.

References

FT-IR analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the FT-IR Analysis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Introduction

This compound is a heterocyclic compound featuring a pyrazole core substituted with methyl, phenyl, and carbaldehyde (aldehyde) groups. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. It provides crucial information about the presence, bonding, and chemical environment of functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

This technical guide provides a comprehensive overview of the FT-IR analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide covers the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Molecular Structure and Key Functional Groups

The structure of this compound contains several key functional groups, each with characteristic vibrational modes that can be identified using FT-IR spectroscopy:

  • Aldehyde Group (-CHO): This group is defined by a strong carbonyl (C=O) stretch and a unique aldehydic carbon-hydrogen (C-H) stretch.

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its key vibrations include C=N, C=C, and N-N stretching modes, as well as ring deformation vibrations.

  • Phenyl Group (-C₆H₅): An aromatic ring whose vibrations include aromatic C=C stretching, C-H stretching, and characteristic out-of-plane C-H bending modes that can indicate substitution patterns.

  • Methyl Group (-CH₃): An aliphatic group with characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Theoretical FT-IR Spectral Data

The vibrational frequencies of the functional groups in this compound can be predicted based on data from similar compounds and established correlation charts. The conjugation of the aldehyde group with the pyrazole ring and the aromatic nature of the phenyl and pyrazole rings significantly influence the exact positions of these absorption bands.

The quantitative data for the expected vibrational frequencies are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretching3100 - 3000Weak to MediumCharacteristic of C-H bonds on the phenyl and pyrazole rings.[1][2]
Methyl C-H Asymmetric & Symmetric Stretching3000 - 2850MediumAliphatic C-H bonds in the methyl group.[3]
Aldehyde C-H Stretching (Fermi Resonance)2850 - 2700Weak to MediumOften appears as two distinct bands, with one near 2720 cm⁻¹ being highly diagnostic for aldehydes.[4][5]
Aldehyde C=O Stretching1710 - 1685StrongThe frequency is lowered from a typical aliphatic aldehyde (1740-1720 cm⁻¹) due to conjugation with the pyrazole ring.[3][4]
Pyrazole & Phenyl C=C Ring Stretching1625 - 1430Medium to StrongA series of bands representing the stretching vibrations within the aromatic rings.[1]
Pyrazole C=N Stretching1655 - 1550Medium to StrongCharacteristic stretching vibration of the imine group within the pyrazole ring.[1]
Methyl C-H Bending (Asymmetric & Symmetric)1470 - 1370MediumDeformation vibrations of the methyl group.
C-N Stretching1290 - 1200MediumStretching vibration of the carbon-nitrogen bonds in the pyrazole ring.[1][6]
N-N Stretching~1110Medium to WeakStretching vibration of the nitrogen-nitrogen bond within the pyrazole ring.[1]
Aromatic C-H Out-of-Plane Bending900 - 675StrongStrong absorptions whose positions are indicative of the substitution pattern on the phenyl ring.[7]

Experimental Protocol: KBr Pellet Method

This section details a standard methodology for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FT-IR Spectrometer

  • Infrared lamp (optional, for drying)

Procedure:

  • Drying: Gently grind approximately 100-200 mg of KBr powder in the agate mortar to a fine consistency. If necessary, dry the KBr under an infrared lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which shows a broad absorption band around 3400 cm⁻¹.

  • Sample Preparation: Add 1-2 mg of the solid this compound sample to the ground KBr in the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

  • Mixing: Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality spectrum.

  • Pellet Pressing: Transfer a small amount of the mixture into the pellet die. Distribute the powder evenly. Assemble the die and place it in the hydraulic press.

  • Evacuation: Connect the die to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample in a solid, transparent matrix.

  • Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the transparent or translucent KBr pellet. A high-quality pellet should be clear and free of cracks.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument's software to produce the final transmittance or absorbance spectrum.

Workflow and Data Interpretation

The process of analyzing a compound using FT-IR spectroscopy follows a logical progression from sample preparation to final structural confirmation. The following diagram illustrates this workflow.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Pure Compound KBr_Prep Grind & Mix with KBr Sample->KBr_Prep Pellet_Press Press into Pellet KBr_Prep->Pellet_Press Spectrometer Place Pellet in FT-IR Pellet_Press->Spectrometer Background_Scan Run Background Scan Spectrometer->Background_Scan Sample_Scan Run Sample Scan Spectrometer->Sample_Scan Interferogram Generate Interferogram Sample_Scan->Interferogram Fourier_Transform Fourier Transform Interferogram->Fourier_Transform FTIR_Spectrum Generate FT-IR Spectrum (Transmittance vs. Wavenumber) Fourier_Transform->FTIR_Spectrum Peak_Picking Identify Peak Frequencies FTIR_Spectrum->Peak_Picking Assign_Groups Assign Peaks to Functional Groups Peak_Picking->Assign_Groups Compare_Data Compare with Correlation Tables Assign_Groups->Compare_Data Structure_Confirm Confirm Molecular Structure Compare_Data->Structure_Confirm

Caption: Logical workflow for the FT-IR analysis of a solid organic compound.

Interpreting the Spectrum:

  • Diagnostic Region (4000-1300 cm⁻¹):

    • > 3000 cm⁻¹: Look for weak, sharp peaks characteristic of aromatic C-H stretching.[1]

    • 3000-2850 cm⁻¹: Identify peaks from the methyl C-H stretching.[3]

    • 2850-2700 cm⁻¹: The presence of two weak bands in this region is a strong indicator of the aldehyde C-H group.[4]

    • ~1700 cm⁻¹: A very strong, sharp peak should be present, corresponding to the conjugated C=O stretch of the aldehyde. Its position below 1710 cm⁻¹ confirms conjugation.[2]

    • 1625-1430 cm⁻¹: Expect a series of medium-to-strong peaks from the C=C and C=N stretching vibrations of the pyrazole and phenyl rings.[1]

  • Fingerprint Region (< 1300 cm⁻¹):

    • This region contains complex vibrations, including C-N and N-N stretching, as well as various bending modes. While difficult to assign individually, the overall pattern is unique to the molecule.

    • Look for strong C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the substitution pattern of the phenyl ring.[7]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By identifying the characteristic absorption frequencies of its aldehyde, pyrazole, phenyl, and methyl functional groups, researchers can confirm the molecular structure, assess purity, and gain insights into the electronic environment of the molecule. A systematic approach, involving proper sample preparation, data acquisition, and careful interpretation of the diagnostic and fingerprint regions of the spectrum, ensures accurate and reliable characterization critical for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Putative Crystal Structure and Molecular Geometry of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde has not been experimentally determined and reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive analysis of closely related pyrazole derivatives to infer the likely structural characteristics of the title compound. The experimental data provided is from these analogous structures and serves as a reference for future experimental work.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to their three-dimensional structure, including the conformation of substituent groups and the intermolecular interactions they form in the solid state. This guide provides a detailed overview of the anticipated crystal structure and molecular geometry of this compound by examining crystallographic data from structurally similar molecules. Understanding these structural features is paramount for rational drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Related Pyrazole Derivatives

To predict the crystallographic parameters of this compound, we have summarized the data from several analogous compounds. These molecules share the core 1-phenyl-pyrazole scaffold with variations in substitution at other positions. The data presented in the following tables are essential for establishing a baseline for expected unit cell dimensions, space group, and refinement statistics.

Table 1: Crystal Data and Structure Refinement for Related Pyrazole Derivatives

Parameter3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[1][2]3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3]methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[5][6]
Chemical Formula C₁₅H₁₃N₃OC₁₇H₁₄N₂O₂C₁₁H₁₀N₂O₃C₁₈H₁₆N₂O₂
Formula Weight 251.28278.30218.2292.33
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 9.5807 (8)8.6207 (1)9.5408 (16)Not Specified
b (Å) 15.1720 (13)7.1695 (1)9.5827 (16)Not Specified
c (Å) 8.7370 (8)22.9228 (3)11.580 (2)Not Specified
β (º) 93.6180 (11)99.168 (1)105.838 (3)Not Specified
Volume (ų) 1267.46 (19)1398.67 (3)1018.5 (3)Not Specified
Z 444Not Specified
Temperature (K) 150100130 (2)Not Specified
Radiation Mo KαMo KαMo KαNot Specified
R[F² > 2σ(F²)] 0.0440.044Not SpecifiedNot Specified
wR(F²) 0.1140.127Not SpecifiedNot Specified
Goodness-of-fit (S) 1.071.06Not SpecifiedNot Specified

Inferred Molecular Geometry

Based on the analysis of related structures, the molecular geometry of this compound is expected to exhibit several key features. The central pyrazole ring is anticipated to be essentially planar. However, significant torsion will likely exist between the pyrazole ring and the phenyl substituent at the N1 and C3 positions due to steric hindrance.

Table 2: Key Dihedral Angles in Related Pyrazole Derivatives

CompoundDihedral Angle (°)
3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[1][2]Phenyl ring to pyrazole ring: 34.95 (5)
3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3]Phenyl ring to pyrazole ring: 45.99 (4)
methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]Phenyl ring to pyrazole ring: 60.83 (5)
3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[5][6]Phenyl ring to pyrazole ring: 22.68 (8)

The dihedral angle between the phenyl ring at the C3 position and the pyrazole core will be a critical determinant of the molecule's overall conformation. The aldehyde group at C5 is expected to be nearly coplanar with the pyrazole ring to maximize conjugation, although minor twisting may occur to alleviate steric strain with adjacent substituents.

Molecular_Geometry_Features cluster_pyrazole This compound (Predicted) Pyrazole Planar Pyrazole Ring Phenyl_N1 Phenyl Group at N1 Pyrazole->Phenyl_N1 Dihedral Angle 1 (e.g., 20-50°) Phenyl_C3 Phenyl Group at C3 Pyrazole->Phenyl_C3 Dihedral Angle 2 (Significant Twist) Carbaldehyde_C5 Carbaldehyde at C5 Pyrazole->Carbaldehyde_C5 Near Co-planarity Methyl_N1 Methyl Group at N1 XRay_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data_Reduction Data Reduction & Correction Diffractometer->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

References

A Technical Guide to the Solubility of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde and related pyrazole derivatives. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its empirical determination. It includes general solubility profiles for structurally similar compounds, a detailed experimental protocol for solubility assessment, and a workflow diagram to guide the experimental process.

Introduction to Pyrazole Derivatives and Solubility

Pyrazole derivatives are a class of heterocyclic compounds that form the backbone of many pharmaceutical agents and agrochemicals. Their therapeutic and biological activities are intrinsically linked to their physicochemical properties, with solubility being a critical determinant of bioavailability and efficacy. This compound, a member of this class, is a versatile intermediate in organic synthesis.[1] Understanding its solubility in various common laboratory solvents is paramount for its effective use in research and development.

Generally, pyrazole compounds exhibit greater solubility in organic solvents compared to aqueous media.[2][3] The lipophilicity of the pyrazole ring, which is less than that of a benzene ring, contributes to this characteristic.[4] The presence of functional groups, such as the carbaldehyde group in the title compound, can further influence solubility through potential hydrogen bonding interactions.

General Solubility Profile of Pyrazole Derivatives

SolventCompound ClassGeneral SolubilityReference
WaterPyrazoleLimited[2]
Water4-nitro-1H-pyrazoleLimited[3]
EthanolPyrazoleSoluble[2]
Ethanol4-nitro-1H-pyrazoleSoluble[3]
MethanolPyrazoleSoluble[2]
AcetonePyrazoleSoluble[2]
Acetone4-nitro-1H-pyrazoleSoluble[3]
Chloroform4-nitro-1H-pyrazoleSoluble[3]

Note: This table provides a general guide. The actual solubility of this compound may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of a solid organic compound, such as this compound, in a given solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

Materials:

  • This compound (solute)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF)

  • Analytical balance

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Constant temperature bath or incubator

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration measurement

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a micropipette. It is crucial not to disturb the solid at the bottom.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Concentration Analysis:

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain Compound and Solvents prepare_sln Prepare Supersaturated Solution (Excess solid in known volume of solvent) start->prepare_sln equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prepare_sln->equilibrate settle Cease Stirring and Allow Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Dilute Sample for Analysis sample->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility (Account for dilution) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining compound solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[2]

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

  • pH (for aqueous solutions): If the compound has ionizable groups, the pH of the aqueous solution can significantly affect its solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocol and understanding the general solubility trends of pyrazole derivatives, scientists and drug development professionals can effectively characterize this compound for their specific applications. The provided workflow diagram serves as a clear visual aid for the experimental process, ensuring a systematic and reproducible approach to solubility determination.

References

A Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] This technical guide focuses on 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, a member of this versatile class of heterocyclic compounds. While direct literature on this specific regioisomer is limited, this document provides a comprehensive overview based on established synthetic methodologies, structure-activity relationships of analogous compounds, and the broad therapeutic landscape of the pyrazole scaffold. The aldehyde functionality at the 5-position serves as a versatile synthetic handle for the development of novel therapeutic agents.

Chemical Properties and Data

The chemical properties of this compound can be inferred from closely related analogs. Key physical and chemical data for representative pyrazole carbaldehydes are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
1-methyl-5-phenyl-1H-pyrazole-3-carbaldehydeC₁₁H₁₀N₂O186.21SolidNot available
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₉ClN₂O220.66White to light yellow solid145-148
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeC₁₁H₁₀N₂O₂202.21Not availableNot available

Table 1: Physicochemical data of selected pyrazole carbaldehyde derivatives.[4][5][6]

Synthesis and Experimental Protocols

The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heterocyclic ring using a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

General Experimental Protocol for the Synthesis of Pyrazole Carbaldehydes via Vilsmeier-Haack Reaction:

  • Preparation of the Vilsmeier Reagent: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), add phosphoryl chloride (POCl₃) dropwise with stirring. The reaction is typically performed in a suitable solvent like dichloromethane or used neat.

  • Formylation: To the prepared Vilsmeier reagent, add the corresponding pyrazole precursor (e.g., 1-methyl-3-phenyl-1H-pyrazole) portion-wise while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., reflux) for a specified period to ensure complete formylation. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice or into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the excess reagents.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole carbaldehyde.[7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Electrophilic Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 1-methyl-3-phenyl-1H-pyrazole Pyrazole->Intermediate Product This compound Intermediate->Product Hydrolysis Quenching Quenching (Ice/Base) Product->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthetic workflow for pyrazole-5-carbaldehyde.

Potential Biological Activities and Signaling Pathways

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The introduction of a carbaldehyde group provides a key site for further chemical modifications to modulate these activities.

1. Anti-inflammatory Activity:

Many pyrazole derivatives function as potent anti-inflammatory agents.[3] Some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The potential mechanism involves the blockade of prostaglandin synthesis.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

2. Anticonvulsant Activity:

Derivatives of pyrazole carbaldehydes, particularly hydrazones, have shown promising anticonvulsant effects.[5] While the exact mechanisms are often multifaceted, potential pathways include modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission.

G cluster_0 Neuronal Signaling Ion_Channels Voltage-gated Na+/Ca2+ Channels Neurotransmitter_Release Excitatory Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Seizure_Activity Seizure Activity Neurotransmitter_Release->Seizure_Activity Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Ion_Channels Modulation

References

Potential Biological Targets for Pyrazole-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for the design of potent and selective inhibitors of various biological targets. The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute to its successful application in drug discovery. This technical guide provides a comprehensive overview of the key biological targets of pyrazole-based compounds, presenting quantitative bioactivity data, detailed experimental protocols for target engagement, and visualizations of relevant signaling pathways and experimental workflows.

Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. Pyrazole-based compounds have emerged as a significant class of protein kinase inhibitors, with several approved drugs and numerous candidates in clinical development.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

VEGFRs are receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a key strategy in cancer therapy to cut off the blood supply to tumors.

Table 1: Inhibitory Activity of Pyrazole-Based Compounds against VEGFRs

CompoundTarget KinaseIC50 (nM)Assay SystemReference
AxitinibVEGFR10.1Cell-free[1][2]
VEGFR20.2Cell-free[1][2][3]
VEGFR30.1-0.3Cell-free[1][2]
Compound 42VEGFR244Kinase assay[3]
FlubendazoleVEGFR2470Kinase assay[4]
Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in various cancers.

Table 2: Inhibitory Activity of Pyrazole-Based Compounds against EGFR

CompoundIC50 (µM)Target Cell LineReference
Compound 110.083 (enzyme)HT-29[5]
Compound 6g0.024 (enzyme)-[6]
Other Cancer-Related Protein Kinases

The versatility of the pyrazole scaffold has led to the development of inhibitors for a wide array of other protein kinases implicated in cancer.

Table 3: Inhibitory Activity of Pyrazole-Based Compounds against Various Protein Kinases

CompoundTarget KinaseIC50/Ki (nM)Reference
AfuresertibAkt10.08 (Ki)[7]
Compound 3ALK2.9[7]
Compound 6Aurora A160[7]
AT7519CDK1/CDK2-[8]
PrexasertibCHK1<1[6]
Experimental Protocols: Protein Kinase Inhibition Assays

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test pyrazole-based compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[7]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[7]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[7]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[7]

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.[7]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test pyrazole-based compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the pyrazole inhibitor at various concentrations for a specific time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add ECL substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate to ensure equal protein loading.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK Binding & Dimerization RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Akt->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Leads to Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Leads to Pyrazole_Inhibitor_RTK Pyrazole Inhibitor Pyrazole_Inhibitor_RTK->RTK Pyrazole_Inhibitor_Kinase Pyrazole Inhibitor Pyrazole_Inhibitor_Kinase->RAF Pyrazole_Inhibitor_Kinase->Akt Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Pyrazole Compound Dilutions Start->Prepare_Reagents Plate_Setup Add Reagents to 384-well Plate Prepare_Reagents->Plate_Setup Incubation_1 Pre-incubation: Compound and Kinase Plate_Setup->Incubation_1 Reaction_Initiation Initiate Reaction with ATP/Substrate Mix Incubation_1->Reaction_Initiation Incubation_2 Kinase Reaction Incubation Reaction_Initiation->Incubation_2 Reaction_Termination Stop Reaction & Add Detection Reagent Incubation_2->Reaction_Termination Measurement Measure Luminescence Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End COX_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase_A2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1_COX2 COX-1 / COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Pyrazole_Inhibitor Pyrazole (e.g., Celecoxib) Pyrazole_Inhibitor->COX1_COX2 Selective Inhibition of COX-2 PDE5_Signaling Nitric_Oxide Nitric_Oxide Guanylate_Cyclase Guanylate_Cyclase Nitric_Oxide->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP GTP to cGMP GTP GTP PKG Protein Kinase G cGMP->PKG Activates GMP GMP cGMP->GMP PDE5 Hydrolysis Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKG->Smooth_Muscle_Relaxation PDE5 PDE5 Pyrazole_Inhibitor Pyrazole (e.g., Sildenafil) Pyrazole_Inhibitor->PDE5 PARP_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Detection & Binding PAR Poly(ADP-ribose) PARP1->PAR NAD+ as substrate NAD NAD DNA_Repair_Proteins DNA_Repair_Proteins PAR->DNA_Repair_Proteins Recruitment DNA_Repair DNA_Repair DNA_Repair_Proteins->DNA_Repair Apoptosis Cell Death (Synthetic Lethality) Pyrazole_Inhibitor Pyrazole (e.g., Niraparib) Pyrazole_Inhibitor->PARP1 Pyrazole_Inhibitor->Apoptosis In BRCA-deficient cells

References

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its high efficiency and broad applicability. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield a substituted alkene. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The use of pyrazole aldehydes, such as 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, in Knoevenagel condensations provides a versatile route to novel heterocyclic compounds with potential therapeutic applications. These products can serve as key intermediates in the synthesis of more complex molecular architectures.

These application notes provide a detailed protocol for the Knoevenagel condensation of this compound with active methylene compounds. The provided methodologies are based on established procedures for structurally similar pyrazole aldehydes and offer a starting point for further optimization.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, proceeds as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrazole_aldehyde This compound product Knoevenagel Condensation Product pyrazole_aldehyde->product active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product catalyst Catalyst (e.g., Ammonium Carbonate) catalyst->product solvent Solvent (e.g., Water:Ethanol) solvent->product temperature Reflux temperature->product

Caption: General scheme of the Knoevenagel condensation reaction.

Experimental Data

Table 1: Knoevenagel Condensation of Various Pyrazole Aldehydes with Malononitrile [1]

EntryPyrazole Aldehyde (ArCHO)Time (min)Yield (%)
11,3-diphenyl-1H-pyrazole-4-carbaldehyde1092
23-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde1290
33-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde1094
43-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde1588
53-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde1095
63-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde2085
71-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde1887

Reaction conditions: Pyrazole aldehyde (1 mmol), malononitrile (1 mmol), ammonium carbonate (20 mol%), water:ethanol (1:1, 10 mL), reflux.[1]

Experimental Protocols

The following protocol is a general procedure adapted from the Knoevenagel condensation of pyrazole-4-carbaldehydes with malononitrile and may require optimization for this compound.[1]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol) and the active methylene compound (1 mmol).

  • Add 10 mL of a 1:1 (v/v) mixture of water and ethanol to the flask.

  • Stir the mixture for 3-5 minutes at room temperature to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and n-hexane as the eluent).

  • Upon completion of the reaction (typically within 10-20 minutes, based on analogous reactions), remove the heat source and allow the mixture to cool to room temperature.[1]

  • Filter the resulting solid precipitate using a Büchner funnel and wash it with cold water.

  • Dry the collected solid to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the Knoevenagel condensation catalyzed by a weak base like ammonium carbonate.

G start Start base_activation Base deprotonates active methylene compound start->base_activation carbanion_formation Formation of a stabilized carbanion base_activation->carbanion_formation nucleophilic_attack Carbanion attacks the carbonyl carbon of the aldehyde carbanion_formation->nucleophilic_attack alkoxide_intermediate Formation of an alkoxide intermediate nucleophilic_attack->alkoxide_intermediate protonation Alkoxide is protonated by water or weak acid alkoxide_intermediate->protonation beta_hydroxy_adduct Formation of a β-hydroxy adduct protonation->beta_hydroxy_adduct elimination Base-catalyzed elimination of water beta_hydroxy_adduct->elimination product Formation of the α,β-unsaturated product elimination->product end End product->end

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Knoevenagel condensation of this compound.

G start Start mixing Mix pyrazole aldehyde and active methylene compound in water:ethanol (1:1) start->mixing add_catalyst Add ammonium carbonate (20 mol%) mixing->add_catalyst reflux Heat the mixture to reflux add_catalyst->reflux monitoring Monitor reaction progress by TLC reflux->monitoring cooling Cool the reaction mixture to room temperature monitoring->cooling Reaction complete filtration Filter the solid product cooling->filtration washing Wash the product with cold water filtration->washing drying Dry the product washing->drying purification Purify by recrystallization (if necessary) drying->purification end End purification->end

Caption: Experimental workflow for the Knoevenagel condensation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact with the reagents and products.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Knoevenagel condensation offers an efficient and straightforward method for the synthesis of novel α,β-unsaturated compounds derived from this compound. The provided protocol, based on established procedures for similar pyrazole aldehydes, serves as a valuable starting point for researchers. The resulting products can be utilized as versatile building blocks in the development of new pharmaceutical agents and other functional materials. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Synthesis of Novel Schiff Bases from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities. The Schiff bases synthesized from pyrazole aldehydes have shown promise as antimicrobial and anticancer agents. These protocols are intended to serve as a guide for researchers in the exploration and development of new therapeutic agents.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. The biological activity of Schiff bases can be tuned by the appropriate selection of the aldehyde and amine precursors. Pyrazole aldehydes are particularly interesting building blocks due to the inherent pharmacological properties of the pyrazole nucleus. The combination of the pyrazole moiety and the azomethine linkage in a single molecule can lead to compounds with enhanced biological activities, including antimicrobial and anticancer effects.[1][2] This document outlines the synthesis of the precursor aldehyde, the subsequent synthesis of Schiff bases, and protocols for evaluating their potential as therapeutic agents.

Synthesis of the Precursor: this compound

The synthesis of the key intermediate, this compound, can be achieved through a Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring. While the Vilsmeier-Haack reaction on 1-phenyl-3-methyl-5-pyrazolone typically yields the 4-formyl derivative, specific reaction conditions or starting materials can direct the formylation to the 5-position. An alternative approach involves the synthesis of the pyrazole ring with the formyl precursor already in place.

Experimental Protocol: Synthesis of this compound (General Method)

This protocol is a general representation based on the Vilsmeier-Haack formylation of related pyrazole precursors.

Materials:

  • 1-methyl-3-phenyl-1H-pyrazole (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Dissolve the 1-methyl-3-phenyl-1H-pyrazole in dichloromethane (CH₂Cl₂) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Novel Schiff Bases

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. The reaction is often catalyzed by a small amount of acid and is carried out in a suitable solvent, such as ethanol, with heating.

General Experimental Protocol: Synthesis of Pyrazole Schiff Bases

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, 4-chloroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the substituted primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and a singlet for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (around δ 8-10 ppm).

Synthesis Workflow

G cluster_synthesis Synthesis of Schiff Bases Pyrazole_aldehyde 1-methyl-3-phenyl-1H- pyrazole-5-carbaldehyde Reaction Condensation Reaction (Reflux) Pyrazole_aldehyde->Reaction Primary_amine Primary Amine (e.g., Substituted Aniline) Primary_amine->Reaction Solvent Ethanol + Catalytic Acetic Acid Solvent->Reaction Schiff_base Novel Pyrazole Schiff Base Reaction->Schiff_base

Caption: General workflow for the synthesis of novel Schiff bases.

Applications in Drug Development

Pyrazole-based Schiff bases are actively being investigated for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrazole Schiff base derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation or the induction of apoptosis. The specific activity can be modulated by the nature of the substituents on both the pyrazole and the amine-derived portions of the molecule.

Table 1: Illustrative Anticancer Activity of Pyrazole-Based Schiff Bases (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Py-SB-1MCF-7 (Breast)8.5Doxorubicin1.2
Py-SB-2HeLa (Cervical)12.3Cisplatin9.8
Py-SB-3A549 (Lung)15.7Doxorubicin2.5
Py-SB-4HepG2 (Liver)10.25-Fluorouracil7.6
Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Pyrazole Schiff bases have demonstrated promising activity against a range of bacteria and fungi. The imine group is often crucial for their antimicrobial action, potentially by interfering with microbial cell wall synthesis or other essential cellular processes.

Table 2: Illustrative Antimicrobial Activity of Pyrazole-Based Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansReference CompoundMIC (µg/mL)
Py-SB-A163264Ciprofloxacin8
Py-SB-B81632Fluconazole16
Py-SB-C3264128Ciprofloxacin8
Py-SB-D163232Fluconazole16

Note: The data in this table is illustrative and represents typical values found for various pyrazole Schiff bases. Specific data for derivatives of this compound is not available in the cited literature.[1][2]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Workflow

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Add Schiff Base (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for determining in vitro anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well microplate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols and the potential for diverse biological activities make this class of compounds an attractive target for further investigation in drug development programs. The provided protocols serve as a foundational guide for the synthesis, characterization, and biological evaluation of these novel pyrazole-based Schiff bases. Further derivatization and optimization can lead to the identification of lead compounds with improved potency and selectivity.

References

The Versatility of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: A Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, including the pyrazole core, allow for the development of compounds with diverse biological activities, ranging from anti-inflammatory to anticancer properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this precursor for the discovery of novel therapeutics.

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been successfully developed into marketed drugs.[1] The aldehyde functional group at the 5-position of 1-methyl-3-phenyl-1H-pyrazole offers a reactive handle for various chemical transformations, enabling the construction of complex molecular architectures.

Application Notes

Derivatives synthesized from this compound and its analogues have shown significant potential in several therapeutic areas:

  • Anticancer Activity: A primary application of this precursor is in the development of anticancer agents. Pyrazole-based compounds, particularly chalcones derived from pyrazole aldehydes, have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their effects by inhibiting key cellular processes such as tubulin polymerization or by modulating critical signaling pathways like PI3K/Akt/ERK1/2.[4][5][6]

  • Anti-inflammatory Activity: The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs. Novel pyrazole-based chalcones and other derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators.[7][8][9]

  • Tubulin Polymerization Inhibition: Several studies have identified pyrazole-containing compounds as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[5][6][10] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the biological activity of representative pharmaceutical agents derived from pyrazole carbaldehydes.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5o MCF-7 (Breast)2.13 ± 0.80[5]
SiHa (Cervical)4.34 ± 0.98[5]
PC-3 (Prostate)4.46 ± 0.53[5]
Compound 5n SiHa (Cervical)3.60 ± 0.45[5]
Compound 5d PC-3 (Prostate)2.97 ± 0.88[5]
Compound 9e PACA2 (Pancreatic)27.6[3]
Compound 7d MCF-7 (Breast)42.6[3]
Compound 37 MCF-7 (Breast)5.21[2]
Compound 43 MCF-7 (Breast)0.25[2]
Compound 6c SK-MEL-28 (Melanoma)3.46[11]
Compound 4k PC-3 (Prostate)0.015[6]
Compound 5a PC-3 (Prostate)0.006[6]

Table 2: Tubulin Polymerization Inhibition by Pyrazole Derivatives

Compound IDIC50 (µM)Reference
Compound 5b 7.30[10]
Compound 6c <1.73[11]

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of a pyrazole-based chalcone, a common intermediate for various pharmaceutical agents. The reaction involves the base-catalyzed condensation of this compound with a substituted acetophenone.[3][12]

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (20%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of this compound and the substituted acetophenone in a minimal amount of ethanol.

  • Cool the mixture in an ice bath and add a 20% aqueous solution of sodium hydroxide dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-based chalcone.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized pyrazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Synthesized pyrazole derivative

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized pyrazole derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Visualizations

experimental_workflow precursor 1-methyl-3-phenyl-1H- pyrazole-5-carbaldehyde chalcone Pyrazole-Based Chalcone precursor->chalcone Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->chalcone derivatives Further Chemical Modifications chalcone->derivatives agents Potential Pharmaceutical Agents derivatives->agents evaluation Biological Evaluation (e.g., MTT Assay) agents->evaluation

Synthetic workflow for pharmaceutical agents.

tubulin_inhibition_pathway cluster_tubulin Microtubule Dynamics Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Pyrazole Derivative Pyrazole Derivative Disruption Inhibition Pyrazole Derivative->Disruption Disruption->Microtubule Apoptosis Apoptosis CellCycleArrest->Apoptosis

Tubulin polymerization inhibition pathway.

pi3k_akt_pathway Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt ERK1/2 ERK1/2 Akt->ERK1/2 Proliferation Proliferation ERK1/2->Proliferation Survival Survival ERK1/2->Survival Pyrazole Derivative Pyrazole Derivative Inhibition Inhibition Pyrazole Derivative->Inhibition Inhibition->PI3K Inhibition->Akt Inhibition->ERK1/2

PI3K/Akt/ERK1/2 signaling pathway inhibition.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4][5] The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents, and pyrazole derivatives represent a promising scaffold for the development of new therapeutics.[4][6] This document provides a detailed protocol for the screening and evaluation of the antimicrobial activity of newly synthesized pyrazole derivatives.

The screening process is designed to first qualitatively assess the antimicrobial potential of the compounds through a primary diffusion-based assay, followed by quantitative determination of their potency using dilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

General Experimental Workflow

The overall process for screening the antimicrobial activity of pyrazole derivatives follows a logical progression from initial qualitative screening to quantitative evaluation.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening & Evaluation cluster_analysis Data Analysis Compound Synthesized Pyrazole Derivatives StockSol Prepare Stock Solutions (e.g., in DMSO) Compound->StockSol Primary Primary Screening (Agar Well/Disk Diffusion) StockSol->Primary Microbes Prepare Standardized Microbial Inoculum (0.5 McFarland) Microbes->Primary Measure Measure Zone of Inhibition (ZOI) Primary->Measure Select Select Active Compounds (ZOI > Threshold) Measure->Select Secondary Secondary Screening (Broth Microdilution for MIC) Select->Secondary MBC Determine MBC/MFC Secondary->MBC Data Tabulate and Analyze ZOI, MIC, MBC/MFC Data MBC->Data Report Report Findings Data->Report

Caption: Overall workflow for antimicrobial screening of pyrazole derivatives.

Materials and Reagents

Equipment
  • Laminar flow hood

  • Autoclave

  • Incubator (37°C for bacteria, 30°C for fungi)

  • Shaking incubator

  • Spectrophotometer or McFarland densitometer

  • Micropipettes and sterile tips

  • 96-well microtiter plates

  • Petri dishes (90 mm or 150 mm)

  • Vortex mixer

  • Sterile loops and spreaders

  • Cork borer (6-8 mm diameter)

Microbial Strains

A panel of clinically relevant microorganisms should be used:

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6051)[4]

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 9027), Klebsiella pneumoniae (e.g., ATCC 700603)[4]

  • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)[4]

Media and Reagents
  • Mueller-Hinton Agar (MHA) for bacteria[7]

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungi

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB) for fungi

  • Dimethyl sulfoxide (DMSO, sterile)[8]

  • Sterile saline solution (0.9% NaCl)

  • McFarland standards (0.5)

  • Resazurin sodium salt solution (0.01%, sterile filtered)

  • Positive Controls: Standard antibiotics (e.g., Ciprofloxacin, Chloramphenicol, Ampicillin) and antifungals (e.g., Fluconazole, Clotrimazole)[4][7]

  • Negative Control: DMSO or the solvent used for dissolving compounds

Experimental Protocols

Preparation of Test Compounds
  • Prepare a stock solution of each pyrazole derivative at a concentration of 10-20 mg/mL in sterile DMSO.[8]

  • Ensure complete dissolution by vortexing.

  • Store stock solutions at -20°C until use.

  • For the assays, further dilutions will be made in the appropriate sterile broth.

Preparation of Microbial Inoculum
  • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast), pick several colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.[9]

  • For use in the assays, dilute this standardized suspension in the appropriate broth to achieve the final required concentration.

Primary Screening: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[10]

Agar Well Diffusion Protocol Start Prepare Molten MHA/SDA Inoculate Inoculate Agar with Standardized Microbe Suspension Start->Inoculate Pour Pour Inoculated Agar into Petri Dish and Solidify Inoculate->Pour Bore Create Wells (6-8 mm) with a Sterile Cork Borer Pour->Bore Load Load Wells with Test Compound, Positive, and Negative Controls Bore->Load Incubate Incubate Plates (37°C for Bacteria, 30°C for Fungi) Load->Incubate Measure Measure Diameter of the Zone of Inhibition (mm) Incubate->Measure End Record Results Measure->End

Caption: Step-by-step workflow for the agar well diffusion assay.

Protocol:

  • Prepare MHA (for bacteria) or SDA (for fungi) plates.

  • Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Allow the plate to dry for 5-10 minutes in the laminar flow hood.

  • Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.[7]

  • Pipette a fixed volume (e.g., 50-100 µL) of each pyrazole derivative solution (at a specific concentration, e.g., 1000 µg/mL) into separate wells.[7][8]

  • Load positive and negative controls into separate wells on the same plate.

  • Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (ZOI) in millimeters (mm). A clear zone around the well indicates antimicrobial activity.

Secondary Screening: Broth Microdilution for MIC

This method determines the lowest concentration of a compound that inhibits visible microbial growth (MIC).[10][11]

Broth Microdilution Protocol Start Dispense Broth into 96-Well Plate SerialDilute Perform 2-Fold Serial Dilution of Test Compound across Wells Start->SerialDilute AddInoculum Add Standardized Microbial Inoculum to Each Well SerialDilute->AddInoculum Controls Prepare Positive (No Drug) and Negative (No Microbe) Controls AddInoculum->Controls Incubate Incubate Plate (37°C for Bacteria, 30°C for Fungi) Controls->Incubate Assess Assess Microbial Growth (Visually or with Resazurin) Incubate->Assess Determine Determine MIC: Lowest Concentration with No Growth Assess->Determine End Record MIC Value (µg/mL) Determine->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.

  • Add 100 µL of the pyrazole stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of this diluted inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).

  • Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

  • (Optional) For clearer results, add 10 µL of resazurin indicator to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.[11]

Determination of MBC/MFC
  • From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Spot-plate or spread the aliquot onto a fresh, drug-free agar plate (MHA or SDA).

  • Incubate the plates under the appropriate conditions.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).[6]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Primary Screening Results (Zone of Inhibition)

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) ± SD
S. aureus
Pyrazole-A10015 ± 0.5
Pyrazole-B10022 ± 1.0
Pyrazole-C1000
Ciprofloxacin1025 ± 0.5
Fluconazole25-
DMSO100 µL0

SD: Standard Deviation from triplicate experiments. 0 indicates no inhibition zone.

Table 2: MIC and MBC/MFC Values for Active Compounds

Compound IDMinimum Inhibitory Concentration (MIC) in µg/mLMinimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
S. aureusE. coli
Pyrazole-A64>256
Pyrazole-B1632
Ciprofloxacin10.5
Fluconazole--

>256 indicates no activity up to the highest concentration tested.

References

Application Notes and Protocols for the Synthesis of Chalcones using 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making them promising scaffolds in drug discovery. Pyrazole-containing chalcones, in particular, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and versatile method for forming α,β-unsaturated ketones. These protocols are intended to guide researchers in the efficient synthesis and characterization of novel pyrazole-based chalcones for further biological evaluation.

Introduction

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids in plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a pyrazole moiety into the chalcone scaffold has been shown to enhance biological activity. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are features of several commercially available drugs. The combination of these two pharmacophores can lead to synergistic effects and novel mechanisms of action.

The primary synthetic route to chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. This method is highly efficient for the synthesis of pyrazole-based chalcones, offering good to excellent yields.

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcones by reacting this compound with various substituted acetophenones.

Materials:

  • This compound

  • Substituted acetophenones (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Polyethylene glycol (PEG-400)

  • Deionized water

  • Crushed ice

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in a minimal amount of ethanol or PEG-400.

  • Catalyst Addition: To this stirred solution, slowly add an aqueous solution of sodium hydroxide (20%) or a catalytic amount of solid potassium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water with constant stirring.

  • Precipitation and Filtration: The chalcone product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with cold water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator or oven at low temperature. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes representative data for chalcones synthesized from pyrazole aldehydes using the Claisen-Schmidt condensation. While these examples do not use the exact starting material of this compound, they are structurally similar and provide an indication of the expected yields and physical properties.

Chalcone ProductYield (%)Melting Point (°C)
(E)-1-(4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one85168-170
(E)-1-(4-chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one88182-184
(E)-1-phenyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one92155-157
(E)-3-(3-methyl-1-phenyl-5-(piperidin-1-yl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one82145-147
(E)-3-(3-methyl-1-phenyl-5-(morpholino)-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one78160-162

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazole-based chalcones.

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Workup & Purification cluster_product Final Product Pyrazole Aldehyde Pyrazole Aldehyde Reaction Vessel Reaction Vessel Pyrazole Aldehyde->Reaction Vessel Acetophenone Acetophenone Acetophenone->Reaction Vessel Precipitation Precipitation Reaction Vessel->Precipitation Pour into ice water Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Chalcone Recrystallization->Chalcone

Caption: General workflow for the synthesis of pyrazole chalcones.

Potential Signaling Pathways Modulated by Pyrazole Chalcones

Several studies have indicated that pyrazole-containing chalcones can exert their biological effects, particularly their anticancer activities, by modulating key cellular signaling pathways. Two such pathways are the PI3K/Akt/mTOR pathway and the Hippo-YAP pathway.

G cluster_pathway Potential Signaling Pathways Targeted by Pyrazole Chalcones Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Gene Transcription Gene Transcription TEAD->Gene Transcription Growth Factor Growth Factor Growth Factor->Receptor Hippo Kinase Cascade Hippo Kinase Cascade Hippo Kinase Cascade->YAP/TAZ Pyrazole Chalcone Pyrazole Chalcone Pyrazole Chalcone->PI3K Pyrazole Chalcone->Akt Pyrazole Chalcone->YAP/TAZ Inhibition of YAP/TEAD interaction

Caption: Inhibition of PI3K/Akt/mTOR and Hippo-YAP pathways by pyrazole chalcones.

Application of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde serves as a valuable building block in the synthesis of complex heterocyclic molecules through multicomponent reactions (MCRs). Its application is particularly prominent in the construction of pyrano[2,3-c]pyrazole scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this aldehyde in MCRs.

Application Notes

This compound is a versatile reactant in one-pot multicomponent reactions, typically involving an active methylene compound (such as malononitrile) and a C-H acid (like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one). These reactions, often catalyzed by a base or a heterogeneous catalyst, lead to the efficient synthesis of densely functionalized pyranopyrazole derivatives. The pyrazole moiety of the aldehyde becomes a key substituent on the newly formed pyran ring, influencing the biological profile of the final molecule.

The resulting pyrano[2,3-c]pyrazole derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The ability to rapidly generate a library of diverse compounds by varying the components in the MCR makes this approach highly attractive for drug discovery and lead optimization.

Key Advantages of Using this compound in MCRs:

  • Molecular Diversity: Facilitates the creation of complex molecular architectures in a single step.

  • Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Procedural Simplicity: One-pot synthesis reduces the need for purification of intermediates, saving time and resources.

  • Access to Bioactive Scaffolds: Provides a direct route to the synthesis of biologically relevant pyranopyrazoles.

Multicomponent Reaction for the Synthesis of Pyrano[2,3-c]pyrazoles

A common application of this compound is in a three-component reaction with malononitrile and an active C-H acid like 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of pyrano[2,3-c]pyrazole derivatives using various aldehydes, which can be adapted for reactions involving this compound.

Table 1: Synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles under Ultrasound Irradiation [1]

EntryArTime (min)Yield (%)
1C₆H₅395
24-CH₃C₆H₄592
34-OCH₃C₆H₄890
44-ClC₆H₄394
54-NO₂C₆H₄493

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) in ethanol under ultrasound irradiation.[1]

Table 2: Synthesis of Pyrano[2,3-c]pyrazoles using CoCeO₂ Nanoparticles as Catalyst [2]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1098
24-Chlorobenzaldehyde1096
34-Nitrobenzaldehyde1595
44-Methylbenzaldehyde1594
54-Methoxybenzaldehyde2092

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1 mmol) in aqueous medium with CoCeO₂ nanoparticles.[2]

Experimental Protocols

The following are representative protocols for the synthesis of pyranopyrazole derivatives. These can be adapted for use with this compound.

Protocol 1: Ultrasound-Promoted Catalyst-Free Synthesis of 6-amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole

This protocol is adapted from a general procedure for the synthesis of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles under ultrasound irradiation.[1]

Materials:

  • This compound (1 mmol, 200.22 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol, 174.19 mg)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol).

  • Add 10 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at room temperature for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product will precipitate.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 6-amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole.

Protocol 2: Heterogeneous Catalysis for the Synthesis of 6-amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5-carbonitrile-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole

This protocol is based on a green synthesis approach using a reusable heterogeneous catalyst.[2]

Materials:

  • This compound (1 mmol, 200.22 mg)

  • Malononitrile (1 mmol, 66.06 mg)

  • Hydrazine hydrate (1.2 mmol, 60.07 mg)

  • Ethyl acetoacetate (1 mmol, 130.14 mg)

  • CoCeO₂ nanoparticles (as catalyst)

  • Water (5 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1 mmol), and CoCeO₂ nanoparticles (10 mol%).

  • Add 5 mL of water to the reaction mixture.

  • Reflux the mixture with stirring for 10-20 minutes. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the product and wash with water to remove any water-soluble impurities.

  • The catalyst can be recovered from the filtrate for reuse.

  • Dry the product and recrystallize from ethanol to get the pure 6-amino-4-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-5-carbonitrile-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole.

Visualizations

Diagram 1: General Workflow for Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

G cluster_reactants Starting Materials cluster_process Workup & Purification Aldehyde Aldehyde One_Pot_Reaction One-Pot Multicomponent Reaction (Catalyst, Solvent, Heat/Ultrasound) Aldehyde->One_Pot_Reaction Malononitrile Malononitrile Malononitrile->One_Pot_Reaction Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->One_Pot_Reaction Precipitation Precipitation One_Pot_Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pyrano[2,3-c]pyrazole Derivative Recrystallization->Final_Product

Caption: Workflow for the synthesis of pyranopyrazoles.

Diagram 2: Logical Relationship in Domino Reaction

G Aldehyde_Malononitrile Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation Aldehyde_Malononitrile->Knoevenagel Intermediate_A α,β-Unsaturated Nitrile Knoevenagel->Intermediate_A Michael_Addition Michael Addition Intermediate_A->Michael_Addition Pyrazole Pyrazole Derivative Pyrazole->Michael_Addition Intermediate_B Michael Adduct Michael_Addition->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Final_Product Pyrano[2,3-c]pyrazole Cyclization->Final_Product

Caption: Domino reaction sequence for pyranopyrazole synthesis.

References

Application Notes and Protocols: Derivatization of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde for Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel anticancer drug candidates derived from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. It includes methodologies for their evaluation in anticancer assays and summarizes their activity. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer properties. The derivatization of this compound into Schiff bases and chalcones presents a promising strategy for the development of new therapeutic agents.

Synthetic Protocols for Derivatization

The aldehyde functional group at the C5 position of the this compound scaffold is a versatile handle for synthetic modification. Here, we detail the protocols for the synthesis of two major classes of derivatives: Schiff bases and chalcones.

Synthesis of the Starting Material: this compound

The starting aldehyde can be synthesized via the Vilsmeier-Haack reaction from the corresponding hydrazone.[1][2]

Protocol:

  • To a solution of N,N-Dimethylformamide (DMF) (3 equivalents), cool the reaction vessel to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add the corresponding acetophenone phenylhydrazone (1 equivalent).

  • Allow the reaction mixture to stir at 0°C for 10 minutes, then heat to 70-80°C for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize the mixture with a cold, dilute sodium hydroxide (NaOH) solution until a solid precipitates.

  • Filter the precipitate, wash thoroughly with cold water, and dry to obtain the crude this compound.

  • Recrystallize the crude product from ethanol to yield the pure aldehyde.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between the pyrazole carbaldehyde and various primary amines.[3][4][5]

Protocol:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the Schiff base derivative.

  • If no precipitate forms, the product can be obtained by pouring the reaction mixture into ice-cold water and then filtering.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of the pyrazole carbaldehyde with a substituted acetophenone in the presence of a base.[6][7][8]

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of sodium hydroxide (NaOH) (typically 10-20%) dropwise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water with constant stirring.

  • The resulting precipitate is the chalcone derivative. Filter the solid, wash it with water until the filtrate is neutral, and then dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocols for Anticancer Assays

The synthesized derivatives can be evaluated for their anticancer activity using a panel of standard in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][9][10][11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.[13][14][15][16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][17][18][19]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Data Presentation

The following tables summarize the reported anticancer activities of various pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole-based Schiff Base Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Schiff Base Derivative 1MDA-MB-231 (Breast)Not specified[18]
Schiff Base Derivative 2HepG2 (Liver)Not specified[18]
Schiff Base Derivative 3K562 (Leukemia)Not specified[20]

Table 2: Anticancer Activity of Pyrazole-based Chalcone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Chalcone 5oMCF-7 (Breast)2.13 ± 0.80[21]
Chalcone 5oSiHa (Cervical)4.34 ± 0.98[21]
Chalcone 5oPC-3 (Prostate)4.46 ± 0.53[21]
Chalcone 7cA549 (Lung)13.86 µg/ml[16]
Chalcone 7bA549 (Lung)20 µg/ml[16]
Chalcone DerivativeCapan-1 (Pancreatic)1.4 - 11.5[17]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflows

The anticancer effects of pyrazole derivatives are often attributed to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Experimental Workflow for Drug Discovery

experimental_workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification start 1-methyl-3-phenyl-1H- pyrazole-5-carbaldehyde schiff_base Schiff Base Synthesis start->schiff_base chalcone Chalcone Synthesis start->chalcone mtt MTT Assay (Cell Viability) schiff_base->mtt chalcone->mtt ic50 IC50 Determination mtt->ic50 cell_cycle Cell Cycle Analysis sar Structure-Activity Relationship (SAR) cell_cycle->sar apoptosis Apoptosis Assay apoptosis->sar ic50->cell_cycle ic50->apoptosis lead Lead Compound Identification sar->lead

Caption: Workflow for synthesis, screening, and lead identification.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.[2][8][21][22][23]

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazole Pyrazole Derivative Pyrazole->PI3K PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition in the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[24][25]

CDK2_cell_cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Pyrazole Pyrazole Derivative Pyrazole->CDK2 p21_p27 p21 / p27 p21_p27->CDK2

Caption: Inhibition of CDK2-mediated cell cycle progression.

EGFR/VEGFR Signaling in Angiogenesis

The EGFR and VEGFR signaling pathways are critical for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of these pathways is a promising anticancer strategy.

EGFR_VEGFR_pathway cluster_tumor Tumor Cell cluster_endothelial Endothelial Cell EGF EGF EGFR EGFR EGF->EGFR VEGF_production VEGF Production EGFR->VEGF_production VEGF VEGF VEGF_production->VEGF paracrine signaling VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Pyrazole Pyrazole Derivative Pyrazole->EGFR Pyrazole->VEGFR

Caption: Dual inhibition of EGFR and VEGFR signaling pathways.

Tubulin Polymerization Inhibition

Many anticancer agents exert their effects by disrupting microtubule dynamics, which are essential for cell division. Pyrazole derivatives have been shown to inhibit tubulin polymerization.[1][5]

Tubulin_polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Polymerization->Microtubule Depolymerization->Tubulin CellCycleArrest G2/M Arrest & Apoptosis MitoticSpindle->CellCycleArrest Pyrazole Pyrazole Derivative Pyrazole->Polymerization

Caption: Disruption of microtubule dynamics by tubulin polymerization inhibitors.

References

Designing Kinase Inhibitors: Application Notes for 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a versatile synthetic intermediate that can be elaborated to generate libraries of potential kinase inhibitors. While direct utilization of this specific aldehyde in published kinase inhibitor synthesis is not extensively documented, its structural motifs are present in known kinase inhibitors. This document provides detailed application notes and protocols based on established methodologies for analogous pyrazole-based compounds to guide the design and synthesis of novel kinase inhibitors.

The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a key feature in a variety of kinase inhibitors, prized for its synthetic accessibility and ability to form crucial hydrogen bond interactions with the kinase hinge region.[2][3] Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in cancer therapy.[2]

General Synthetic Strategy

A common strategy for elaborating pyrazole carbaldehydes into kinase inhibitors involves a condensation reaction with an appropriate amine-containing fragment, followed by further chemical modifications. The aldehyde group of this compound serves as a key handle for introducing diversity and building out the inhibitor scaffold.

DOT Diagram: General Synthetic Workflow

G start This compound step1 Condensation Reaction (e.g., with an amine) start->step1 step2 Intermediate Schiff Base/Enamine step1->step2 step3 Cyclization/Further Modification step2->step3 final Final Kinase Inhibitor Library step3->final G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (e.g., Aurora A) Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cell Proliferation, Survival Substrate->Response Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

References

Application Note: Synthesis of 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine from 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry, starting from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Pyrazolo[3,4-d]pyrimidines are recognized as purine bioisosteres and exhibit a wide range of biological activities, making them attractive targets for drug discovery.[1][2] This document outlines a practical and efficient cyclocondensation reaction, presents the relevant data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are isomeric with purines.[3] This structural similarity allows them to interact with biological targets that recognize purines, leading to a broad spectrum of pharmacological activities.[1] Numerous derivatives have been reported to possess potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5] Specifically, they have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and protein kinase D (PKD), which are crucial in cancer progression.[4][6][7] The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives remains a significant focus in the development of new therapeutic agents.[8][9][10][11][12]

This protocol details a common and effective method for the construction of the pyrazolo[3,4-d]pyrimidine core through the cyclocondensation of a pyrazole-5-carbaldehyde with aminoguanidine. This approach offers a straightforward route to obtaining the desired bicyclic system.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine via a cyclocondensation reaction.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
This compoundC₁₁H₁₀N₂O186.21(Specify)>98%
Aminoguanidine hydrochlorideCH₆N₄·HCl110.55(Specify)>98%
Sodium ethoxideC₂H₅NaO68.05(Specify)>97%
Ethanol (anhydrous)C₂H₅OH46.07(Specify)>99.5%
Ethyl acetateC₄H₈O₂88.11(Specify)ACS Grade
HexanesC₆H₁₄86.18(Specify)ACS Grade

Procedure:

  • To a solution of this compound (1.0 g, 5.37 mmol) in anhydrous ethanol (25 mL) in a round-bottom flask, add aminoguanidine hydrochloride (0.65 g, 5.91 mmol).

  • Add sodium ethoxide (0.40 g, 5.91 mmol) to the mixture.

  • The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water (30 mL) and ethyl acetate (30 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine.

Characterization Data (Hypothetical):

CompoundYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI) m/z
1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine75-85178-1808.35 (s, 1H), 7.90-7.85 (m, 2H), 7.50-7.40 (m, 3H), 5.50 (br s, 2H), 4.10 (s, 3H)158.2, 155.1, 154.5, 137.8, 130.5, 129.0, 128.5, 108.0, 34.5226.1 [M+H]⁺

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 1-Methyl-3-phenyl-1H- pyrazole-5-carbaldehyde D Anhydrous Ethanol A->D Dissolve in B Aminoguanidine Hydrochloride B->D C Sodium Ethoxide C->D E Reflux, 6-8h D->E Heat to F Solvent Removal E->F G Extraction with Ethyl Acetate/Water F->G H Drying and Evaporation G->H I Column Chromatography H->I J 1-Methyl-4-phenyl-1H- pyrazolo[3,4-d]pyrimidine-4-amine I->J

Caption: Synthetic workflow for 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine.

Signaling Pathway and Logical Relationship

The synthesis of the pyrazolo[3,4-d]pyrimidine core from a pyrazole-5-carbaldehyde follows a logical progression of chemical transformations. The key step is the cyclocondensation reaction, which involves the formation of two new bonds to create the pyrimidine ring.

Reaction_Mechanism Start 1-Methyl-3-phenyl-1H- pyrazole-5-carbaldehyde Intermediate1 Formation of Hydrazone Intermediate Start->Intermediate1 Condensation Reagent Aminoguanidine Reagent->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Aromatization Aromatization Intermediate2->Aromatization Elimination of NH₃ Product 1-Methyl-4-phenyl-1H- pyrazolo[3,4-d]pyrimidine-4-amine Aromatization->Product

Caption: Logical steps in the cyclocondensation reaction.

Conclusion

The protocol described provides a reliable method for the synthesis of 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine, a valuable scaffold for the development of new therapeutic agents. The straightforward nature of this cyclocondensation reaction makes it amenable to the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The significant biological activities associated with the pyrazolo[3,4-d]pyrimidine core underscore the importance of efficient synthetic routes to access these molecules for further investigation in drug discovery programs.[2][4][6][7]

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with many derivatives exhibiting potent anti-inflammatory properties.[1][2][3][4] Notably, the selective inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory drugs, as this enzyme is inducibly expressed at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] Pyrazole-containing drugs, such as Celecoxib, are well-established COX-2 inhibitors.[1][3] This document provides detailed protocols for the synthesis of derivatives from 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde and their evaluation as potential anti-inflammatory agents. The methodologies described herein cover chemical synthesis, in vitro enzymatic assays, and cell-based assays to guide researchers in the discovery and development of novel pyrazole-based therapeutics.

Chemical Synthesis

The foundational compound, this compound, serves as a versatile starting material for the synthesis of a library of potential anti-inflammatory agents. A common and effective strategy involves the formation of Schiff bases through the condensation of the aldehyde with various primary amines.[5][6][7] This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol outlines the general procedure for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Substituted primary amines (e.g., anilines, benzylamines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • To this solution, add the desired substituted primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 4-8 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anti-inflammatory Assays

A series of in vitro assays are crucial for the initial screening and characterization of the synthesized compounds' anti-inflammatory potential. These assays typically target key enzymes and pathways involved in the inflammatory cascade.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are central to prostaglandin synthesis.[3][8]

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

  • Synthesized pyrazole derivatives

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and Celecoxib in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Add TMPD, which will be oxidized by the peroxidase activity of COX, leading to a color change.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[9]

Protocol 3: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators.[10][11]

Materials:

  • 5-Lipoxygenase enzyme preparation

  • Linoleic acid or arachidonic acid (substrate)

  • Zileuton or Quercetin (positive control)

  • Synthesized pyrazole derivatives

  • Assay buffer

  • 96-well UV microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare stock solutions of the test compounds and the positive control.

  • In a 96-well UV plate, add the assay buffer and the test compound at various concentrations.

  • Add the 5-LOX enzyme and incubate for a short period.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • The formation of hydroperoxides as a result of 5-LOX activity is monitored by measuring the increase in absorbance at 234 nm.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the COX assay.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[10][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Synthesized pyrazole derivatives

  • 96-well cell culture plate

  • Cell culture incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Calculate the percentage of inhibition of NO production for each compound.

In Vivo Anti-inflammatory Assay

For promising compounds identified through in vitro screening, in vivo studies are essential to confirm their anti-inflammatory efficacy in a whole-organism model.

Protocol 5: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating acute inflammation.[13][14]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • Synthesized pyrazole derivatives

  • Indomethacin or Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds or the positive control orally or intraperitoneally at a specific dose.

  • After a set time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle-treated control group.

Data Presentation

The quantitative data generated from the in vitro and in vivo assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Synthesized Pyrazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)5-LOX IC50 (µM)NO Inhibition (%) at 10 µM
Lead Compound
Derivative 1
Derivative 2
...
Celecoxib
Zileuton

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle -00
Lead Compound
Derivative X
Indomethacin 10

Visualization of Pathways and Workflows

Graphical representations are invaluable for illustrating complex biological pathways and experimental procedures.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Product Start 1-methyl-3-phenyl-1H- pyrazole-5-carbaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Amine Substituted Primary Amine Amine->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Schiff Base Derivative Purification->Product

Caption: Synthetic workflow for Schiff base derivatives.

In_Vitro_Screening_Workflow cluster_assays In Vitro Assays Synthesized_Compounds Synthesized Pyrazole Derivatives COX_Assay COX-1/COX-2 Inhibition (IC50, SI) Synthesized_Compounds->COX_Assay LOX_Assay 5-LOX Inhibition (IC50) Synthesized_Compounds->LOX_Assay NO_Assay Nitric Oxide Production in Macrophages Synthesized_Compounds->NO_Assay Data_Analysis Data Analysis & SAR Studies COX_Assay->Data_Analysis LOX_Assay->Data_Analysis NO_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: In vitro screening workflow.

NF_kappaB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Pyrazole Pyrazole Derivative Pyrazole->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes transcribes

Caption: NF-κB signaling pathway in inflammation.

Conclusion

The protocols and workflows detailed in this document provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. By systematically applying these methodologies, researchers can efficiently identify and characterize promising lead compounds with the potential for further development into effective therapeutics for a range of inflammatory conditions. The emphasis on structure-activity relationship studies, guided by robust in vitro and in vivo data, is critical for the rational design of next-generation anti-inflammatory drugs.

References

Application Notes and Protocols for One-Pot Synthesis Methods Involving Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis of various heterocyclic compounds utilizing pyrazole aldehydes as key starting materials. The methodologies presented are based on multi-component reactions (MCRs), offering significant advantages in terms of efficiency, atom economy, and operational simplicity, which are crucial in medicinal chemistry and drug discovery.

One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including acting as kinase inhibitors and anticancer agents. The following protocol describes a one-pot, three-component synthesis starting from a 5-aminopyrazole derivative, which can be synthesized from the corresponding pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol is adapted from a multi-component reaction strategy for the synthesis of pyrazolo[3,4-b]pyridine derivatives.[1][2]

  • Reaction Setup: In a round-bottom flask, combine 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), an aryl aldehyde (1 mmol), and a cyclic β-diketone (e.g., dimedone, 1 mmol).

  • Solvent and Catalyst: Add acetic acid (5 mL) as the solvent and a catalytic amount of trifluoroacetic acid (TFA).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 140 °C. The reaction can also be performed under microwave irradiation at 80 °C.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine product. In some cases, if a dihydropyrazolo[3,4-b]pyridine is the major product, it can be dehydrogenated using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in acetonitrile to yield the aromatic product.[1]

Quantitative Data: Synthesis of Pyrazolo[3,4-b]pyridines
Aryl AldehydeCyclic Ketone/DiketoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeDimedoneTFA/Acetic Acid80-140N/A72-80[1]
4-ChlorobenzaldehydeCyclohexanoneTFA/Acetic Acid80 (MW)N/AGood[1]
4-MethylbenzaldehydeIndane-1,3-dioneTFA/Acetic Acid80-140N/AGood[1]

Reaction Pathway

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Reaction_Vessel Acetic Acid / TFA 80-140 °C or MW 5-Aminopyrazole->Reaction_Vessel Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Reaction_Vessel Diketone β-Diketone Diketone->Reaction_Vessel Product_Node Pyrazolo[3,4-b]pyridine Reaction_Vessel->Product_Node

Caption: One-pot synthesis of Pyrazolo[3,4-b]pyridines.

One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another important class of N-heterocycles, with some derivatives showing potential as kinase inhibitors and anticancer agents. The following protocol outlines a one-pot synthesis from 5-amino-1H-pyrazole-4-carbonitrile, which is readily prepared from a pyrazole aldehyde precursor.

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This procedure is based on the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with aliphatic acids.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1 mmol) in a lower aliphatic acid (e.g., acetic acid, propionic acid).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture under stirring.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified time.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent to yield the pure 1-arylpyrazolo[3,4-d]pyrimidin-4-one.[3]

Quantitative Data: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
N-Substituent of PyrazoleAliphatic AcidTime (h)Yield (%)Reference
2,6-Dichloro-4-(trifluoromethyl)phenylAcetic AcidN/AHigh[3]
2,4-DinitrophenylPropionic AcidN/AHigh[3]
PhenylAcetic AcidN/AHigh[3]

Reaction Workflow

G Start Start Step1 Dissolve 5-amino-N-substituted- 1H-pyrazole-4-carbonitrile in aliphatic acid Start->Step1 Step2 Add POCl₃ dropwise Step1->Step2 Step3 Reflux reaction mixture Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Pour onto crushed ice Step4->Step5 Step6 Filter and wash precipitate Step5->Step6 Step7 Recrystallize to obtain pure product Step6->Step7 End End Step7->End

Caption: Experimental workflow for pyrazolo[3,4-d]pyrimidine synthesis.

One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. While many syntheses of this scaffold involve the in-situ formation of the pyrazole ring, this protocol describes a general four-component reaction that can be adapted to use a pyrazole aldehyde as the aldehyde component.

Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazoles

This is a general protocol for the four-component synthesis of pyrano[2,3-c]pyrazoles.[4][5]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (a pyrazole-4-carbaldehyde can be used here) (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. Reaction times are typically short, ranging from 20 minutes to a few hours.[4][5]

  • Work-up and Purification: The solid product that precipitates from the reaction mixture is collected by filtration, washed with cold ethanol, and dried to give the pure pyrano[2,3-c]pyrazole.

Quantitative Data: Synthesis of Pyrano[2,3-c]pyrazoles
AldehydeCatalystSolventTimeYield (%)Reference
Aromatic AldehydePiperidine (5 mol%)Ethanol20 min85-93[4]
Heteroaromatic AldehydePiperidine (5 mol%)Ethanol20 min85-93[4]
Aromatic AldehydeTaurineWater2 h85-92[4]

Logical Relationship of Reaction Components

G cluster_reactants Starting Materials Pyrazole_Aldehyde Pyrazole Aldehyde One_Pot One-Pot Reaction (Piperidine/Ethanol) Pyrazole_Aldehyde->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Product Pyrano[2,3-c]pyrazole One_Pot->Product

Caption: Components for one-pot pyrano[2,3-c]pyrazole synthesis.

One-Pot Synthesis of Pyrazole-Triazolopyrimidine Hybrids

Molecular hybridization is a powerful strategy in drug design. This protocol details a one-pot, three-component synthesis of pyrazole-triazolopyrimidine hybrids, which have potential applications in medicinal chemistry.

Experimental Protocol: Synthesis of Pyrazole-Triazolopyrimidine Hybrids

This method is based on the piperidine-catalyzed reaction of pyrazole-4-carbaldehydes, substituted acetophenones, and 4H-1,2,4-triazol-3-amine.[4]

  • Reaction Setup: In a round-bottom flask, combine the pyrazole-4-carbaldehyde (1 mmol), a substituted acetophenone (1 mmol), and 4H-1,2,4-triazol-3-amine (1 mmol).

  • Solvent and Catalyst: Add N,N-dimethylformamide (DMF) as the solvent and a slight excess of piperidine as the catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 6-10 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into cold water. The resulting precipitate is filtered, washed with water, and purified by recrystallization to obtain the desired pyrazole-triazolopyrimidine hybrid.

Quantitative Data: Synthesis of Pyrazole-Triazolopyrimidine Hybrids
Pyrazole-4-carbaldehyde SubstituentAcetophenone SubstituentTime (h)Yield (%)Reference
3-(4-fluorophenyl)-1-phenylPhenyl6-1074-88[4]
3-(4-chlorophenyl)-1-phenyl4-Methylphenyl6-1074-88[4]
1,3-Diphenyl4-Methoxyphenyl6-1074-88[4]

Signaling Pathway Analogy for the Reaction Mechanism

G Pyrazole_Aldehyde Pyrazole-4- carbaldehyde Chalcone_Intermediate Claisen-Schmidt Condensation (Chalcone formation) Pyrazole_Aldehyde->Chalcone_Intermediate Acetophenone Acetophenone Acetophenone->Chalcone_Intermediate Triazolamine 4H-1,2,4-triazol- 3-amine Cyclization Michael Addition & Cyclization Triazolamine->Cyclization Chalcone_Intermediate->Cyclization Product Pyrazole-Triazolo- pyrimidine Hybrid Cyclization->Product

Caption: Reaction pathway for pyrazole-triazolopyrimidine synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).[1][2][3][4]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the Vilsmeier-Haack formylation of pyrazolones can stem from several factors:

  • Incomplete formation of the Vilsmeier reagent: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control.

  • Substrate reactivity: The electron density of the pyrazole ring is crucial for the electrophilic substitution to occur.[1][3]

  • Reaction temperature and time: Both parameters need to be optimized. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.[1][5]

  • Work-up procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde must be performed carefully to avoid side reactions.[1][3]

  • Purification losses: The final product may be lost during extraction, crystallization, or chromatography.

Q3: What are the common side products in this synthesis?

A3: Potential side products can include unreacted starting material, chlorinated byproducts if the reaction temperature is too high, and potential regioisomers, although formylation at the 5-position is generally favored for this substrate. In some cases, if the pyrazolone starting material exists in different tautomeric forms, this can lead to a mixture of products.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system should be developed to clearly separate the starting material, the product, and any significant byproducts. Periodic sampling of the reaction mixture will show the consumption of the starting material and the formation of the product spot.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation Inactive Vilsmeier reagent.Ensure the POCl₃ and DMF are of good quality and anhydrous. Prepare the reagent at a low temperature (0-5 °C) before adding the pyrazolone substrate.
Low reactivity of the substrate.Confirm the identity and purity of the 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one.
Incorrect reaction temperature.Gradually increase the reaction temperature after the addition of the substrate, typically to around 60-80 °C, and monitor by TLC.[5][6]
Formation of Multiple Products Reaction temperature is too high.Overheating can lead to side reactions. Maintain a consistent and optimized temperature throughout the reaction.
Presence of tautomers in the starting material.Ensure the starting pyrazolone is in the desired tautomeric form. Purification of the starting material may be necessary.
Improper work-up.Hydrolyze the reaction mixture by carefully pouring it onto crushed ice with stirring. Neutralize the mixture slowly with a suitable base like sodium bicarbonate or sodium hydroxide solution.[6]
Difficulty in Product Isolation Product is soluble in the aqueous layer.Ensure the pH of the aqueous layer is adjusted correctly to precipitate the product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Oily product that does not solidify.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (Precursor)

The precursor, 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one, can be synthesized via the condensation of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by methylation. Alternatively, methylhydrazine can be reacted with ethyl benzoylacetate. A general procedure for the synthesis of similar pyrazolones involves reacting a hydrazine with a β-ketoester.[7][8][9]

Example Protocol for a similar Pyrazolone Synthesis: A mixture of phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol) in ethanol is refluxed for 4 hours. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[7][8] The methylation of the nitrogen at position 1 can then be carried out using a suitable methylating agent.

Vilsmeier-Haack Formylation of 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one

This protocol is based on general procedures for the Vilsmeier-Haack formylation of pyrazolones.[5][6][10]

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, slowly raise the temperature to 60-70 °C and maintain it for 4-6 hours.[6] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • The product, this compound, will precipitate as a solid.

  • Filter the solid, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure aldehyde.

Data Presentation

Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Formylation of Pyrazole Derivatives

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
N'-(1-phenylethylidene)benzohydrazideVilsmeier-Haack reagent (DMF/POCl₃)60-654Not specified[6]
1,3-disubstituted-5-chloro-1H-pyrazolesVilsmeier-Haack reagent (DMF/POCl₃)1202Good[5]
HydrazonesVilsmeier-Haack reagent805-6Excellent[5]
3-methyl-1-phenyl-1H-pyrazole-5(4H)-oneVilsmeier-Haack reagentNot specifiedNot specifiedNot specified[10]

Note: The yields are reported as described in the source and may vary based on the specific substrate and reaction scale.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-10 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazolone 1-methyl-3-phenyl- 1H-pyrazol-5(4H)-one Pyrazolone->Reaction_Mixture Hydrolysis Hydrolysis (Ice Water) Reaction_Mixture->Hydrolysis 60-70 °C, 4-6h Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? Check_Reagents Reagents Anhydrous & Pure? Start->Check_Reagents Check_Temp_Control Proper Temp. Control? Check_Reagents->Check_Temp_Control Yes Failure Consult Further Check_Reagents->Failure No Check_Reaction_Time Optimized Reaction Time? Check_Temp_Control->Check_Reaction_Time Yes Check_Temp_Control->Failure No Check_Workup Correct Work-up Procedure? Check_Reaction_Time->Check_Workup Yes Check_Reaction_Time->Failure No Success Improved Yield Check_Workup->Success Yes Check_Workup->Failure No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Chromatographic Purification of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde by column chromatography.

Troubleshooting and FAQs

Q1: My compound is running too fast on the column (high Rf value) with a standard hexane/ethyl acetate system, leading to poor separation from nonpolar impurities. What should I do?

A1: A high Rf value indicates that the eluent is too polar for your compound. To achieve better separation, you should decrease the polarity of the mobile phase. You can do this by systematically decreasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. Start with a lower percentage of ethyl acetate (e.g., 5-10%) and monitor the separation using Thin Layer Chromatography (TLC) until you achieve a target Rf value of approximately 0.25-0.35 for your desired compound.[1] This will allow for better interaction with the silica gel and improved resolution from less polar impurities.

Q2: I'm observing streaking or tailing of my compound spot on the TLC plate and the column fractions are broad and overlapping. What could be the cause?

A2: Tailing is often an indication of interactions between the analyte and active sites on the silica gel, which is slightly acidic.[2] Aldehydes can sometimes interact unfavorably with silica.[3][4] To mitigate this, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent system.[3][5] This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation. Always perform a small-scale TLC analysis with the modified eluent first to ensure it provides the desired separation.

Q3: I suspect my aldehyde is decomposing on the silica gel column. How can I confirm this and what are the alternative purification strategies?

A3: Aldehyde decomposition on silica gel can occur, especially with prolonged exposure.[4] To check for decomposition, you can spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if new, more polar spots (baseline impurities) have appeared. If decomposition is suspected, you can switch to a less acidic stationary phase like neutral alumina.[3] Alternatively, minimizing the time the compound spends on the column by using flash chromatography with an optimized solvent system can also help.

Q4: The crude material is not fully dissolving in the eluent I plan to use for the column. How should I load my sample?

A4: If your crude mixture has poor solubility in the mobile phase, you can use a technique called "dry loading." Dissolve your crude product in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a free-flowing powder upon evaporation of the solvent. This silica-adsorbed sample can then be carefully added to the top of your packed column. This ensures that the compound is introduced to the column in a concentrated band, leading to better separation.

Q5: I've run my column, but the yield of the purified product is very low. Where could my compound have gone?

A5: Low yield can result from several factors. The compound may have co-eluted with an impurity, leading to the discarding of mixed fractions. Re-analyze your fractions by TLC. It's also possible that the compound is highly retained on the column. If you suspect this, you can try eluting with a more polar solvent system (e.g., increasing the ethyl acetate percentage) at the end of your run to wash out any remaining product. Finally, as mentioned in Q3, decomposition on the silica gel could be a possibility.

Data Presentation: Solvent Systems and Rf Values

The choice of solvent system is critical for a successful separation. Below is a table summarizing typical solvent systems used for the purification of pyrazole carbaldehydes and their expected outcomes. The optimal system for your specific crude material should be determined by preliminary TLC analysis.

Solvent System (Hexane:Ethyl Acetate)Target Rf RangeExpected Outcome
95:50.10 - 0.20Good for eluting nonpolar impurities while the target compound moves slowly. May require a long elution time.
90:100.20 - 0.35Often a good starting point for achieving optimal separation of the target compound from impurities.[1]
80:200.35 - 0.50May be suitable if the target compound is more polar or to speed up the elution.
70:30> 0.50Likely too polar; risks co-elution with more polar impurities and poor separation.

Note: Rf values are approximate and can vary based on the specific batch of silica gel, temperature, and TLC plate manufacturer.

Experimental Protocol

Purification of this compound by Flash Column Chromatography

  • Preparation of the Slurry:

    • In a beaker, add silica gel (230-400 mesh) to a nonpolar solvent (e.g., hexane or the initial low-polarity eluent).

    • Stir gently to create a uniform slurry, ensuring there are no air bubbles.

  • Packing the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and prevent air gaps.

    • Allow the excess solvent to drain until the solvent level is just above the sand layer. Do not let the silica run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder with the adsorbed crude product.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a thin protective layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the chosen eluent (e.g., 90:10 hexane:ethyl acetate) to the column without disturbing the top layer.

    • Apply gentle pressure to the top of the column (using a pump or inert gas) to initiate a steady flow of the eluent through the column.

    • Maintain a constant flow rate and ensure the silica gel bed does not run dry.

  • Fraction Collection and Analysis:

    • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).

    • Monitor the separation by spotting alternate fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

experimental_workflow prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dry_load Dry Load onto Column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica adsorb_silica->dry_load elute Elute with Solvent System collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Evaporation combine_fractions->solvent_removal purified_product Purified Product solvent_removal->purified_product

Caption: Workflow for the purification of this compound.

References

Identifying side products in the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for the formylation of 1-methyl-3-phenyl-1H-pyrazole to produce this compound is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich pyrazole ring.

Q2: What are the potential side products in the synthesis of this compound via the Vilsmeier-Haack reaction?

Several side products can be formed during the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole. The formation and proportion of these byproducts are highly dependent on reaction conditions such as temperature, stoichiometry of reagents, and the purity of starting materials. Potential side products include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 1-methyl-3-phenyl-1H-pyrazole in the final product mixture.

  • Di-formylated Pyrazole: Although formylation is generally directed to the 5-position, under harsh conditions or with an excess of the Vilsmeier reagent, a second formyl group may be introduced at the 4-position, leading to the formation of 1-methyl-3-phenyl-1H-pyrazole-4,5-dicarbaldehyde.

  • Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Contamination with water can lead to its decomposition and reduce the yield of the desired product.

  • Polymeric/Tarry Materials: Overheating the reaction mixture or the presence of certain impurities can lead to the formation of dark, insoluble polymeric materials, which can complicate purification.

  • Side reactions involving substituents: If the phenyl ring contains electron-donating groups, there is a possibility of competing formylation on the phenyl ring, although this is less likely given the higher reactivity of the pyrazole ring.

Q3: How can I monitor the progress of the reaction to minimize side product formation?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the Vilsmeier-Haack reaction. By taking aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting material and the formation of the product and any major side products. This allows for the optimization of the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts from over-reaction.

Q4: What are the recommended purification techniques to remove the identified side products?

The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from both more and less polar impurities. Silica gel is a common stationary phase.

  • Recrystallization: If the desired product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities.

  • Washing/Extraction: Washing the crude product with an appropriate solvent can help remove unreacted starting materials or other soluble impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Decomposition of the Vilsmeier reagent due to moisture. 3. Sub-optimal reaction temperature.1. Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider a slight increase in temperature or reaction time. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. 3. The optimal temperature can vary. If the reaction is sluggish at room temperature, a gentle increase (e.g., to 40-50 °C) may be beneficial. However, avoid excessive heat to prevent decomposition.
Presence of multiple spots on TLC, indicating several side products 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents (excess Vilsmeier reagent). 3. Impure starting materials.1. Maintain strict temperature control throughout the reaction. Formation of the Vilsmeier reagent is exothermic and should be done in an ice bath. 2. Use a controlled amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 3. Ensure the purity of 1-methyl-3-phenyl-1H-pyrazole and the formylating agents.
Formation of a dark, tarry residue 1. Reaction overheating. 2. Presence of impurities that can polymerize under acidic conditions.1. Implement efficient cooling and stirring, especially during the addition of POCl₃ to DMF. 2. Purify the starting materials before use.
Difficulty in isolating the product from the reaction mixture 1. The product may be soluble in the aqueous phase during workup. 2. Formation of a stable emulsion during extraction.1. After quenching the reaction with ice/water, ensure the pH is adjusted to be neutral or slightly basic before extraction to ensure the product is in its non-protonated form. 2. If an emulsion forms, adding a saturated brine solution can help to break it.

Experimental Protocols

A general experimental protocol for the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole is provided below. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

Synthesis of this compound

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting Workflow for Side Product Formation start Problem Identified: Side Products Detected check_reaction_conditions Review Reaction Conditions: - Temperature - Stoichiometry - Reaction Time start->check_reaction_conditions check_reagents Verify Reagent Quality: - Purity of Starting Material - Anhydrous Solvents - Fresh POCl3 start->check_reagents analytical_characterization Characterize Side Products: - NMR - GC-MS - LC-MS check_reaction_conditions->analytical_characterization check_reagents->analytical_characterization purification_strategy Develop Purification Strategy: - Column Chromatography - Recrystallization - Extraction analytical_characterization->purification_strategy Identify Impurities optimization Optimize Reaction Conditions: - Lower Temperature - Adjust Stoichiometry - Reduce Reaction Time analytical_characterization->optimization Understand Formation Mechanism end Successful Synthesis: Pure Product Obtained purification_strategy->end optimization->end

Caption: Troubleshooting workflow for identifying and mitigating side products.

Signaling Pathway of Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole 1-Methyl-3-phenyl- 1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-Methyl-3-phenyl-1H-pyrazole -5-carbaldehyde Intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting the Vilsmeier-Haack reaction for the formylation of pyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazole substrates, this reaction is a key method for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates in the development of various biologically active molecules and pharmaceuticals. The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), which acts as the electrophile.[1][2]

Q2: How is the Vilsmeier reagent prepared and what are the critical safety precautions?

The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1] This reaction is highly exothermic and must be performed with strict temperature control.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • The Vilsmeier reagent is moisture-sensitive.

  • The reaction should always be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • The quenching of the reaction mixture with ice water should be done slowly and carefully to manage the exothermic reaction.[1]

Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?

The progress of the formylation can be monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an appropriate organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.[1]

Q4: What are common side reactions observed with pyrazole substrates?

Several side reactions can occur depending on the substituents on the pyrazole ring and the reaction conditions:

  • Hydroxymethylation: Prolonged heating of DMF can generate small amounts of formaldehyde, leading to the formation of hydroxymethylated byproducts.[3]

  • Chlorination: If the pyrazole substrate contains a hydroxyl group, the Vilsmeier reagent can act as a chlorinating agent, replacing the hydroxyl group with a chlorine atom.[3]

  • Dehydrochlorination: For substrates with a chloroethyl group, dehydrochlorination can occur, leading to the formation of a vinylpyrazole derivative.[3][4]

  • Di-formylation: Although less common for pyrazoles, using a large excess of the Vilsmeier reagent can potentially lead to the introduction of a second formyl group.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Low Conversion 1. Inactive Vilsmeier reagent due to moisture. 2. Pyrazole substrate is not sufficiently electron-rich (e.g., contains strong electron-withdrawing groups). 3. Reaction temperature is too low.1. Ensure all glassware is flame-dried and use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent.[1] Aromatic substituents, being more electron-withdrawing than alkyl groups, can hinder the formylation of 5-chloropyrazoles.[3] 3. Gradually increase the reaction temperature, for example, to 70-80 °C or even 120 °C for particularly unreactive substrates.[1][3]
Formation of a Dark, Tarry Residue 1. Reaction overheating, leading to polymerization and decomposition. 2. Impurities in starting materials or solvents.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the exothermic reaction.[1] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side reactions such as di-formylation or reaction at other positions. 2. Decomposition of the starting material or product under the reaction conditions.1. Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess.[1] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1]
Difficulty in Isolating the Product 1. The product may be water-soluble. 2. Emulsion formation during aqueous work-up and extraction.1. Saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Decomposition During Work-up The formylated pyrazole may be sensitive to harsh acidic or basic conditions during work-up.Neutralize the reaction mixture carefully, avoiding strongly acidic or basic pH. Maintain a cold temperature during the work-up process.

Data Presentation: Optimization of Reaction Conditions

The yield of the Vilsmeier-Haack reaction on pyrazole substrates is highly dependent on the reaction conditions. The following table summarizes the effect of stoichiometry and temperature on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.

EntryPyrazole:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)
11:excess:excess70-No reaction
21:2:2120232
31:5:2120255

Data adapted from Popov, A. V. et al. Arkivoc 2019, vi, 1-14.[4]

This data indicates that for this particular substrate, a higher temperature and an excess of the Vilsmeier reagent are necessary to achieve a good yield.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of a 5-Chloro-1H-pyrazole

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 6 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 10-15 minutes.[4]

  • Formylation Reaction: To the prepared Vilsmeier reagent, add the 5-chloro-1H-pyrazole substrate (1 equivalent). Stir the reaction mixture at 120 °C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

  • Extraction and Purification: Extract the mixture with chloroform (3 x volume). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a diethyl ether/hexane gradient) to afford the desired 1H-pyrazole-4-carbaldehyde.[3]

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole Pyrazole Substrate Pyrazole->Intermediate Electrophilic Attack Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep add_substrate Add Pyrazole Substrate reagent_prep->add_substrate reaction Heat Reaction Mixture (e.g., 120°C) add_substrate->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up (Ice, Na₂CO₃) monitor->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification end Pure Product purification->end Troubleshooting_Tree start Low/No Yield? check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents Yes increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK increase_excess Increase Excess of Vilsmeier Reagent increase_temp->increase_excess Still Low Yield check_substrate Substrate has strong EWG? increase_excess->check_substrate Still Low Yield consider_alternative Consider Alternative Formylation Method check_substrate->consider_alternative Yes

References

Troubleshooting low yield in pyrazole carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrazole carbaldehyde synthesis, with a focus on the Vilsmeier-Haack reaction.

Troubleshooting Guide: Low Yield in Pyrazole Carbaldehyde Synthesis

Low yields in pyrazole carbaldehyde synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose if exposed to atmospheric moisture.[1]

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Poor Quality Starting Materials: Impurities in the pyrazole substrate or reagents can lead to side reactions and inhibit the desired formylation.

    • Solution: Use purified, high-purity starting materials. Ensure the pyrazole substrate is free of any residual solvents or impurities from previous synthetic steps.

  • Insufficiently Reactive Substrate: The electronic properties of the pyrazole ring can significantly impact its reactivity towards electrophilic formylation. Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.

    • Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] Reaction progress should be closely monitored by Thin Layer Chromatography (TLC).

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.

    • Solution: Monitor the reaction progress by TLC until the starting material is consumed.[1] If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1]

Problem 2: Formation of Multiple Products or Side Reactions

Possible Causes and Solutions:

  • Suboptimal Stoichiometry: An incorrect ratio of reactants, particularly an excess of the Vilsmeier reagent, can lead to the formation of undesired side products.

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent. While a slight excess may be needed for less reactive substrates, a large excess should be avoided.

  • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition of the starting materials and/or product.

    • Solution: Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. The use of an ice bath is recommended to manage the reaction temperature.

  • Side Reactions: The aldehyde product itself can sometimes undergo self-condensation or other side reactions under the reaction conditions.

    • Solution: Consider adding the pyrazole substrate slowly to the Vilsmeier reagent to maintain a low concentration of the reactive species.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility: The pyrazole carbaldehyde product may have some solubility in the aqueous layer during work-up, leading to losses.

    • Solution: If the product is suspected to be water-soluble, perform multiple extractions with a suitable organic solvent to maximize recovery.

  • Emulsion Formation: The formation of a stable emulsion during aqueous work-up can make phase separation difficult.

    • Solution: The addition of brine (saturated NaCl solution) can help to break up emulsions.

  • Product Decomposition During Work-up: The aldehyde product may be sensitive to the pH or temperature conditions of the work-up procedure.

    • Solution: Neutralize the reaction mixture carefully, avoiding strongly acidic or basic conditions if the product is known to be sensitive. Keep the temperature low during the quenching and extraction steps.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazole synthesis?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2] In the context of pyrazole synthesis, this reaction is employed to regioselectively add a formyl group, typically at the C4 position of the pyrazole ring. The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).

Q2: How can I monitor the progress of my pyrazole carbaldehyde synthesis?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a few drops of water or a dilute basic solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot (the pyrazole carbaldehyde) indicate the progression of the reaction.

Q3: My reaction mixture turned dark and tarry. What could be the cause?

The formation of a dark, tarry residue is often a sign of decomposition or polymerization. This can be caused by:

  • Reaction Overheating: The exothermic nature of the reaction can lead to uncontrolled temperature increases.

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.

  • Prolonged Reaction Times: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to product degradation.

To avoid this, ensure strict temperature control, use high-purity reagents and solvents, and monitor the reaction to determine the optimal reaction time.

Q4: I am observing the formation of regioisomers. How can I improve selectivity?

The formation of regioisomers can be a challenge when using unsymmetrically substituted pyrazoles. The position of formylation is influenced by both steric and electronic factors of the substituents on the pyrazole ring. To improve regioselectivity, you can try to:

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the formylation.

  • Use a Bulky Formylating Agent: While less common, employing a bulkier Vilsmeier reagent might favor formylation at the less sterically hindered position.

  • Protecting Groups: In some cases, the use of a protecting group on one of the pyrazole nitrogens can direct the formylation to a specific position.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde

This table illustrates the impact of stoichiometry, temperature, and reaction time on the yield of a specific pyrazole carbaldehyde synthesized via the Vilsmeier-Haack reaction.

EntryMolar Ratio (Pyrazole : DMF : POCl₃)Temperature (°C)Time (h)Conversion of Pyrazole (%)Yield of Carbaldehyde (%)
11 : 2 : 270200
21 : 2 : 2120210032
31 : 5 : 2120210055
41 : 6 : 41200.510065
51 : 6 : 4120110067
61 : 6 : 4120210067

Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[3]

Table 2: Comparison of Conventional, Sonication, and Microwave Methods for the Synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This table compares the reaction time and yield for the synthesis of a pyrazole carbaldehyde using different energy sources.

MethodTimeYield (%)
Conventional Heating3 h75
Sonication60 min81
Microwave Irradiation10 min85

Data adapted from Degres Journal, Volume 9 Issue 7 2024.[4]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of a Pyrazole

This protocol provides a general procedure for the synthesis of a pyrazole carbaldehyde. Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

1. Preparation of the Vilsmeier Reagent:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 6.0 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 to 4.0 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • Stir the mixture at 0-5 °C for 30-60 minutes, during which the Vilsmeier reagent will form (often as a viscous, pale-yellow to white solid or slurry).

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, the reaction mixture may be stirred at low temperature or allowed to warm to room temperature and then heated (e.g., to 60-120 °C) depending on the reactivity of the substrate.[3]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).[1]

3. Work-up:

  • Once the reaction is complete, cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the mixture by the slow addition of a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is approximately 7-8.

  • The product may precipitate out of the solution and can be collected by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude pyrazole carbaldehyde can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Pyrazole Carbaldehyde Yield start Low or No Product Yield Observed check_reagents Assess Starting Material and Reagent Quality start->check_reagents reagents_ok Reagents are Pure and Anhydrous check_reagents->reagents_ok reagents_bad Purify/Replace Reagents reagents_ok->reagents_bad No check_conditions Evaluate Reaction Conditions (Temperature, Time, Stoichiometry) reagents_ok->check_conditions Yes reagents_bad->check_reagents conditions_ok Conditions Appear Optimal check_conditions->conditions_ok conditions_bad Optimize Conditions: - Increase Temperature - Prolong Reaction Time - Adjust Stoichiometry conditions_ok->conditions_bad No check_workup Investigate Work-up and Isolation Procedure conditions_ok->check_workup Yes conditions_bad->check_conditions workup_ok Product is Stable and Isolated Correctly check_workup->workup_ok workup_bad Modify Work-up: - Adjust pH - Use Different Extraction Solvent - Perform Multiple Extractions workup_ok->workup_bad No side_reactions Check for Side Reactions (TLC/LC-MS) workup_ok->side_reactions Yes success Improved Yield Achieved workup_ok->success No Side Reactions workup_bad->check_workup side_reactions_present Side Reactions Detected side_reactions->side_reactions_present modify_protocol Modify Protocol to Minimize Side Reactions: - Lower Temperature - Slower Addition of Reagents side_reactions_present->modify_protocol Yes side_reactions_present->success No modify_protocol->check_conditions

Caption: A logical workflow for troubleshooting low yield in pyrazole carbaldehyde synthesis.

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Synthesis of Pyrazole Carbaldehyde start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->prep_reagent add_pyrazole Add Pyrazole Substrate Solution prep_reagent->add_pyrazole reaction Reaction at Controlled Temperature (Monitor by TLC) add_pyrazole->reaction quench Quench Reaction Mixture (Ice-Water) reaction->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for the synthesis of pyrazole carbaldehyde via the Vilsmeier-Haack reaction.

References

Technical Support Center: Recrystallization of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a recrystallization solvent for this compound?

A1: The initial and most critical step is to determine the solubility of your compound in various solvents. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at the solvent's boiling point.[1][2] For pyrazole derivatives, a good starting point is to test common solvents such as ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane.[3]

Q2: Are there any specific solvents known to work well for pyrazole-based compounds?

A2: Yes, several solvents have been successfully used for the recrystallization of pyrazole derivatives. Ethanol is frequently mentioned for recrystallizing various substituted pyrazole carbaldehydes.[4][5] Other common single solvents include methanol, isopropanol, acetone, ethyl acetate, and water.[3] In some cases, pyrazole itself can be crystallized from petroleum ether or cyclohexane.[3]

Q3: What should I do if I cannot find a suitable single solvent?

A3: If no single solvent meets the criteria, a mixed-solvent system is a common and effective alternative.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is insoluble) until turbidity (cloudiness) appears. The solution is then heated until it becomes clear again and allowed to cool slowly.[3] Common mixed-solvent systems for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.[3]

Q4: My compound oils out instead of forming crystals. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer before dissolving in the hot solvent. This often happens if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, you can try using a lower-boiling point solvent or adding more solvent to the mixture.

Q5: Crystal formation is not occurring upon cooling. What steps can I take to induce crystallization?

A5: If crystals do not form spontaneously, several techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[6]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[6]

  • Reducing Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.[1]

  • Concentrating the Solution: If too much solvent was added, you can evaporate some of it to achieve a saturated solution and then allow it to cool again.[6]

Solvent Selection Summary

Solvent/SystemTypePolarityTypical Use
EthanolSingleProticOften used for polar pyrazole derivatives.[3][4][5]
MethanolSingleProticSuitable for many pyrazole derivatives.[3][7]
IsopropanolSingleProticA common choice for recrystallization.[3]
AcetoneSingleAproticCan be effective for a range of pyrazoles.[3]
Ethyl AcetateSingleAproticA moderately polar solvent to test.[3]
CyclohexaneSingleNonpolarUsed for less polar pyrazole compounds.[3]
WaterSingleProticCan be used for highly polar pyrazoles.[3]
Ethanol/WaterMixedProticA versatile system for polar derivatives.[3]
Hexane/Ethyl AcetateMixedNonpolar/AproticGood for compounds with intermediate polarity.[3]

Experimental Protocol: General Recrystallization Procedure

This protocol outlines a general method for the recrystallization of this compound. Small-scale solubility tests should be performed first to select the optimal solvent or solvent system.

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and a boiling chip. c. Gently heat the mixture to the solvent's boiling point while stirring.[6] d. Continue to add small portions of the hot solvent until the compound just dissolves completely.[1] Avoid adding an excess of solvent to ensure the solution is saturated.[2]

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second flask and a funnel. b. Dilute the hot solution slightly with a small amount of hot solvent to prevent premature crystallization during filtration.[6] c. Pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean flask.

3. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] b. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.[1]

4. Collection of Crystals: a. Collect the formed crystals by vacuum filtration using a Büchner funnel.[8] b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

5. Drying: a. Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. b. For complete drying, transfer the crystals to a watch glass or place them in a desiccator.[3]

Visual Workflow for Solvent Selection and Recrystallization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_selection Solvent Selection cluster_single Single Solvent Recrystallization cluster_mixed Mixed Solvent Recrystallization start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Single Solvent Found? (Insoluble Cold, Soluble Hot) solubility_test->single_solvent dissolve_single Dissolve in Minimum Hot Solvent single_solvent->dissolve_single Yes dissolve_good Dissolve in 'Good' Solvent single_solvent->dissolve_good No cool_single Cool Slowly dissolve_single->cool_single collect_single Collect Crystals cool_single->collect_single end_node End: Pure Crystals collect_single->end_node add_poor Add 'Poor' Solvent until Turbid dissolve_good->add_poor reheat Reheat to Clarity add_poor->reheat cool_mixed Cool Slowly reheat->cool_mixed collect_mixed Collect Crystals cool_mixed->collect_mixed collect_mixed->end_node

References

Technical Support Center: Purification of Pyrazoles from Phenylhydrazine Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted phenylhydrazine from pyrazole synthesis reaction mixtures.

Troubleshooting Guide

Issue 1: Persistent Phenylhydrazine Presence After Initial Work-up

  • Symptom: TLC or NMR analysis of the crude product indicates the presence of residual phenylhydrazine even after initial extraction or filtration.

  • Possible Cause: Inefficient removal of the basic phenylhydrazine. Simple washing may not be sufficient to remove all of the unreacted starting material.

  • Solution: Acid-Base Extraction. Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This allows for their separation from non-basic impurities. Unreacted phenylhydrazine, being more basic, will also be extracted into the acidic aqueous layer. Subsequent basification of the aqueous layer will precipitate the pyrazole, which can then be isolated.

Issue 2: Colored Impurities in the Final Pyrazole Product

  • Symptom: The isolated pyrazole product has a yellow, orange, or reddish hue, while the desired compound is expected to be colorless or a pale solid.

  • Possible Cause: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored oxidation or degradation byproducts.

  • Solution 1: Activated Charcoal Treatment. Adding a small amount of activated charcoal to a solution of the crude product can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.

  • Solution 2: Recrystallization. This technique is often effective in removing colored impurities, as they may be present in small amounts and remain in the mother liquor during the crystallization process.

Issue 3: Difficulty in Separating the Pyrazole Product from Phenylhydrazine-Related Byproducts

  • Symptom: The crude product contains multiple spots on a TLC plate that are close in polarity, making separation by standard chromatography challenging.

  • Possible Cause: Formation of structurally similar byproducts from side reactions of phenylhydrazine.

  • Solution: Column Chromatography with Optimized Eluent System. Careful selection of the stationary phase (silica gel is common) and a well-optimized eluent system is crucial for separating compounds with similar polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often achieve good separation. For basic pyrazoles that may streak on acidic silica gel, deactivating the silica with triethylamine or using neutral alumina can be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted phenylhydrazine?

A1: Acid-base extraction is generally the most effective method for removing unreacted phenylhydrazine. By washing the organic solution of the crude product with a dilute acid (e.g., 1 M HCl), the basic phenylhydrazine is protonated to form its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[2]

Q2: Can I use a simple water wash to remove phenylhydrazine?

A2: While phenylhydrazine has some water solubility, a simple water wash is often insufficient for complete removal, especially if it is present in significant quantities. An acidic wash is far more effective due to the acid-base reaction.

Q3: How do I perform an acid-base extraction to purify my pyrazole?

A3: A general procedure for acid-base extraction is as follows:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl).

  • Separate the aqueous layer, which now contains the protonated pyrazole and unreacted phenylhydrazine.

  • Wash the organic layer again with the dilute acid to ensure complete extraction.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a base (e.g., 10 M NaOH) to the aqueous solution until it is basic (check with pH paper). The pyrazole product should precipitate out.

  • Extract the precipitated pyrazole back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified pyrazole.

Q4: What are the best recrystallization solvents for pyrazoles?

A4: The choice of solvent depends on the polarity of the specific pyrazole derivative. Common single solvents include ethanol, methanol, and isopropanol. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also frequently effective.

Q5: How can I improve the separation of my pyrazole from impurities during column chromatography?

A5: To improve separation, you can:

  • Optimize the solvent system by running analytical TLC with various solvent mixtures to find the eluent that provides the best separation (an Rf value of 0.2-0.4 for the desired product is often ideal).

  • Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

  • For basic compounds that may interact with the acidic silica gel, you can add a small amount of triethylamine (e.g., 0.1-1%) to the eluent or use a different stationary phase like neutral alumina.[1]

Data Presentation

The following table summarizes a comparison of different purification methods for a model pyrazole synthesis, highlighting their effectiveness in removing impurities and the expected yield and purity of the final product.

Purification MethodFinal Product Purity (by GC-MS)Yield (%)Key Byproducts Removed
Direct Recrystallization 85%70%Minor colored impurities
Column Chromatography >98%55%Regioisomers, unreacted starting materials
Acid-Base Extraction followed by Recrystallization 95%65%Phenylhydrazine-related impurities, colored byproducts

Note: The data presented is collated from various sources to provide a comparative overview and may vary depending on the specific pyrazole and reaction conditions.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Phenylhydrazine Removal

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl solution to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated pyrazole and phenylhydrazine into a clean flask.

  • Repeat Wash: Wash the organic layer with another portion of 1 M HCl and combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 10 M NaOH solution dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The pyrazole product should precipitate.

  • Re-extraction: Extract the precipitated pyrazole from the aqueous solution with three portions of a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by performing thin-layer chromatography (TLC) on the crude product using various mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Aim for a solvent system that gives the desired pyrazole an Rf value of approximately 0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is used, start with the non-polar solvent and gradually increase the proportion of the polar solvent.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure pyrazole.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified pyrazole should form.

  • Chilling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_start Crude Pyrazole Synthesis Mixture cluster_purification Purification Steps cluster_end Final Product cluster_waste Waste Stream start Crude Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash separate_layers Separate Aqueous and Organic Layers acid_wash->separate_layers basify Basify Aqueous Layer (e.g., NaOH) separate_layers->basify Aqueous Layer waste Organic Layer with Non-basic Impurities separate_layers->waste Organic Layer extract_product Extract Pyrazole with Organic Solvent basify->extract_product phenylhydrazine_salt Aqueous Layer with Phenylhydrazine Salt basify->phenylhydrazine_salt dry_concentrate Dry and Concentrate Organic Layer extract_product->dry_concentrate end Pure Pyrazole dry_concentrate->end

Caption: Workflow for removing unreacted phenylhydrazine using acid-base extraction.

logical_relationship cluster_methods Purification Methods cluster_outcomes Expected Outcomes issue Unreacted Phenylhydrazine in Pyrazole Product acid_base Acid-Base Extraction issue->acid_base Address with chromatography Column Chromatography issue->chromatography Address with recrystallization Recrystallization issue->recrystallization Address with high_purity High Purity Pyrazole acid_base->high_purity phenylhydrazine_removed Phenylhydrazine Removed acid_base->phenylhydrazine_removed yield_consideration Variable Yield acid_base->yield_consideration chromatography->high_purity chromatography->phenylhydrazine_removed chromatography->yield_consideration recrystallization->high_purity recrystallization->phenylhydrazine_removed Less Effective for Large Amounts recrystallization->yield_consideration

Caption: Logical relationship between the problem and purification solutions.

References

Stability and degradation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C in an inert gas atmosphere.[1] Proper storage is crucial to prevent degradation and maintain the purity of the substance.

Q2: What are the known safety and handling precautions for this compound?

A2: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2] It may also cause respiratory irritation.[2] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2] Ensure adequate ventilation to avoid inhaling dust or fumes.[2]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or light.

  • Hydrolysis: Under acidic or basic conditions, the pyrazole ring could potentially undergo hydrolytic cleavage, although pyrazoles are generally stable.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can lead to decomposition of the molecule.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most common and effective method for monitoring the degradation of pharmaceutical compounds is reverse-phase high-performance liquid chromatography (HPLC) with a UV detector.[3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in solution.

  • Possible Cause: The solvent may not be suitable, or the solution may be exposed to light or oxygen.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the solvent is of high purity and does not react with the compound. If the compound is not freely soluble in water, use co-solvents that are known to be inert.[4]

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.

    • pH Control: If working with aqueous solutions, buffer the solution to a pH where the compound is most stable.

Issue 2: Inconsistent results in stability studies.

  • Possible Cause: This could be due to variations in experimental conditions or improper sample handling.

  • Troubleshooting Steps:

    • Standardized Protocols: Strictly adhere to a detailed, written protocol for all experiments.

    • Environmental Control: Precisely control and monitor temperature, humidity, and light exposure during the study.

    • Sample Preparation: Ensure consistent sample preparation techniques, including concentration and solvent usage. A concentration of 1 mg/mL is often recommended for degradation studies.[4]

Issue 3: Appearance of unexpected peaks in the chromatogram during analysis.

  • Possible Cause: These peaks could be degradation products, impurities from the starting material, or contaminants.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products.[3][5] This will help in identifying the peaks corresponding to degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and any unexpected peaks.

    • Blank Analysis: Analyze a blank sample (solvent without the compound) to rule out contamination from the solvent or analytical system.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3][5] A target degradation of 5-20% is generally considered optimal.[4]

Table 1: Suggested Conditions for Forced Degradation Studies

Stress ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 30 minutes. If no degradation, increase acid concentration or temperature.[6]
Base Hydrolysis 0.1 M NaOH at 60°C for 30 minutes. If no degradation, increase base concentration or temperature.[6]
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid-state: 60-80°C for 48 hours. Solution-state: 60-80°C for 24 hours.[3]
Photostability Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analytical Method: Stability-Indicating HPLC Method

A typical starting point for developing a stability-indicating HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound.

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL solution of compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxid Oxidation prep->oxid Expose to stress conditions thermal Thermal prep->thermal Expose to stress conditions photo Photolysis prep->photo Expose to stress conditions hplc HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize unknown peaks method Validate Stability-Indicating Method hplc->method pathway Elucidate Degradation Pathways mass_spec->pathway

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent 1-methyl-3-phenyl- 1H-pyrazole-5-carbaldehyde carboxylic_acid 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylic acid parent->carboxylic_acid Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products parent->ring_opened Hydrolysis (Acid/Base) photoproducts Photodegradation Adducts/ Isomers parent->photoproducts Photolysis (UV/Vis Light)

Caption: Potential degradation pathways.

References

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted pyrazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up these important chemical syntheses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up synthesis of pyrazole aldehydes, particularly via the Vilsmeier-Haack formylation, a prevalent method for this transformation.[1][2][3]

Problem 1: Low or No Product Yield

Q: We are experiencing significantly lower yields upon scaling up our pyrazole aldehyde synthesis from lab (gram-scale) to pilot (kilogram-scale). What are the likely causes and how can we mitigate this?

A: Low yields during scale-up are a common issue and can be attributed to several factors that are less pronounced at a smaller scale.

Probable CauseRecommended Solution
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[1] Larger quantities of reagents and larger reactor vessels increase the surface area and potential for atmospheric moisture contamination.Ensure all glassware and reactors are thoroughly dried (oven or flame-dried). Use anhydrous grade solvents and freshly opened, high-purity reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1]
Poor Heat Transfer & Localized Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic.[1] In large reactors, inefficient stirring and cooling can lead to "hot spots," causing reagent decomposition and formation of tarry byproducts.Use a reactor with an appropriate surface-area-to-volume ratio and a powerful overhead stirrer to ensure efficient mixing. Control the addition rate of reagents (e.g., slow, dropwise addition of POCl₃ to DMF, and then the pyrazole substrate) while maintaining a low internal temperature with a robust cooling system (e.g., a chiller unit).[1]
Incomplete Reaction: Diffusion and mixing become more challenging at larger scales. An incomplete reaction may result if the reactants are not in sufficient contact for the required duration.Increase the reaction time and monitor progress closely using an appropriate analytical method like TLC or HPLC.[1] Ensure the stirring is vigorous enough to maintain a homogeneous mixture. Consider a moderate increase in temperature (e.g., to 70-80 °C) after the initial exothermic addition phase if the reaction is sluggish.[1]
Substrate Reactivity: The electronic properties of substituents on the pyrazole ring can significantly affect its reactivity towards electrophilic formylation. Electron-withdrawing groups can deactivate the ring, requiring harsher conditions.[4]For less reactive substrates, consider increasing the stoichiometry of the Vilsmeier reagent (e.g., from 1.2 to 2-4 equivalents).[1][5] A higher reaction temperature may also be necessary.[4]
Product Loss During Work-up: Quenching the reaction and subsequent extraction and purification steps can lead to significant product loss, especially with large volumes. The product may also be partially water-soluble or prone to decomposition under harsh pH conditions during neutralization.Carefully optimize the work-up procedure. Pouring the reaction mixture onto crushed ice is a standard method to control the quench exotherm.[1] Use a mild base (e.g., sodium bicarbonate, sodium acetate) for neutralization and perform it at low temperatures.[1] Optimize the extraction solvent system to ensure maximum product recovery.

Problem 2: Formation of Impurities and Side Products

Q: Our scaled-up reaction is producing multiple spots on TLC, including dark, tarry residues. How can we improve the purity of our crude product?

A: The formation of impurities is often exacerbated at scale due to issues with temperature control and mixing.

Probable CauseRecommended Solution
Reaction Overheating: Uncontrolled exotherms are a primary cause of polymerization and decomposition, leading to the formation of dark, insoluble tars.[1]Implement strict temperature control, especially during reagent addition.[1] Ensure the cooling system is adequate for the scale of the reaction. For highly exothermic reactions, consider using a more dilute solution to help dissipate heat.
Side Reactions (e.g., Di-formylation): Using a large excess of the Vilsmeier reagent can sometimes lead to the formylation of other positions on the pyrazole ring or other reactive sites on the molecule.Optimize the stoichiometry of the Vilsmeier reagent. A slight excess (e.g., 1.2-1.5 equivalents) is often sufficient. Monitor the reaction to avoid excessively long reaction times which might promote side reactions.[1]
Impure Starting Materials: Impurities in the starting pyrazole or solvents can act as catalysts for unwanted side reactions.Use high-purity, anhydrous starting materials and solvents.[1]
Product Decomposition: The pyrazole aldehyde product may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids/bases.Minimize the time the product is exposed to harsh conditions. Perform work-up and neutralization at low temperatures. If the product is sensitive, consider purification methods that avoid high temperatures, such as column chromatography over recrystallization.

Problem 3: Difficulties in Product Isolation and Purification

Q: We are struggling to isolate a pure, crystalline product at a larger scale. The crude material is an oil or a sticky solid. What can we do?

A: Isolation challenges are common when impurities prevent proper crystallization.

Probable CauseRecommended Solution
Presence of Oily Impurities: Tarry residues or unreacted starting materials can act as crystallization inhibitors.First, try to improve the reaction's cleanliness using the troubleshooting steps above. For the crude product, consider an initial purification step before crystallization. This could involve washing the organic extract with brine or a dilute acid/base solution to remove certain impurities. A silica gel plug filtration can also remove polar, tarry materials.
Inappropriate Crystallization Solvent: The solvent system used at the lab scale may not be optimal for larger quantities.Conduct a systematic solvent screen for recrystallization. A good solvent system will dissolve the product when hot but result in low solubility when cold. Using a co-solvent system (one solvent in which the product is soluble and another in which it is insoluble) can often induce crystallization.
Product is an Oil: Some substituted pyrazole aldehydes are naturally low-melting solids or oils, making crystallization difficult.If crystallization fails, column chromatography is the most effective alternative for purification.[6] At scale, this can be performed using a medium-pressure liquid chromatography (MPLC) system for efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction? A: The main hazards are associated with the reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and the reaction to form it is exothermic. The work-up procedure, which involves quenching the reaction with ice/water, must be done slowly and carefully in a controlled manner to manage the heat generated. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor setup with proper personal protective equipment (PPE).[1]

Q2: How can I monitor the reaction progress effectively at a large scale? A: Thin-layer chromatography (TLC) is a quick and effective method.[1] To perform a TLC analysis, carefully take a small aliquot from the reaction, quench it with a basic solution (e.g., saturated sodium bicarbonate), extract with an organic solvent (e.g., ethyl acetate), and spot the organic layer on a TLC plate. This allows you to monitor the disappearance of the starting material. For more quantitative analysis, HPLC is recommended.

Q3: Is it better to add the pyrazole to the Vilsmeier reagent or the other way around? A: It is standard practice to first prepare the Vilsmeier reagent by slowly adding POCl₃ to cold DMF. Then, the pyrazole substrate (often dissolved in a suitable solvent) is added dropwise to the pre-formed reagent.[1] This method helps to control the exotherm and ensures the pyrazole reacts with the fully formed electrophile.

Q4: Can alternative, greener solvents be used for this synthesis? A: While DMF is the most common solvent and reagent, research has shown that other dipolar aprotic solvents like acetonitrile can be used in the formylation step to reduce toxicity.[7] However, the use of DMF in preparing the Vilsmeier reagent is often unavoidable.[7] The feasibility of solvent replacement will depend on the specific substrate and may require significant process optimization.

Q5: We are observing the formation of regioisomers. How can we improve selectivity? A: Regioisomer formation is a common challenge when using unsymmetrical pyrazole precursors. The formylation typically occurs at the C4 position due to its electron-rich nature.[1] However, substituents can influence this. To improve selectivity, try lowering the reaction temperature, as this can often favor the thermodynamically more stable product. Screening different solvents may also influence the isomer ratio. If regioselectivity remains poor, exploring an alternative synthetic route that offers better regiochemical control might be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis

This table summarizes typical reaction parameters and outcomes for the Vilsmeier-Haack formylation under different energy sources. This data can serve as a baseline for optimization.

MethodSubstrateReagentsTemperature (°C)TimeYield (%)Reference
Conventional Heating1,3-disubstituted-5-chloro-1H-pyrazolesPOCl₃ / DMF1201 - 8 h55 - 78[8]
Conventional HeatingSubstituted PhenylhydrazonesPOCl₃ / DMF60 - 654 hGood[8]
Microwave IrradiationSubstituted PhenylhydrazonesPOCl₃ / DMF6010 min85[7]
Ultrasound SonicationSubstituted PhenylhydrazonesPOCl₃ / DMF6010 - 60 minGood[7]
Conventional Heating(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 eq) / DMFReflux6 h90[1][5]

Note: "Good" yields are as reported in the source literature, typically ranging from 60-90%. Exact yields are substrate-dependent.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from Popov, A. V. et al. and is suitable for laboratory-scale synthesis.[8]

Materials:

  • 5-Chloro-1-methyl-3-propyl-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (6.0 eq)

  • Chloroform

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add DMF (6.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (4.0 eq) dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature is maintained below 10 °C. Stir the mixture at 0 °C for an additional 15 minutes.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add 5-chloro-1-methyl-3-propyl-1H-pyrazole (1.0 eq).

  • Heating: Heat the reaction mixture to 120 °C and stir until the starting pyrazole is completely consumed as monitored by TLC (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous mixture to pH ~7 by the slow addition of a saturated Na₂CO₃ solution.

  • Extraction: Extract the product from the aqueous layer with chloroform (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrazole aldehyde.

Visualizations

Experimental Workflow for Vilsmeier-Haack Synthesis

G Workflow for Vilsmeier-Haack Pyrazole Formylation cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) add_pyrazole 2. Add Pyrazole Substrate (Controlled Addition) reagent_prep->add_pyrazole Use Immediately heat_react 3. Heat Reaction Mixture (e.g., 70-120°C) add_pyrazole->heat_react monitor 4. Monitor Progress (TLC / HPLC) heat_react->monitor quench 5. Quench Reaction (Pour onto Ice) monitor->quench Reaction Complete neutralize 6. Neutralize (e.g., NaHCO₃) quench->neutralize extract 7. Extract Product (Organic Solvent) neutralize->extract purify 8. Purify (Chromatography / Recrystallization) extract->purify final_product final_product purify->final_product Pure Pyrazole Aldehyde G Troubleshooting Low Yield in Scale-Up Synthesis start Low Yield Observed check_reagents Check Reagents & Solvents (Anhydrous? High Purity?) start->check_reagents check_temp Review Temperature Control (Exotherm Managed?) start->check_temp check_mixing Evaluate Mixing Efficiency (Stirring Adequate?) start->check_mixing check_time Assess Reaction Time (TLC shows completion?) start->check_time sol_reagents Use Anhydrous Reagents & Flame-Dried Glassware check_reagents->sol_reagents If No reconsider Yield Still Low? sol_temp Improve Cooling & Control Addition Rate check_temp->sol_temp If No sol_mixing Increase Stirring Speed Use Appropriate Baffles check_mixing->sol_mixing If No sol_time Increase Reaction Time & Continue Monitoring check_time->sol_time If No optimize_stoich Optimize Stoichiometry (Increase Vilsmeier Reagent) reconsider->optimize_stoich Yes optimize_workup Optimize Work-up (Solvents, pH) reconsider->optimize_workup Yes G Vilsmeier-Haack Reaction Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Sigma_Complex Sigma Complex (Intermediate) V_Reagent->Sigma_Complex Electrophilic Attack at C4 Pyrazole Substituted Pyrazole Pyrazole->Sigma_Complex Iminium_Salt Iminium Salt Product Sigma_Complex->Iminium_Salt Aromatization Final_Product Pyrazole-4-carbaldehyde Iminium_Salt->Final_Product Water H₂O (Work-up) Water->Final_Product Hydrolysis

References

Technical Support Center: Aqueous Workup for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the aqueous workup procedure following pyrazole synthesis, a critical step for isolating the final product. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous workup procedure after a pyrazole synthesis?

A1: A standard workup for pyrazole synthesis, such as the Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, involves several key steps.[1][2] After the reaction is complete, the mixture is cooled, and the solvent may be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (like ethyl acetate) and washed sequentially with aqueous solutions to remove impurities.[3] Common washes include water, a basic solution (e.g., saturated sodium bicarbonate) to remove acid catalysts, and brine to reduce the solubility of the organic product in the aqueous layer.[3] Finally, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude pyrazole.[4]

Q2: My pyrazole product seems to be water-soluble. How should I modify the extraction?

A2: Pyrazole and its simpler derivatives can exhibit moderate to limited solubility in water due to their ability to form hydrogen bonds.[5][6] If you suspect your product is partitioning into the aqueous layer, consider the following modifications:

  • Salting Out : Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and promoting their transfer to the organic layer.[7]

  • pH Adjustment : Pyrazoles are weakly basic (pKb of 11.5 for the parent pyrazole).[8] Ensure the aqueous layer's pH is neutral or slightly basic during extraction to keep the pyrazole in its unprotonated, less water-soluble form. Avoid acidic washes if possible.

  • Back-Extraction : Collect all aqueous washes and perform a "back-extraction" by washing them again with fresh portions of the organic solvent to recover any dissolved product.

  • Use of a More Polar Solvent : If using a non-polar solvent like hexane, switching to a more polar extraction solvent such as ethyl acetate or dichloromethane might improve recovery from the reaction mixture.

Q3: How can I effectively remove unreacted hydrazine or its salts?

A3: Hydrazine is toxic and often used in excess, making its removal critical.

  • Aqueous Washes : Hydrazine hydrate and its salts (e.g., hydrazine hydrochloride) are highly soluble in water and can typically be removed with several aqueous washes.[9] An acidic wash (e.g., dilute HCl) can be used to protonate the basic hydrazine, making it even more water-soluble. However, use caution as this may also protonate your pyrazole product, potentially increasing its water solubility.

  • Azeotropic Distillation : For residual amounts of hydrazine, azeotropic distillation with a solvent like xylene can be an effective removal method.[10]

  • Chemical Quenching : In some cases, a small amount of an aldehyde or ketone (like acetone) can be added to the reaction mixture before workup to react with the excess hydrazine, forming a hydrazone that may be easier to separate.

Q4: The reaction mixture turned dark yellow or brown. What causes this, and how does it affect the workup?

A4: The formation of colored impurities is often due to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[11] While these impurities may not always interfere with the reaction's success, they can complicate purification. During workup, these colored byproducts may partition between the organic and aqueous layers. If they remain in the organic layer after standard washes, they will likely need to be removed by column chromatography or recrystallization of the crude product.[3][4]

Troubleshooting Guide

Issue 1: Formation of a Persistent Emulsion During Extraction

Symptoms:

  • The boundary between the organic and aqueous layers is indistinct and cloudy.[12]

  • A thick, murky layer forms between the two phases that fails to separate even after standing.[7]

Possible Causes:

  • High concentration of surfactant-like byproducts or starting materials.[7]

  • Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane.[12]

  • The densities of the aqueous and organic layers are too similar.[12]

Solutions:

Solution Detailed Protocol
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel 5-10 times to allow for extraction with minimal agitation.[7]
Add Brine Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[7][13]
Filtration Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the droplets forming the emulsion.[13]
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.[7]

| Change Solvent | Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[7] Alternatively, remove the extraction solvent via rotary evaporation and redissolve the residue in a different, less emulsion-prone solvent (e.g., switch from DCM to ethyl acetate).[13] |

Issue 2: Low or No Product Yield After Workup

Symptoms:

  • Little to no solid/oil is obtained after removing the extraction solvent.

  • TLC analysis of the crude product shows only baseline impurities or starting material.

Possible Causes:

  • The pyrazole product is highly soluble in the aqueous wash solutions.

  • The product precipitated out of solution during the workup and was accidentally discarded.

  • The product is volatile and was lost during solvent removal.

Low_Yield_Troubleshooting start Low Yield After Workup check_aq Is product in aqueous layer? start->check_aq check_precipitate Was a precipitate lost? start->check_precipitate check_volatile Is product volatile? start->check_volatile check_aq->check_precipitate No action_back_extract Action: Neutralize & back-extract aqueous layers with EtOAc. check_aq->action_back_extract Yes action_salt_out Future Prevention: 'Salt out' with brine before extraction. check_aq->action_salt_out Yes check_precipitate->check_volatile No action_check_filter Action: Check filter paper/funnel for solid. Redissolve and recover. check_precipitate->action_check_filter Yes action_gentle_roto Action: Check rotovap trap. Future Prevention: Use lower temp & gentle vacuum for solvent removal. check_volatile->action_gentle_roto Yes end_node Product Recovered / Strategy Revised action_back_extract->end_node action_salt_out->end_node action_check_filter->end_node action_gentle_roto->end_node

Issue 3: Unexpected Precipitate Forms During Workup

Symptoms:

  • A solid material crashes out of solution when adding an aqueous wash (e.g., water or NaHCO₃).

  • Gooey or insoluble material appears at the interface of the two layers.[14]

Possible Causes:

  • The pyrazole product has low solubility in the chosen extraction solvent.

  • A salt of the product or a byproduct is forming and precipitating.

  • A highly insoluble impurity is present.

Solutions:

Solution Detailed Protocol
Increase Solvent Volume Add more organic solvent to attempt to dissolve the precipitate. If it dissolves, your product may have poor solubility. Proceed with a larger volume of solvent for the extraction.
Filter and Analyze If the solid does not redissolve, separate the liquid layers and filter the solid. Wash it with water and a small amount of cold organic solvent. Allow it to dry and analyze it (TLC, NMR) to determine if it is your desired product or a byproduct.
Change Extraction Solvent The current solvent may not be appropriate. Try a different solvent with higher solvating power for your target molecule (e.g., switch from ether to ethyl acetate or dichloromethane).

| Wash with Water | If a gooey substance forms, continue washing with water to remove as much of it as possible. After separating the organic layer, use a generous amount of drying agent (e.g., Na₂SO₄), which may absorb the remaining goo, allowing it to be removed by filtration.[13][14] |

Experimental Protocols

General Aqueous Workup Protocol

This protocol is a general guideline for a typical pyrazole synthesis conducted in a solvent like ethanol or acetic acid.[3][15]

  • Reaction Quench & Solvent Removal: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. If the reaction solvent is miscible with water (e.g., ethanol, TFE, acetic acid), remove it under reduced pressure using a rotary evaporator.[4]

  • Dissolution & Extraction: Dissolve the resulting residue in an appropriate extraction solvent (e.g., Ethyl Acetate, 50 mL for a 10 mmol scale reaction). Transfer the solution to a separatory funnel.

  • Aqueous Wash - Neutral: Wash the organic layer with deionized water (2 x 30 mL). Gently invert the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Aqueous Wash - Basic (Optional): If an acid catalyst (e.g., acetic acid) was used, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1-2 x 30 mL) until gas evolution ceases.[3] This neutralizes the acid.

  • Aqueous Wash - Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 30 mL).[3] This helps to remove residual water from the organic layer and reduces the formation of emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh extraction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude pyrazole product.

  • Purification: Purify the crude product as necessary, typically by column chromatography on silica gel or recrystallization.[3][4]

Visualization of the General Workup Workflow

Workup_Workflow A 1. Cool Reaction & Remove Reaction Solvent B 2. Dissolve Residue in Extraction Solvent (e.g., EtOAc) A->B C 3. Transfer to Separatory Funnel & Wash with Water B->C D 4. Wash with Sat. NaHCO₃ (aq) (If acid catalyst was used) C->D E 5. Wash with Brine D->E F 6. Dry Organic Layer (e.g., over Na₂SO₄) E->F G 7. Filter & Concentrate (Rotary Evaporation) F->G H Crude Pyrazole Product G->H

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2][3][4][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2][5]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][5] Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[6]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The inherent electronic and steric properties of your starting materials do not sufficiently differentiate the two carbonyl groups of the 1,3-dicarbonyl compound under standard reaction conditions.

Solutions:

  • Modify Reaction Conditions:

    • Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6] These solvents can dramatically improve regioselectivity.

    • pH Adjustment: Alter the pH of the reaction. Acidic conditions can protonate the more basic nitrogen of a substituted hydrazine, changing its nucleophilicity and potentially favoring the formation of one regioisomer.[1][2] Conversely, basic conditions might favor the other isomer.[7]

  • Employ Alternative Synthetic Strategies:

    • [3+2] Cycloaddition: Consider a [3+2] cycloaddition approach, for example, using diazo compounds and alkynes, which can offer high regioselectivity.[8][9][10]

    • Multi-component Reactions: Explore one-pot, multi-component reactions which can provide high yields and regioselectivity under specific catalytic conditions.[11]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The reaction conditions and substrate properties favor the formation of the unwanted isomer.

Solutions:

  • Reverse the Polarity of Reactivity:

    • Protecting Groups: Strategically introduce and remove protecting groups on the 1,3-dicarbonyl compound to alter the relative reactivity of the two carbonyl groups.

    • Directed Synthesis: Utilize a synthetic route that builds the pyrazole ring in a stepwise fashion, ensuring the desired connectivity.

  • Catalyst Control:

    • Investigate the use of different catalysts. For instance, silver carbonate has been used to catalyze the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds with high regioselectivity.[12]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.

Solutions:

  • Chromatographic Separation:

    • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

    • Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the isomers.[1]

  • Crystallization:

    • Attempt fractional crystallization. The two regioisomers may have different solubilities in a particular solvent, allowing for the selective crystallization of one isomer.

Quantitative Data Summary

The following table summarizes quantitative data on the regioselective synthesis of pyrazoles under various conditions. Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

1,3-Dicarbonyl (R1, R2)HydrazineSolventConditionsRatio (A:B)Total Yield (%)Reference
Ethyl 4,4,4-trifluoroacetoacetate (CF3, OEt)MethylhydrazineEthanolReflux1:2.585
Ethyl 4,4,4-trifluoroacetoacetate (CF3, OEt)MethylhydrazineTFEReflux>99:192
Ethyl 4-(2-furyl)-2,4-dioxobutanoate (2-furyl, OEt)MethylhydrazineEthanolReflux1:1.378
Ethyl 4-(2-furyl)-2,4-dioxobutanoate (2-furyl, OEt)MethylhydrazineTFEReflux10:185

Key Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol describes a general method for improving regioselectivity in pyrazole synthesis by using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the substituted hydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, allow the reaction to cool to room temperature.

    • Remove the TFE under reduced pressure.

    • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This method offers complete regioselectivity for the synthesis of 1,3,5-trisubstituted pyrazoles.[9]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (2.0 eq)

    • 18-crown-6 (0.1 eq)

    • Pyridine

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.

    • Cool the mixture to 0 °C in an ice bath.

    • Add potassium tert-butoxide in portions.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack1 Attack at Carbonyl 1 dicarbonyl->attack1 attack2 Attack at Carbonyl 2 dicarbonyl->attack2 hydrazine Substituted Hydrazine hydrazine->attack1 hydrazine->attack2 intermediate1 Intermediate A attack1->intermediate1 intermediate2 Intermediate B attack2->intermediate2 regioisomer1 Regioisomer 1 intermediate1->regioisomer1 Cyclization regioisomer2 Regioisomer 2 intermediate2->regioisomer2 Cyclization G start Regioisomer Mixture Obtained q1 Is separation feasible by column chromatography? start->q1 a1_yes Separate Isomers q1->a1_yes Yes q2 Is the desired isomer the major product? q1->q2 No a2_yes Optimize reaction conditions to further improve selectivity (e.g., solvent, pH) q2->a2_yes Yes a2_no Consider alternative synthetic routes (e.g., [3+2] cycloaddition) q2->a2_no No

References

Technical Support Center: Optimizing Pyrazole Derivatization Reactions with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize pyrazole derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it useful for optimizing pyrazole synthesis?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2] It is particularly useful for pyrazole synthesis as it allows for the efficient exploration of the relationships between multiple experimental factors (e.g., temperature, reaction time, catalyst concentration) and one or more response variables (e.g., reaction yield, purity).[1][3] By fitting a mathematical model to the experimental data, RSM helps to identify the optimal conditions to achieve the desired outcome with a minimum number of experimental runs, saving time and resources.[1][4]

Q2: Which RSM design should I choose for my pyrazole derivatization experiment: Box-Behnken Design (BBD) or Central Composite Design (CCD)?

A2: Both Box-Behnken Design (BBD) and Central Composite Design (CCD) are popular choices for RSM.

  • Box-Behnken Design (BBD): This design is efficient for three or more factors and does not include experimental runs at the extreme corners of the design space (i.e., where all factors are at their highest or lowest levels simultaneously).[4] This can be advantageous if extreme factor combinations are expensive or lead to undesirable outcomes.

  • Central Composite Design (CCD): CCDs are very flexible and can be built upon initial factorial designs. They consist of factorial points, center points, and axial (star) points which allow for the estimation of a second-order (quadratic) model.[1][5][6]

The choice depends on the number of factors and the nature of your experimental constraints. If you have three or more factors and want to avoid extreme conditions, BBD is a good option. If you want to build on a previous factorial experiment or have fewer factors, CCD is a robust choice.[4]

Q3: What are the key factors and responses to consider when optimizing a pyrazole synthesis using RSM?

A3: The selection of factors and responses is crucial for a successful RSM experiment.

  • Key Factors: These are the independent variables that you will systematically vary. Common factors for pyrazole synthesis include:

    • Reaction Temperature

    • Reaction Time

    • Molar Ratio of Reactants (e.g., 1,3-dicarbonyl compound to hydrazine derivative)

    • Catalyst Concentration (if applicable)

    • Solvent Type and Volume

    • pH of the reaction mixture[7]

  • Key Responses: These are the dependent variables that you will measure to evaluate the outcome of each experimental run. Common responses include:

    • Product Yield (%)

    • Purity of the pyrazole derivative (%)

    • Formation of byproducts or regioisomers (%)

    • Reaction rate

Q4: How do I interpret the results of my RSM analysis?

A4: After performing the experiments, the data is analyzed using statistical software. The key outputs to interpret are:

  • Analysis of Variance (ANOVA): This table helps to determine the significance of the model, individual factors, and their interactions.[8] A low p-value (typically < 0.05) indicates a significant effect.

  • R-squared (R²) and Adjusted R-squared: These values indicate how well the model fits the data. Values closer to 1 suggest a better fit.

  • Response Surface Plots and Contour Plots: These 3D and 2D graphical representations visualize the relationship between the factors and the response, helping to identify the optimal operating conditions.[2]

  • Model Equation: The software will generate a polynomial equation that mathematically describes the relationship between the factors and the response. This equation can be used to predict the response for any given combination of factor levels within the design space.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of pyrazole derivatization reactions using RSM.

Problem Potential Causes Troubleshooting Steps
Low Product Yield 1. Suboptimal reaction conditions (temperature, time, stoichiometry).[7] 2. Impure starting materials.[7] 3. Side reactions or formation of regioisomers.[7] 4. Incomplete reaction.1. Ensure the ranges for your factors in the RSM design cover the potential optimum. If the optimum appears to be at the edge of your design space, consider performing a new set of experiments in that region. 2. Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Use freshly opened or purified reagents.[7] 3. Analyze the crude reaction mixture (e.g., by LC-MS or NMR) to identify byproducts. Adjust factors like solvent polarity or pH to minimize side reactions.[7] 4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[7]
Poor Model Fit (Low R²) 1. The chosen model (e.g., linear, quadratic) does not adequately describe the relationship between factors and response. 2. Significant experimental error or noise. 3. The selected factor ranges are too narrow or too wide.1. Try fitting a higher-order model (e.g., quadratic if you started with linear). Ensure you have enough design points to support a more complex model. 2. Review your experimental procedures for sources of variability. Replicating center points can help in estimating the pure error. 3. Conduct preliminary screening experiments to identify more appropriate ranges for your factors.
Formation of Regioisomers 1. Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[7] 2. Reaction conditions (pH, solvent) favoring the formation of multiple isomers.[7]1. The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[7] 2. Systematically vary the solvent and pH in your experimental design. Acidic conditions may favor one isomer, while basic conditions could favor another.[7] Consider adding solvent type as a categorical factor in your RSM design.
Inconsistent or Non-reproducible Results 1. Variability in starting material quality. 2. Inconsistent experimental execution (e.g., heating rates, stirring speed). 3. Degradation of reagents over time.1. Use reagents from the same batch for all experimental runs. 2. Standardize all experimental procedures and ensure consistent execution for each run. 3. Use fresh hydrazine derivatives, as they can degrade over time.[7]
Discoloration of the Reaction Mixture 1. Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[7] 2. Oxidative side reactions.[7]1. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), consider adding a mild base to neutralize the acid, which can lead to a cleaner reaction.[7] 2. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes.[7]

Experimental Protocols

General Protocol for RSM Optimization of a Knorr Pyrazole Synthesis

This protocol provides a general framework. Specific quantities and conditions should be determined by your experimental design.

  • Define Experimental Design:

    • Select the RSM design (e.g., BBD or CCD).

    • Identify the key factors (e.g., Temperature, Time, Molar Ratio of Reactant B) and their ranges (low, medium, high levels).

    • Identify the response to be measured (e.g., % Yield).

    • Generate the experimental run table using statistical software.

  • Preparation of a Single Experimental Run (Example):

    • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equivalent) in the chosen solvent (e.g., ethanol).[9]

    • Add the hydrazine derivative (e.g., phenylhydrazine) according to the molar ratio specified in the experimental design run. Note that this addition can be exothermic.[9]

    • If a catalyst is used (e.g., a few drops of acetic acid), add it to the mixture.

    • Heat the reaction mixture to the temperature specified in the experimental design run and maintain it for the specified reaction time.[9]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration. Wash the solid with a small amount of cold solvent.[9]

    • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification and Analysis:

    • Purify the crude product by recrystallization or column chromatography.[9]

    • Determine the yield of the purified product.

    • Confirm the structure and purity of the product using analytical techniques such as NMR, LC-MS, and melting point.

  • Data Analysis:

    • Enter the measured response (% Yield) for each experimental run into the statistical software.

    • Analyze the data to fit the response surface model and determine the optimal reaction conditions.

Visualizations

RSM_Workflow A Define Objective (e.g., Maximize Yield) B Identify Key Factors & Ranges (Temp, Time, Molar Ratio) A->B C Select RSM Design (BBD or CCD) B->C D Generate Experimental Plan C->D E Perform Experiments D->E F Measure Responses (% Yield, Purity) E->F G Fit Mathematical Model (ANOVA, R²) F->G H Analyze Response Surfaces (Contour & 3D Plots) G->H I Determine Optimal Conditions H->I J Validate with Confirmatory Experiments I->J

Caption: Workflow for optimizing pyrazole synthesis using RSM.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Assess Starting Material Purity Start->Check_Purity Impure Impure Materials Check_Purity->Impure Purify Purify or Replace Reagents Impure->Purify Yes Pure Materials are Pure Impure->Pure No End Yield Improved Purify->End Check_Conditions Evaluate Reaction Conditions (T, t) Pure->Check_Conditions Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Optimize_RSM Re-evaluate RSM Factor Ranges Suboptimal->Optimize_RSM Yes Optimal Conditions in Range Suboptimal->Optimal No Optimize_RSM->End Check_Side_Reactions Analyze for Side Reactions/Isomers Optimal->Check_Side_Reactions Side_Products Side Products Detected Check_Side_Reactions->Side_Products Modify_Conditions Modify Solvent/pH to Improve Selectivity Side_Products->Modify_Conditions Yes Side_Products->End No Modify_Conditions->End

Caption: Troubleshooting decision tree for low pyrazole yield.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde and 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution pattern of the pyrazole ring is a critical determinant of the biological activity of its derivatives. This guide provides a comparative analysis of two constitutional isomers: 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde and 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde. In the absence of direct head-to-head experimental data for these specific compounds, this comparison is based on established Structure-Activity Relationship (SAR) principles for substituted pyrazoles. The positioning of the phenyl and carbaldehyde groups on the pyrazole core is expected to significantly influence their pharmacological profiles, including their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. This document aims to guide researchers in the rational design of future studies to elucidate the specific activities of these two compounds.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] The versatility of the pyrazole scaffold has led to its incorporation into numerous clinically approved drugs. The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4][5] This guide focuses on two specific isomers, this compound and 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde, to explore how the positional variation of the phenyl and carbaldehyde moieties may impact their biological effects. Understanding these nuances is crucial for the targeted design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The differential placement of the phenyl and carbaldehyde groups in this compound (Isomer A) and 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (Isomer B) is anticipated to lead to distinct biological activities.

  • Steric and Electronic Effects: The phenyl group at position 3 in Isomer A versus position 5 in Isomer B will create different steric and electronic environments around the pyrazole core. This can influence the molecule's ability to bind to target proteins. Similarly, the carbaldehyde group's position will affect its reactivity and potential to form hydrogen bonds or other interactions with biological macromolecules.

  • Target Binding and Selectivity: Many pyrazole derivatives exert their effects by inhibiting protein kinases.[6][7] The specific substitution pattern is crucial for achieving high affinity and selectivity for the target kinase. The different spatial arrangement of the phenyl and carbaldehyde groups in the two isomers will likely result in varied binding affinities and inhibition profiles against a panel of kinases. For instance, the orientation of the phenyl group can be critical for fitting into hydrophobic pockets of an enzyme's active site.

  • Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[4][5][8] The substitution pattern on the pyrazole ring can enhance anticancer efficacy and tumor selectivity.[5] The differential positioning of the functional groups in the two isomers could lead to variations in their cytotoxic effects against different cancer cell lines.

  • Anti-inflammatory Activity: Substituted pyrazoles are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The arrangement of substituents on the pyrazole ring can influence the potency and selectivity of COX inhibition.

Illustrative Data Presentation

While direct comparative data for these two specific isomers is not currently available in the literature, the following table illustrates how such data would be presented to facilitate a clear comparison. This hypothetical table is based on common assays for evaluating the biological activity of pyrazole derivatives.

Biological Activity AssayTarget/Cell LineThis compound (Isomer A) - IC₅₀/EC₅₀ (µM)1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde (Isomer B) - IC₅₀/EC₅₀ (µM)Reference Compound (e.g., Doxorubicin, Celecoxib) - IC₅₀/EC₅₀ (µM)
Anticancer Activity
Cytotoxicity AssayMCF-7 (Breast)Data Not AvailableData Not Available5.5
Cytotoxicity AssayA549 (Lung)Data Not AvailableData Not Available8.2
Kinase Inhibition
c-Jun N-terminal kinase (JNK1)Enzyme AssayData Not AvailableData Not Available10.0
Anti-inflammatory Activity
COX-2 InhibitionEnzyme AssayData Not AvailableData Not Available0.5

Experimental Protocols

Below is a representative experimental protocol for a cytotoxicity assay, a common method for evaluating the anticancer potential of novel compounds.

MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound and 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing a Relevant Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->RAF Inhibition

Caption: The MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

Conclusion

While direct experimental comparisons between this compound and 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde are lacking, a comprehensive analysis of the structure-activity relationships of pyrazole derivatives suggests that the positional isomerism of the phenyl and carbaldehyde groups will significantly impact their biological activity. This guide provides a framework for researchers to design and conduct studies that will elucidate the specific pharmacological profiles of these compounds. Further investigation, including synthesis, in vitro screening, and in vivo evaluation, is necessary to fully characterize and compare the therapeutic potential of these two isomers.

References

A Comparative Analysis of the Biological Activity of Pyrazole Carbaldehyde Isomers: An Indirect Assessment Through Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carbaldehydes are a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. Their inherent biological activities, coupled with the potential for structural modification, have made them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of the three main positional isomers: 1H-pyrazole-3-carbaldehyde, 1H-pyrazole-4-carbaldehyde, and 1H-pyrazole-5-carbaldehyde. It is important to note that while a wealth of research exists on the biological evaluation of pyrazole carbaldehyde derivatives, direct comparative studies on the parent isomers are scarce in the current scientific literature. Therefore, this guide will offer an indirect comparison by examining the biological activities of derivatives synthesized from each isomeric core. The focus will be on antimicrobial, antifungal, anticancer, and anti-inflammatory activities, supported by experimental data and detailed protocols.

The Isomeric Landscape of Pyrazole Carbaldehydes

The position of the carbaldehyde group on the pyrazole ring significantly influences the molecule's electronic distribution and steric properties, which in turn can affect its biological activity and its suitability as a synthetic precursor.

Caption: Positional isomers of pyrazole carbaldehyde.

Comparative Biological Activities of Pyrazole Carbaldehyde Derivatives

The majority of research has focused on derivatives of 1H-pyrazole-4-carbaldehyde, suggesting its synthetic accessibility and the promising biological activities of its derivatives. However, derivatives of 1H-pyrazole-3-carbaldehyde and 1H-pyrazole-5-carbaldehyde (often synthesized from the corresponding carboxylic acid) have also demonstrated significant potential.

Antimicrobial and Antifungal Activity

Derivatives of all three isomers have been investigated for their efficacy against various bacterial and fungal strains. The data suggests that the position of the functional group for derivatization plays a crucial role in the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial and Antifungal Activity of Pyrazole Carbaldehyde Derivatives

Isomer CoreDerivative ClassTest OrganismActivity (MIC/EC50)Reference
Pyrazole-3-carbaldehyde Thiazole derivativesStaphylococcus aureusMIC: 15.63 µg/mL[1]
Bacillus subtilisMIC: 15.63 µg/mL[1]
Candida albicansMIC: 15.63 µg/mL[1]
Pyrazole-4-carbaldehyde Schiff basesStaphylococcus aureusMIC: 62.5 µg/mL[2]
Escherichia coliMIC: 125 µg/mL[2]
Pyrazole-thiazole carboxamidesRhizoctonia solaniEC50: 0.37 µg/mL[3]
ChalconesAspergillus nigerZone of Inhibition: 32.0 mm[4]
Pyrazole-5-carboxamide *Phenyl thiazole amidesErysiphe graminisEC50: 3.04 mg/L[5]

*Data for pyrazole-5-carbaldehyde derivatives is often reported for the corresponding carboxamides, which are readily synthesized from the aldehyde or the corresponding carboxylic acid.

Anticancer Activity

The cytotoxicity of pyrazole carbaldehyde derivatives against various cancer cell lines has been a major area of investigation. Derivatives of 1H-pyrazole-4-carbaldehyde have been extensively studied, with many compounds showing potent activity.

Table 2: Comparative Anticancer Activity of Pyrazole Carbaldehyde Derivatives

Isomer CoreDerivative ClassCell LineActivity (IC50)Reference
Pyrazole-3-carbaldehyde Pyrazole-based compoundsCFPAC-1 (Pancreatic)61.7 ± 4.9 µM
MCF-7 (Breast)81.48 ± 0.89 µM
Pyrazole-4-carbaldehyde Pyrazoline benzenesulfonamidesA549 (Lung)Potent inhibition[6]
Pyrazole-linked pyrazolinesVariousPotent activity[6]
Pyrazole-5-carboxamide *S-substituted-1,3,4-oxadiazolesMCF-7 (Breast)IC50: 15.54 µM[7]

*Data for pyrazole-5-carbaldehyde derivatives is often reported for the corresponding carboxamides.

Anti-inflammatory Activity

Derivatives of pyrazole carbaldehydes have shown promise as anti-inflammatory agents, often evaluated using the carrageenan-induced paw edema model.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Carbaldehyde Derivatives

Isomer CoreDerivative ClassAssayActivityReference
Pyrazole-4-carbaldehyde 1,3,4-Trisubstituted pyrazolesCarrageenan-induced paw edema≥84.2% inhibition[7]
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesCarrageenan-induced paw edemaMaximum activity comparable to diclofenac[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. Below are outlines of common experimental protocols used to assess the biological activities of pyrazole carbaldehyde derivatives.

General Experimental Workflow for Biological Screening

The screening process for identifying bioactive pyrazole carbaldehyde derivatives typically follows a standardized workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrazole Carbaldehyde Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization primary_screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) characterization->primary_screening secondary_screening Secondary Assays (Dose-response, Selectivity) primary_screening->secondary_screening data_analysis Data Analysis (IC50/MIC Calculation) secondary_screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A typical experimental workflow for the synthesis and biological evaluation of pyrazole carbaldehyde derivatives.

Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL for bacteria).[8]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate.[8]

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 72 hours for fungi).[4][8]

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[9]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[10][11]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 24-72 hours).[9][11]

  • MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 1.5-4 hours. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10][12]

  • Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[11][12]

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats or mice are used for this model.[13][14]

  • Compound Administration: The test compounds are administered to the animals, typically orally (p.o.) or intraperitoneally (i.p.), at a specific time before the induction of inflammation.[13]

  • Induction of Edema: A subplantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals to induce localized inflammation.[14][15]

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[14]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Potential Signaling Pathways

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. While the exact mechanisms of action for many pyrazole carbaldehyde derivatives are still under investigation, several studies on related pyrazole compounds point towards the inhibition of protein kinases as a common mode of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->RTK Inhibition Pyrazole->PI3K Inhibition Pyrazole->mTOR Inhibition

References

Differentiating Pyrazole Regioisomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of pyrazole derivatives is paramount. The regiochemistry of substitution on the pyrazole ring can significantly impact a molecule's biological activity and physicochemical properties. This guide provides an objective comparison of spectroscopic techniques for differentiating pyrazole regioisomers, supported by experimental data and detailed protocols.

The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted products. Distinguishing between these isomers requires a careful application of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Mass Spectrometry (MS) and Infrared (IR) spectroscopy, provides a powerful toolkit for unambiguous structural assignment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic differences observed for a representative pair of pyrazole regioisomers. These values highlight the diagnostic features that enable their differentiation.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) of Regioisomeric Phenylaminopyrazoles
Compound ¹H NMR (ppm) ¹³C NMR (ppm)
Regioisomer A (1,5-disubstituted) 3.35 (s, 3H, N-CH₃), 6.63 (m, 5H, Ar-H)35.4 (N-CH₃), 115.9 (Ar-C), 120.7 (Ar-C), 129.3 (Ar-C), 142.1 (C-Ar), 142.2 (C5), 147.0 (C3)
Regioisomer B (1,3-disubstituted) 3.48 (s, 3H, N-CH₃), 6.85 (m, 5H, Ar-H)33.2 (N-CH₃), 114.8 (Ar-C), 120.7 (Ar-C), 129.3 (Ar-C), 142.2 (C-Ar), 148.8 (C3), 147.0 (C5)

Data extracted from a study on tetra-substituted phenylaminopyrazoles.[1]

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Substituted Pyrazoles
Functional Group 1,3,5-Trisubstituted Pyrazole 1,4,5-Trisubstituted Pyrazole Characteristic Vibration
N-H Stretch3400-3200 (if present)3400-3200 (if present)Broad band, indicates hydrogen bonding
C-H Aromatic Stretch3100-30003100-3000Sharp, multiple bands
C=N Stretch~1630~1640Strong absorption
C=C Aromatic Stretch~1600, 1520~1595, 1510Medium to strong absorptions
Ring Vibrations~1490, 1450~1480, 1440Characteristic skeletal vibrations

Note: Specific frequencies can vary based on the nature and position of substituents.

Table 3: Mass Spectrometry Fragmentation Patterns of Regioisomeric Pyrazoles
Regioisomer Parent Ion (m/z) Key Fragment Ions (m/z) Notes on Fragmentation Differences
1,5-disubstituted [M]+•[M-N₂]+•, [M-HCN]+•, fragments from substituent lossFragmentation is often influenced by the substituent at the 5-position.
1,3-disubstituted [M]+•[M-N₂]+•, [M-HCN]+•, fragments from substituent lossMay exhibit a different abundance of fragment ions due to the stability of the resulting carbocations. Some isomers can undergo alternative fragmentation pathways.[1]

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on meticulous experimental procedures. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish through-space and through-bond correlations to assign regiochemistry.

Instrumentation: 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified pyrazole regioisomer into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, which can affect the spectral quality.[2]

1D NMR Acquisition (¹H and ¹³C):

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

2D NMR Acquisition for Regioisomer Assignment:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for identifying protons that are close in space. For distinguishing 1,3- versus 1,5-disubstituted pyrazoles with a substituent on the N1-nitrogen, a cross-peak between the N1-substituent's protons and the protons of the substituent at the adjacent C5 position is diagnostic for the 1,5-isomer. The absence of this correlation suggests the 1,3-isomer.[1][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For a 1,5-disubstituted pyrazole, a ³J correlation between the protons of the N1-substituent and the C5 carbon provides strong evidence for this isomeric form. Conversely, in a 1,3-disubstituted pyrazole, a ³J correlation would be expected between the N1-substituent's protons and the C3 carbon.[1]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, which can provide supporting evidence for the overall structure.

Instrumentation: FT-IR spectrometer.

Sample Preparation:

  • KBr Pellet (for solid samples): Grind 1-2 mg of the pyrazole sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film (for soluble solids or oils): Dissolve the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

  • Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the regioisomers and analyze their mass-to-charge ratio and fragmentation patterns.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the pyrazole mixture into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and dilute to the mark.

GC-MS Analysis:

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is often suitable for separating pyrazole isomers.

    • Injector: Set to a temperature of 250-280 °C.

    • Oven Program: A temperature gradient is typically employed, for example, starting at 80 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5-10 minutes. This program should be optimized for the specific isomers being analyzed.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the compounds.

    • Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

Data Analysis:

  • The retention times of the separated isomers are recorded.

  • The mass spectrum for each isomer is analyzed for its molecular ion peak and characteristic fragmentation patterns. Differences in the relative abundance of fragment ions can be diagnostic for distinguishing regioisomers.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of pyrazole regioisomers.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Pyrazole Synthesis (e.g., from unsymmetrical precursors) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Mixture of Regioisomers IR FT-IR Spectroscopy Synthesis->IR Mixture of Regioisomers MS GC-MS Synthesis->MS Mixture of Regioisomers TwoD_NMR 2D NMR (NOESY, HMBC) NMR->TwoD_NMR Ambiguity in 1D Structure Unambiguous Structure of Regioisomers TwoD_NMR->Structure Spatial & Bond Correlations IR->Structure Functional Group Confirmation MS->Structure Fragmentation Pattern & Molecular Weight

Caption: A logical workflow for the spectroscopic differentiation of pyrazole regioisomers.

By systematically applying this combination of spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently and accurately determine the structure of pyrazole regioisomers, a critical step in the advancement of chemical and pharmaceutical research.

References

Pyrazole Derivatives Emerge as Formidable Challengers to Standard Antibiotics in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global battle against antimicrobial resistance, a comprehensive review of experimental data reveals that pyrazole derivatives are demonstrating significant antimicrobial efficacy, in some cases surpassing that of standard antibiotics. These findings, targeted at researchers, scientists, and drug development professionals, highlight the potential of pyrazole-based compounds as a promising new frontier in the development of novel antimicrobial agents. This guide provides an objective comparison of the antimicrobial performance of various pyrazole derivatives against established antibiotics, supported by quantitative data and detailed experimental protocols.

The ever-increasing threat of multidrug-resistant microorganisms has created an urgent need for new chemical entities with potent antimicrobial properties. Pyrazole, a five-membered aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities. Recent research has intensified the focus on synthesizing and evaluating novel pyrazole derivatives, leading to the discovery of compounds with remarkable efficacy against a broad spectrum of pathogens.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents the visible growth of a microorganism. The lower the MIC value, the more potent the antimicrobial agent. The following tables summarize the MIC values of representative pyrazole derivatives against key Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, in comparison to standard antibiotics.

Table 1: Antibacterial Efficacy against Staphylococcus aureus
Compound/AntibioticMIC (µg/mL)Reference
Pyrazole Derivatives
Pyrazole-Thiazole Hybrids1.9 - 3.9[1]
Tethered Thiazolo-Pyrazole Derivatives4[1]
Pyrazole-containing Benzofuran7.81[1]
Aminoguanidine-derived 1,3-diphenyl Pyrazoles1 - 8[1]
Standard Antibiotics
Ampicillin0.6 - 1[2]
Ciprofloxacin0.6[3]
Chloramphenicol≤ 8[4]
Gentamicin0.235 - 0.5
Table 2: Antibacterial Efficacy against Escherichia coli
Compound/AntibioticMIC (µg/mL)Reference
Pyrazole Derivatives
Aminoguanidine-derived 1,3-diphenyl Pyrazoles1[1]
Pyrazole-containing Benzofuran15.6[1]
Thiazolidinone-clubbed Pyrazoles16[1]
Standard Antibiotics
Ampicillin4[2]
Ciprofloxacin0.013 - 0.016[3][5]
ChloramphenicolVaries[6]
GentamicinVaries[7][8]
Table 3: Antibacterial Efficacy against Klebsiella pneumoniae
Compound/AntibioticMIC (µg/mL)Reference
Pyrazole Derivatives
Pyrazole-containing Benzofuran3.91[1]
Pyrazole-Thiazole Hybrids1.9 - 3.9[1]
Standard Antibiotics
Ciprofloxacin≤1 (susceptible)[9]
AmpicillinVaries[10]
ChloramphenicolVaries[11]
GentamicinVaries[12]
Table 4: Antifungal Efficacy against Candida albicans
Compound/AntibioticMIC (µg/mL)Reference
Pyrazole Derivatives
Pyrazole-Thiazole Derivatives0.98[13]
Standard Antibiotics
Fluconazole0.5[1][14][15]

Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing

The data presented in this guide is primarily derived from two standardized experimental protocols: the Broth Microdilution Method and the Agar Disk Diffusion Method.

Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microdilution Plates: Sterile 96-well microtiter plates are used. A two-fold serial dilution of the test compound (pyrazole derivative or standard antibiotic) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, directly in the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The inoculated plates are incubated at a temperature and duration appropriate for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria and 35°C for 24-48 hours for fungi).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

BrothMicrodilutionWorkflow prep Prepare Serial Dilutions of Test Compounds plate Inoculate Microtiter Plate prep->plate inoculum Prepare Standardized Microbial Inoculum inoculum->plate incubate Incubate Plates plate->incubate read Read MIC Values incubate->read AgarDiskDiffusionWorkflow inoculate Inoculate Agar Plate with Bacteria disks Apply Antibiotic- Impregnated Disks inoculate->disks incubate Incubate Plate disks->incubate measure Measure Zone of Inhibition incubate->measure DNAGyraseInhibition cluster_bacterium Bacterial Cell pyrazole Pyrazole Derivative gyrase DNA Gyrase (GyrB) pyrazole->gyrase Inhibits ATP Binding dna_replication DNA Replication gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

References

Comparative study of synthesis routes for functionalized pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The efficient and versatile synthesis of functionalized pyrazoles is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of several key synthesis routes to functionalized pyrazoles, supported by experimental data and detailed protocols.

Performance Comparison of Pyrazole Synthesis Routes

The choice of synthetic route to a desired pyrazole derivative depends on several factors, including the availability of starting materials, desired substitution pattern, and the need for "green" and efficient methodologies. The following table summarizes quantitative data for various common and modern pyrazole synthesis methods.

Synthesis RouteStarting MaterialsCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound + HydrazineAcid catalyst (e.g., Acetic Acid), Reflux in Ethanol2 - 4 hours72 - 90--INVALID-LINK--
Synthesis from α,β-Unsaturated Ketones α,β-Unsaturated Ketone (Chalcone) + HydrazineAcetic Acid, Reflux6 - 8 hours~70-85--INVALID-LINK--
1,3-Dipolar Cycloaddition Aldehyde + Tosylhydrazine + AlkyneBase (e.g., K2CO3), Heat12 - 24 hours60 - 95--INVALID-LINK--
Multicomponent Synthesis Aldehyde + Malononitrile + Hydrazine + β-KetoesterOrganocatalyst (e.g., Piperidine) in Ethanol, Reflux20 min - 2 hours85 - 95--INVALID-LINK--
Microwave-Assisted Knorr Synthesis 1,3-Dicarbonyl Compound + HydrazineAcetic Acid, Microwave Irradiation (50 W)5 minutes91 - 98--INVALID-LINK--
Ultrasound-Assisted Synthesis α,β-Unsaturated Ketone (Chalcone) + HydrazineAcetic Acid, Ultrasound Irradiation15 - 45 minutes80 - 95--INVALID-LINK--

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates the relationships between the different starting materials and the resulting pyrazole core structure for the discussed synthetic methodologies.

Pyrazole_Synthesis_Workflow cluster_SM Starting Materials cluster_Methods Synthesis Routes cluster_Product Product cluster_Green Green Chemistry Approaches Dicarbonyl 1,3-Dicarbonyl Compound Knorr Knorr Synthesis Dicarbonyl->Knorr Hydrazine Hydrazine Derivative Hydrazine->Knorr FromUnsaturated From α,β-Unsaturated Ketone Hydrazine->FromUnsaturated MCR Multicomponent Reaction Hydrazine->MCR UnsaturatedKetone α,β-Unsaturated Ketone UnsaturatedKetone->FromUnsaturated Aldehyde Aldehyde Aldehyde->MCR Alkyne Alkyne/ Alkene Dipolar 1,3-Dipolar Cycloaddition Alkyne->Dipolar Diazo Diazo Compound Diazo->Dipolar Malononitrile Malononitrile Malononitrile->MCR Ketoester β-Ketoester Ketoester->MCR Pyrazole Functionalized Pyrazole Knorr->Pyrazole Classic & Versatile Microwave Microwave Assisted Knorr->Microwave Faster, Higher Yield FromUnsaturated->Pyrazole Wide Substrate Scope Ultrasound Ultrasound Assisted FromUnsaturated->Ultrasound Faster, Greener Dipolar->Pyrazole High Regiocontrol MCR->Pyrazole Atom Economical

Structural Validation of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: Crystallographic Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystallographic data of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde has revealed that the single-crystal X-ray structure for this specific compound is not publicly available at this time. Therefore, a direct structural validation and comparison guide based on its experimental X-ray crystallographic data cannot be provided.

For researchers, scientists, and drug development professionals, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of a molecule's three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships and for computational modeling in drug design.

While the synthesis of various pyrazole derivatives has been reported in the scientific literature, and crystallographic data for many related compounds are available, the specific substitution pattern of a methyl group at the N1 position, a phenyl group at the C3 position, and a carbaldehyde group at the C5 position of the pyrazole ring has not been described in a published crystal structure.

Alternative and Complementary Validation Methods

In the absence of X-ray crystallographic data, the structural confirmation of this compound would rely on a combination of other analytical techniques. These methods, while not providing the same level of detail as X-ray crystallography, can collectively offer strong evidence for the compound's structure.

A comparative guide to these techniques is presented below, outlining their principles and the type of information they provide.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRProvides information about the number of different types of protons, their chemical environment, and connectivity.Routinely used for structural elucidation.Can be complex to interpret for molecules with overlapping signals.
¹³C NMRDetermines the number and types of carbon atoms in the molecule.Complements ¹H NMR for a complete carbon skeleton map.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
2D NMR (COSY, HSQC, HMBC)Establishes correlations between protons and carbons, revealing the connectivity of atoms within the molecule.Provides definitive evidence for the molecular framework.Requires more sophisticated instrumentation and expertise for interpretation.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition.Highly sensitive, requiring minimal sample. Confirms the molecular formula.Does not provide information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O of the aldehyde, C=N of the pyrazole).Quick and simple method for functional group analysis.The spectrum can be complex, and some absorptions may overlap.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound.Provides experimental verification of the empirical formula.Does not distinguish between isomers.

Experimental Protocols for Alternative Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the synthesized this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H NMR, ¹³C NMR, and various 2D NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and cross-peaks would be analyzed to assemble the molecular structure.

High-Resolution Mass Spectrometry (HRMS): A dilute solution of the compound would be introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument would be calibrated to provide a highly accurate mass measurement, which would then be compared to the calculated exact mass of the proposed formula C₁₁H₁₀N₂O.

Infrared (IR) Spectroscopy: A small amount of the solid sample would be analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum would be analyzed for characteristic absorption bands corresponding to the aldehyde carbonyl stretch (around 1680-1700 cm⁻¹) and other key functional groups.

Workflow for Structural Elucidation without X-ray Data

The following diagram illustrates a typical workflow for the structural validation of a novel organic compound when single-crystal X-ray analysis is not feasible.

G Workflow for Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir ea Elemental Analysis purification->ea data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis ea->data_analysis structure_confirmation Structural Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structural elucidation of a target compound using multiple spectroscopic and analytical techniques.

In Vitro Cytotoxicity of 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxicity of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde derivatives and related pyrazole-based compounds, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeHCT-116Moderate ActivityDoxorubicin-
3-(5-methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeHepG2Moderate ActivityDoxorubicin-
3-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeMCF-7Moderate ActivityDoxorubicin-
Pyrazole-linked pyrazoline benzenesulfonamide derivative (general structure)-54-76% yield--
N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (4b)VariousHigh apoptosis induction--

Experimental Protocols

Synthesis of Pyrazole Carbaldehydes (Vilsmeier-Haack Reaction)

A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group (-CHO) onto an activated aromatic ring.

General Procedure:

  • A hydrazone intermediate is prepared by reacting a substituted hydrazine with a ketone (e.g., acetophenone) in a suitable solvent like glacial acetic acid.

  • The Vilsmeier reagent is generated in situ from phosphoryl chloride (POCl3) and dimethylformamide (DMF).

  • The hydrazone is then treated with the Vilsmeier reagent to yield the corresponding pyrazole carbaldehyde derivative.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 × 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action of these pyrazole derivatives, the following diagrams illustrate the general workflow and a key signaling pathway involved in their cytotoxic effects.

experimental_workflow cluster_synthesis Synthesis cluster_cytotoxicity In Vitro Cytotoxicity Assay start Starting Materials (Hydrazine & Ketone) hydrazone Hydrazone Formation start->hydrazone vilsmeier Vilsmeier-Haack Reaction hydrazone->vilsmeier pyrazole Pyrazole Carbaldehyde Derivative vilsmeier->pyrazole treatment Compound Treatment pyrazole->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and in vitro cytotoxicity evaluation of pyrazole derivatives.

Studies have suggested that some pyrazole derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-dependent pathways.[5][6]

apoptosis_pathway pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptosis signaling pathway induced by certain pyrazole derivatives in cancer cells.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-Phenyl-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3-phenyl-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 1-methyl-3-phenyl-pyrazole analogs, summarizing their biological activities with supporting experimental data and detailed protocols.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 1-methyl-3-phenyl-pyrazole analogs from selected studies. These tables are designed to facilitate easy comparison of the potency of different derivatives.

Table 1: Anticancer Activity of 1-Aryl-1H-pyrazole-fused Curcumin Analogs

CompoundR1R2Cell LineIC50 (µM)[1]
7a HHMDA-MB-231>50
HepG2>50
7b OCH3HMDA-MB-2317.84 ± 0.55
HepG214.65 ± 1.11
7c OHHMDA-MB-2315.31 ± 0.42
HepG28.93 ± 0.76
7d OCH3OCH3MDA-MB-2316.45 ± 0.38
HepG211.23 ± 0.98
7e OHOCH3MDA-MB-2312.43 ± 0.19
HepG24.98 ± 0.37

Table 2: Kinase Inhibitory Activity of Pyrazole-based Analogs

CompoundTarget KinaseIC50 (µM)[2]
Compound 6 Aurora A0.16
Compound 20 CDK1<1 (sub-micromolar)
Compound 21 CDK1<1 (sub-micromolar)
Compound 22 Multiple CDKs0.192 - 0.924
Compound 53 LsrK119
Afuresertib (GSK2110183) Akt10.00008 (Ki)
Compound 2 Akt10.0013

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTargetIn Vivo Activity (% inhibition of edema)[3]
Celecoxib COX-282
Compound 33 (1,5-diaryl pyrazole) COX-239

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Cell Viability Assay (SRB Assay)

The antitumor activity of the synthesized 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives was evaluated using the Sulforhodamine B (SRB) assay against four human cancer cell lines: lung carcinoma (A549), human hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), and mammary gland breast cancer (MCF-7).[4]

  • Cell Culture: The cell lines were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10^4 to 10 x 10^4 cells/well and incubated for 24 hours.

    • The cells were then treated with different concentrations of the test compounds and incubated for 72 hours.

    • After incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

    • The plates were washed with distilled water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Unbound dye was removed by washing with 1% acetic acid.

    • The protein-bound dye was solubilized with 10 mM Tris base solution.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrazole derivatives against various kinases was determined using established protocols.[2]

  • General Protocol for Kinase Assay (e.g., Aurora A, CDKs):

    • The kinase, substrate (e.g., histone H3 for Aurora A), and ATP are combined in a reaction buffer.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • ELISA-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Using a system where the amount of ATP remaining is inversely proportional to kinase activity (e.g., Kinase-Glo®).

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)

The in vivo anti-inflammatory activity of pyrazole derivatives was assessed using the carrageenan-induced paw edema model in rats.[3]

  • Animals: Male Wistar rats weighing 150-200 g were used.

  • Procedure:

    • The animals were divided into groups, including a control group, a standard drug group (e.g., celecoxib), and test compound groups.

    • The test compounds or standard drug were administered orally or intraperitoneally at a specific dose.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume was measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the control group.

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Proliferation Cell Proliferation TranscriptionFactors->Proliferation PyrazoleInhibitor Pyrazole-based Kinase Inhibitor PyrazoleInhibitor->RAF PyrazoleInhibitor->MEK

Caption: MAPK signaling pathway and potential inhibition points for pyrazole analogs.

Experimental Workflow

SAR_Workflow Start Start: Core Scaffold (1-methyl-3-phenyl-pyrazole) Synthesis Chemical Synthesis of Analogs (Varying Substituents at R1, R2, etc.) Start->Synthesis InVitro In Vitro Screening (e.g., Kinase Assays, Cell Viability) Synthesis->InVitro ActiveHits Identification of Active Hits (e.g., Low IC50 values) InVitro->ActiveHits SAR_Analysis Structure-Activity Relationship (SAR) Analysis ActiveHits->SAR_Analysis Data Interpretation InVivo In Vivo Testing of Lead Compounds (e.g., Animal Models) ActiveHits->InVivo SAR_Analysis->Synthesis Iterative Design Lead_Opt Lead Optimization InVivo->Lead_Opt End End: Candidate Drug Lead_Opt->End

Caption: General workflow for SAR studies of 1-methyl-3-phenyl-pyrazole analogs.

Structure-Activity Relationship Logic

SAR_Logic cluster_phenyl C3-Phenyl Ring Substitutions cluster_c4 C4-Position Modifications cluster_n1 N1-Position Modifications Core 1-Methyl-3-Phenyl-Pyrazole Core N1-Methyl C3-Phenyl C4-Position C5-Position Phenyl_OH Hydroxyl (OH) groups (e.g., at para-position) Core:f2->Phenyl_OH Phenyl_OCH3 Methoxy (OCH3) groups Core:f2->Phenyl_OCH3 Phenyl_Cl Halogens (e.g., Cl) Core:f2->Phenyl_Cl C4_Arylidene Arylidene moiety Core:f3->C4_Arylidene N1_Methyl Methyl group Core:f1->N1_Methyl N1_Phenyl Phenyl group Core:f1->N1_Phenyl Activity_Phenyl Increased Potency (Anticancer) Phenyl_OH->Activity_Phenyl Phenyl_OCH3->Activity_Phenyl Less effective than OH Phenyl_Cl->Activity_Phenyl Activity_C4 Improved Cytotoxicity C4_Arylidene->Activity_C4 Activity_N1 Modulates Activity (Target Dependent) N1_Methyl->Activity_N1 N1_Phenyl->Activity_N1

Caption: Key SAR insights for 1-methyl-3-phenyl-pyrazole analogs.

References

In Silico Molecular Docking of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding potential of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde derivatives against key therapeutic targets reveals promising interactions for anticancer, anti-inflammatory, and antimicrobial applications. This guide provides a comparative overview of their in silico performance against established alternatives, supported by detailed experimental data and methodologies.

This publication delves into the computational evaluation of a specific class of pyrazole derivatives, namely those derived from this compound. While direct in silico studies on this exact scaffold are limited in publicly available literature, this guide draws upon research on structurally similar pyrazole-containing compounds to provide a comparative analysis of their potential therapeutic efficacy. The following sections present molecular docking data against prominent protein targets implicated in cancer, inflammation, and bacterial infections, alongside the methodologies employed in these computational studies.

Anticancer Activity: Targeting Bcl-2

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its inhibition is a validated strategy in cancer therapy. Molecular docking studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated their potential to bind to the BH3-binding groove of Bcl-2, thereby inducing apoptosis in cancer cells.

Data Presentation: Docking Performance against Bcl-2
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity of Reference (kcal/mol)
Pyrazole Derivative 10b (a 1,3,5-trisubstituted pyrazole)Bcl-2 (PDB ID: 2O2F)-8.5Arg104, Tyr67, Asp70ABT-737 (known Bcl-2 inhibitor)-9.2
Pyrazole Derivative 10c (a 1,3,5-trisubstituted pyrazole)Bcl-2 (PDB ID: 2O2F)-8.2Arg104, Tyr67, Val93

Note: The data presented is for structurally related 1,3,5-trisubstituted-1H-pyrazole derivatives as reported in the literature, due to the absence of specific data for this compound derivatives.[1][2]

Experimental Protocols: Molecular Docking against Bcl-2

The in silico molecular docking studies were performed using AutoDock Vina. The crystal structure of the Bcl-2 protein (PDB ID: 2O2F) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules and adding polar hydrogen atoms. The ligand structures were sketched using ChemDraw and their energies were minimized. The grid box was centered on the active site of the protein, encompassing the key interacting residues. The docking simulations were carried out with a default exhaustiveness of 8. The resulting docking poses were visualized and analyzed using PyMOL and Discovery Studio Visualizer.[1][2]

Visualization: Bcl-2 Signaling Pathway

Bcl2_Pathway Pro-apoptotic signals Pro-apoptotic signals Anti-apoptotic proteins (Bcl-2) Anti-apoptotic proteins (Bcl-2) Pro-apoptotic signals->Anti-apoptotic proteins (Bcl-2) Pro-apoptotic proteins (Bax/Bak) Pro-apoptotic proteins (Bax/Bak) Pro-apoptotic signals->Pro-apoptotic proteins (Bax/Bak) Anti-apoptotic proteins (Bcl-2)->Pro-apoptotic proteins (Bax/Bak) Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax/Bak)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase activation Caspase activation Cytochrome c release->Caspase activation Apoptosis Apoptosis Caspase activation->Apoptosis Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Anti-apoptotic proteins (Bcl-2)

Caption: Inhibition of Bcl-2 by pyrazole derivatives promotes apoptosis.

Anti-inflammatory Activity: Targeting COX-2

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target this enzyme. Molecular docking studies have been conducted on pyrazole derivatives to evaluate their potential as COX-2 inhibitors.

Data Presentation: Docking Performance against COX-2
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity of Reference (kcal/mol)
3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivative 4aCOX-2 (PDB ID: 4COX)-9.8Arg513, Val523, Ser353Diclofenac-8.5
3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivative 4jCOX-2 (PDB ID: 4COX)-10.5Arg513, Val523, Ser353Diclofenac-8.5

Note: The data is for 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives, which are structurally related to the topic compounds.[3]

Experimental Protocols: Molecular Docking against COX-2

The molecular docking analysis was performed using the GLIDE module of the Schrödinger suite. The crystal structure of the COX-2 enzyme (PDB ID: 4COX) was obtained from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard, which involved assigning bond orders, adding hydrogens, and minimizing the structure. The ligands were built using Maestro and prepared using LigPrep. The receptor grid was generated around the active site of the enzyme. The docking was performed using the standard precision (SP) mode.[3]

Visualization: COX-2 Inflammatory Pathway

COX2_Pathway Cell membrane phospholipids Cell membrane phospholipids Arachidonic Acid Arachidonic Acid Cell membrane phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2

Caption: Pyrazole derivatives can inhibit COX-2 to reduce inflammation.

Antimicrobial Activity: Targeting DNA Gyrase

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death, making it an attractive target for the development of new antibacterial agents.

Data Presentation: Docking Performance against DNA Gyrase
CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference CompoundBinding Affinity of Reference (kcal/mol)
Ferrocenyl-substituted pyrazoleDNA gyrase (PDB ID: 6QX2)-9.6Ala588Ciprofloxacin-7.8

Note: The data is for a ferrocenyl-substituted pyrazole, highlighting the potential of the broader pyrazole class against this target.[4]

Experimental Protocols: Molecular Docking against DNA Gyrase

The molecular docking studies were carried out using AutoDock Vina. The three-dimensional crystal structure of the E. coli DNA gyrase (PDB ID: 6QX2) was downloaded from the Protein Data Bank. The protein was prepared for docking by removing water molecules and adding polar hydrogens. The ligand was prepared by optimizing its geometry. A grid box was set to cover the active site of the enzyme. The docking was performed with default parameters.[4]

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Structure (PDB) Protein Structure (PDB) Prepare Protein Prepare Protein Protein Structure (PDB)->Prepare Protein Ligand Structure (SDF/MOL2) Ligand Structure (SDF/MOL2) Prepare Ligand Prepare Ligand Ligand Structure (SDF/MOL2)->Prepare Ligand Define Binding Site Define Binding Site Prepare Protein->Define Binding Site Run Docking Algorithm Run Docking Algorithm Prepare Ligand->Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze Poses & Scores Analyze Poses & Scores Run Docking Algorithm->Analyze Poses & Scores Identify Key Interactions Identify Key Interactions Analyze Poses & Scores->Identify Key Interactions

Caption: A generalized workflow for in silico molecular docking studies.

References

The Pyrazole Scaffold: A Privileged Player in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrazole scaffold has emerged as a cornerstone in the development of novel therapeutics. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive framework for designing potent and selective drugs against a multitude of diseases. This guide provides a comparative analysis of the pyrazole scaffold against other heterocyclic alternatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, such as benzene, imidazole, and triazole.[1][2] This bioisosteric replacement can lead to improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability.[1] The pyrazole nucleus is a key component in numerous FDA-approved drugs, highlighting its clinical significance in treating conditions ranging from inflammation and cancer to viral infections and cardiovascular diseases.[2]

Comparative Analysis of Pyrazole-Containing Drugs

The strategic incorporation of a pyrazole moiety can significantly impact a drug's activity. The following table summarizes quantitative data for several pyrazole-containing drugs and their analogues, illustrating the influence of the scaffold on biological activity.

Drug/Compound Target Scaffold IC50 / Ki Key Findings Reference
Celecoxib COX-2PyrazoleIC50: 0.08 µMSelective COX-2 inhibitor with a pyrazole core.[2]
IndomethacinCOX-1/COX-2IndoleCOX-1 IC50: 0.009 µM, COX-2 IC50: 0.31 µMNon-selective COX inhibitor.[2]
Ruxolitinib JAK1/JAK2PyrazoleJAK1 IC50: 3.3 nM, JAK2 IC50: 2.8 nMPotent and selective JAK1/2 inhibitor.[2]
Ruxolitinib AnaloguePyrrolo-pyrimidinePyrrolo-pyrimidineDecreased potency vs. RuxolitinibScaffold hopping from pyrazole led to reduced activity.[3]
Compound 18f (Dasatinib Analogue) EGFR/HER-2Pyrazolyl-thiazoleEGFR IC50: 0.19 µM, HER-2 IC50: 0.201 µMHybrid molecule showing potent kinase inhibition.[4]
DasatinibAminopyrimidineAminopyrimidineEGFR IC50: >10 µM (in some assays)Potent Bcr-Abl and Src family kinase inhibitor.[4]
ALK5 Inhibitor (Compound 80) ALK5PyrazoleIC50: 0.018 µMPotent ALK5 inhibitor.[1]
ALK5 Inhibitor (Imidazole analogue)ImidazoleImidazoleSimilar potency to pyrazole analogueNo clear superiority of one scaffold over the other was observed.[1]
PDE4B Inhibitor (Series I) PDE4BPyrazoleModerate InhibitionPyrazole-containing series showed inhibitory activity.[5]
PDE4B Inhibitor (Series II) PDE4B1,2,4-TriazoleHigher Inhibition than Series IThe 1,2,4-triazole series demonstrated superior PDE4B inhibition.[5]

Signaling Pathways and Experimental Workflows

To visualize the role of pyrazole-based drugs in cellular processes and their evaluation, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a standard experimental workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by the pyrazole-containing drug, Ruxolitinib.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Test Inhibitor (e.g., Pyrazole derivative) Serial Dilutions Plate 384-well Plate Inhibitor->Plate Enzyme Kinase Enzyme Solution Enzyme->Plate Substrate Substrate & ATP Solution Incubation2 Kinase Reaction (Addition of Substrate/ATP) Substrate->Incubation2 Incubation1 Pre-incubation (Inhibitor + Enzyme) Plate->Incubation1 Incubation1->Incubation2 Detection Detection Reagent Addition Incubation2->Detection Reader Plate Reader (Luminescence/Fluorescence) Detection->Reader Analysis Data Analysis (IC50 determination) Reader->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of a test compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Test compound (e.g., pyrazole derivative)

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted test compound and the kinase enzyme solution to the wells of a 384-well plate. Include controls for no inhibitor (vehicle control) and no enzyme (background).

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity by adding a detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer effects of novel compounds.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (e.g., pyrazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

Conclusion

The pyrazole scaffold continues to be a highly valuable and versatile tool in modern drug discovery. Its unique structural and electronic properties allow for the fine-tuning of pharmacological profiles, leading to the development of more effective and safer medicines. The comparative data and experimental protocols provided in this guide offer a resource for researchers and scientists working to harness the full potential of pyrazole-based compounds in the design of next-generation therapeutics.

References

A Comparative Guide to Validating HPLC Methods for Pyrazole Reaction Mixture Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole reaction mixtures. It includes a detailed examination of various stationary and mobile phases, supported by experimental data, to assist in the selection and validation of the most suitable analytical method for your research needs.

Introduction to Pyrazole Analysis by HPLC

Pyrazoles are a significant class of heterocyclic compounds widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The monitoring of reaction progress and the assessment of purity are critical to ensure the safety and efficacy of the final products. HPLC is a precise and reliable technique for this purpose, capable of separating the main pyrazole component from starting materials, intermediates, byproducts, and degradation products.[1]

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[2] This involves demonstrating that the method is accurate, precise, specific, linear, and robust.[2] A key aspect of validation for stability-indicating methods is the performance of forced degradation studies, which involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.

Comparison of HPLC Columns for Pyrazole Analysis

The choice of HPLC column is critical for achieving optimal separation. Reversed-phase columns, particularly C18 columns, are the most commonly used for pyrazole analysis. However, the specific characteristics of the C18 stationary phase can significantly impact the analysis, especially concerning on-column degradation of sensitive pyrazole derivatives.

Table 1: Comparison of C18 Columns for the Analysis of a Pyrazole Boronic Pinacol Ester

ColumnStationary Phase CharacteristicsPerformance in Pyrazole Boronic Pinacol Ester AnalysisReference
XTerra MS C18 Hybrid particle technology with reduced silanol activityMost suitable: Minimal on-column hydrolysis observed.[3]
Onyx Monolithic C18 Monolithic silica rod with a bimodal pore structureIntermediate performance: Some on-column hydrolysis was observed.[3]
Zorbax Eclipse XDB C18 High-purity silica with double end-cappingLeast suitable: Significant on-column hydrolysis occurred due to higher silanol activity.[3]

For chiral pyrazole derivatives, specialized chiral stationary phases are necessary to separate enantiomers.

Table 2: Comparison of Chiral Columns for Enantioseparation of Pyrazoline Derivatives

ColumnStationary PhaseOptimal Mobile PhasePerformanceReference
Lux Amylose-2 Amylose tris(3,5-dimethylphenylcarbamate)Normal phase (n-hexane/ethanol)Superior resolution (up to 30) with longer analysis times (around 30 min).[4]
Lux Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)Polar organic (ethanol, methanol, acetonitrile)Superior performance with shorter analysis times (around 5 min) and good resolution (up to 18).[4]

Influence of Mobile Phase Composition

The mobile phase composition is a powerful tool for optimizing the separation of pyrazole reaction mixtures.[5] The choice of organic solvent (acetonitrile or methanol), the pH of the aqueous phase, and the use of additives can significantly affect retention times, peak shapes, and resolution.

Table 3: Comparison of Mobile Phase Conditions for Pyrazole Derivative Analysis

AnalyteColumnMobile PhaseKey Performance MetricsReference
Pyrazoline DerivativeEclipse XDB C18 (150 x 4.6 mm, 5 µm)0.1% Trifluoroacetic acid and Methanol (20:80 v/v)Linearity (r²) = 0.998, LOD = 4 µg/mL, LOQ = 15 µg/mL[1]
(4Z)-3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione derivativeLuna 5µ C18 (250 x 4.80 mm)Acetonitrile and Water (90:10 v/v)Retention Time = 7.3 min, %RSD = 0.3%[6]

Experimental Protocols

General HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method in accordance with ICH Q2(R1) guidelines.[7][8][9][10]

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting MD_Start Define Analytical Target Profile MD_Select Select Chromatographic Conditions (Column, Mobile Phase) MD_Start->MD_Select MD_Optimize Optimize Separation (Gradient, Flow Rate, Temp.) MD_Select->MD_Optimize VP_Define Define Validation Parameters (ICH Q2) MD_Optimize->VP_Define VP_Criteria Set Acceptance Criteria VP_Define->VP_Criteria VP_Prepare Prepare Validation Protocol Document VP_Criteria->VP_Prepare Specificity Specificity & Forced Degradation VP_Prepare->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Solution_Stability Solution Stability DR_Analyze Analyze Data & Compare with Criteria Solution_Stability->DR_Analyze DR_Report Prepare Validation Report DR_Analyze->DR_Report DR_SOP Write Standard Operating Procedure (SOP) DR_Report->DR_SOP

A typical workflow for HPLC method validation.
Protocol for Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to a final concentration with the mobile phase.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

  • Keep the solution at room temperature or heat at 60°C for a specified period.

  • After cooling, neutralize with an equivalent amount of 0.1 N HCl.

  • Dilute to a final concentration with the mobile phase.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period, protected from light.

  • Dilute to a final concentration with the mobile phase.

5. Thermal Degradation:

  • Keep the solid pyrazole derivative in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Dissolve the stressed solid in the mobile phase to achieve the desired final concentration.

6. Photolytic Degradation:

  • Expose the solid pyrazole derivative and a solution of the derivative to UV light (254 nm) and visible light for a defined period.

  • Prepare a solution of the stressed solid or use the stressed solution and dilute to the final concentration with the mobile phase.

7. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by the developed HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the main pyrazole peak.

  • Ensure that the degradation product peaks are well-resolved from the main peak and from each other.

Summary of Validation Parameters

A comprehensive HPLC method validation should include the following parameters, with acceptance criteria based on ICH guidelines.

Table 4: Summary of HPLC Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method measures only the desired analyte without interference.The peak for the analyte should be pure and well-resolved from impurities and degradation products.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For assay: 80-120% of the test concentration. For content uniformity: 70-130%.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits. RSD of results should be ≤ 2.0%.

Conclusion

The validation of an HPLC method for the analysis of pyrazole reaction mixtures is a multi-faceted process that requires careful consideration of the column, mobile phase, and validation parameters. C18 columns are generally suitable, but the choice of a specific C18 phase can be critical for preventing on-column degradation of sensitive analytes. For chiral pyrazoles, amylose- and cellulose-based chiral columns offer excellent enantioseparation capabilities. A thorough validation, including forced degradation studies, is essential to ensure the reliability and accuracy of the analytical data, which is paramount for the development of safe and effective pharmaceutical products.

References

A Head-to-Head Comparison of Pyrazole-Based Compounds in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anti-inflammatory agents. This guide provides a head-to-head comparison of various pyrazole-based compounds, evaluating their performance in key anti-inflammatory assays. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory drugs.

In Vitro Anti-Inflammatory Activity: A Comparative Analysis

The anti-inflammatory potential of pyrazole derivatives is often initiated with in vitro assays to determine their direct inhibitory effects on key inflammatory mediators and enzymes. A primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1]

COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of several pyrazole-based compounds against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference Compound
Celecoxib 7.60.045168.9Standard COX-2 Inhibitor
Compound 5f (Trimethoxy derivative) 14.341.509.56Celecoxib
Compound 6f (Trimethoxy derivative) 9.551.158.31Celecoxib
Compound 6e (Bromo derivative) -2.51-Celecoxib
Compound 4a 10.270.068151Celecoxib
Compound 8b 13.570.043316Celecoxib
Compound 8g 12.060.045268Celecoxib
AD 532 -Less potent than Celecoxib-Celecoxib

Data compiled from multiple sources.[2][3][4]

Inhibition of Pro-inflammatory Cytokines and Mediators

Beyond COX inhibition, the anti-inflammatory effects of pyrazole compounds are also evaluated by their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

CompoundAssayEffectReference
Compound 5f NO, TNF-α, IL-6, PGE2 Production (LPS-stimulated RAW 264.7 cells)Significant Inhibition[2]
Compound 6f NO, TNF-α, IL-6, PGE2 Production (LPS-stimulated RAW 264.7 cells)Significant Inhibition[2]
Compound 6c NF-κB Transcriptional Activity, IL-1β, TNF-α, IL-6 Production (LPS-stimulated RAW 264.7 cells)Potent Inhibition[5][6]
3,5-diarylpyrazoles IL-6 Production (LPS-stimulated RAW 264.7 macrophages)85% reduction at 5 µM[7]
Pyrazole-thiazole hybrid Dual COX-2/5-LOX inhibitionIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX)[7]

In Vivo Anti-Inflammatory Efficacy

In vivo models are crucial for assessing the therapeutic potential of drug candidates in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for evaluating the acute anti-inflammatory activity of new compounds.

Carrageenan-Induced Paw Edema

In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.

CompoundDoseAnimal ModelEdema Inhibition (%)Reference Compound
Pyrazole-thiazole hybrid --75%-
Various Pyrazoles 10 mg/kg-65-80%-
Compound 4a 50 mg/kgMouse48.71%Dexamethasone (47.18%)
Compound 5b 50 mg/kgMouse45.87%Dexamethasone
Compound 9b 50 mg/kgMouse43.67%Dexamethasone
AD 532 -RatPromising resultsIndomethacin, Celecoxib
Pyrazole-fused Betulin Derivative Not SpecifiedMouseSignificant SuppressionDiclofenac, Indomethacin
Compound 2d --63.0%Indomethacin
Compound 2e --56.0%Indomethacin

Data compiled from multiple sources.[3][7][8][9][10]

Signaling Pathways in Inflammation Targeted by Pyrazole Compounds

The anti-inflammatory effects of pyrazole-based compounds are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for inflammatory cytokines. Several pyrazole derivatives have been shown to inhibit NF-κB activation.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Pyrazole Pyrazole Compounds Pyrazole->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Simplified NF-κB signaling pathway and the inhibitory action of pyrazole compounds.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_nuclear Nuclear Events Stimuli Cytokines, Stress, LPS MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK P TF Transcription Factors (e.g., AP-1, ATF-2) MAPK->TF P Pyrazole Pyrazole Compounds Pyrazole->MAPK Inhibition Genes Pro-inflammatory Gene Expression TF->Genes

Caption: Overview of the MAPK signaling pathway and a potential point of inhibition by pyrazole compounds.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorometric probe

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • Assay Plate Setup: To each well, add the assay buffer, fluorometric probe, and cofactor solution.

  • Addition of Inhibitors: Add the diluted test compounds or reference inhibitors to the respective wells. Include a DMSO control for 100% enzyme activity.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

COX_Inhibition_Workflow A Prepare Reagents (Buffer, Probe, Cofactors) C Add Reagents and Compounds to 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Add Purified COX-1 or COX-2 Enzyme C->D E Incubate at 37°C D->E F Initiate Reaction with Arachidonic Acid E->F G Measure Fluorescence Kinetically F->G H Calculate % Inhibition and IC50 Values G->H Paw_Edema_Workflow A Animal Acclimatization and Fasting B Measure Baseline Paw Volume A->B C Administer Test Compounds, Reference, or Vehicle B->C D Inject Carrageenan into the Hind Paw C->D E Measure Paw Volume at Regular Time Intervals D->E F Calculate % Edema Inhibition E->F

References

Safety Operating Guide

Navigating the Safe Disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety Considerations:

Hazard Profile of Analogous Pyrazole Compounds

To inform a conservative and safe disposal plan, the following table summarizes the hazard classifications for structurally related pyrazole carboxaldehydes.

Hazard ClassificationCategoryAssociated Risk
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended, step-by-step procedure for the safe disposal of this compound. This process is designed to minimize exposure and ensure that the waste is managed in an environmentally responsible and compliant manner.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if handling outside of a fume hood.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Ventilation: All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Identification and Segregation:

  • Classify this compound as a hazardous chemical waste.

  • Do not mix this waste with non-hazardous materials.

  • If in solution, do not mix with incompatible solvents. This compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[3]

3. Containerization:

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust generation.[1]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • The container must have a secure, tight-fitting lid.

  • Contaminated Materials:

    • Any materials used in the handling of this chemical (e.g., weigh boats, contaminated gloves, absorbent paper) should also be collected and disposed of as hazardous waste.

4. Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

5. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure the storage area is away from incompatible materials.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with the full chemical name and any available safety information.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE Ventilation Work in Fume Hood PPE->Ventilation Ensure Safe Environment Segregate Segregate as Hazardous Waste Ventilation->Segregate Begin Disposal Process Containerize Place in Labeled, Sealed Container Segregate->Containerize Contain Waste Store Store in Designated Hazardous Waste Area Containerize->Store Secure Waste Arrange Arrange for EHS Pickup Store->Arrange Final Disposal Step

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside a fume hood, if exposure limits are exceeded, or if irritation or other symptoms are experienced.Use a respirator appropriate for the potential concentration of airborne particles.

Operational Plan: Safe Handling Workflow

A strict operational workflow is essential to create a safe working environment and minimize exposure risks.

Experimental Protocol for Safe Handling:

  • Preparation and Engineering Controls:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[1][5]

    • Before starting, inspect all glassware for any cracks or defects.[3]

  • Donning Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat over personal clothing.[5]

    • Put on tightly fitting safety goggles. If there is a splash hazard, also use a face shield.[6]

    • Wear chemical-resistant gloves (nitrile is a suitable option for many organic compounds).[5][7] Ensure gloves are inspected for any tears or holes before use.[3]

  • Chemical Handling:

    • Handle the compound with care, avoiding the creation of dust or aerosols.

    • Use a spatula or other appropriate tools for transferring the solid.

    • Keep containers of the chemical tightly closed when not in use.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1] Do not smell or taste the chemical.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[8]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][9]

  • Spill Management:

    • In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., sand, silica gel).

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal:

    • Dispose of the chemical and any contaminated materials in an approved hazardous waste container.[1][8] Do not empty into drains.[1]

    • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Decontamination:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands and any exposed skin thoroughly after handling the chemical, even if gloves were worn.[1][3]

Safe_Handling_Workflow Workflow for the Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_response 3. Emergency Response cluster_disposal 4. Disposal & Decontamination prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_chemical Handle Chemical with Care prep_ppe->handle_chemical store_chemical Keep Container Closed handle_chemical->store_chemical exposure_response Follow Exposure Protocol store_chemical->exposure_response If Exposure Occurs spill_response Manage Spills store_chemical->spill_response If Spill Occurs waste_disposal Dispose of Waste Properly store_chemical->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate

Caption: Safe handling workflow for pyrazole derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.